Titanocene dichloride
描述
Structure
2D Structure
属性
Key on ui mechanism of action |
Dichloro-bis(etanidazole 5-cyclopentadienyl)titanium(IV) and some related complexes were compared with cis-dichlorodiammineplatinum(II) in rats for acute anti-inflammatory activity against carrageenan paw edema, anti-arthritic activity against developing and established adjuvant induced polyarthritis, immunosuppressant activity in a local graft versus host assay, irritant effects at sites of administration (paw, skin, peritoneum) and nephro- and gastro-toxicities. These titanium complexes, like cisplatin and its hydrolysis products, in vivo exhibited both anti-inflammatory and anti-arthritic activity as well as immunosuppressant effects. Nephro- and gastro-toxicity were much less severe than in rats given platinum complexes. In vitro they selectively inhibited (3)H-thymidine incorporation by isolated thymocytes and prevented the germination of radish seeds. When given intraperitoneally, the anti-inflammatory activity may partly be due to a counter-irritant phenomenon since the titanium derivatives elicited an acute peritoneal effusion if they were injected towards the omentum. However, when injected subcutaneously or applied in dimethylformamide or dimethylsulfoxide to the skin, they manifested both anti-inflammatory and anti-arthritic activity without irritancy or much local skin damage. They might therefore have the potential of being useful drugs, especially if released slowly. |
|---|---|
CAS 编号 |
1271-19-8 |
分子式 |
C10H10Cl2Ti |
分子量 |
248.96 g/mol |
IUPAC 名称 |
bis(cyclopenta-1,3-diene);titanium(4+);dichloride |
InChI |
InChI=1S/2C5H5.2ClH.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q2*-1;;;+4/p-2 |
InChI 键 |
YMNCCEXICREQQV-UHFFFAOYSA-L |
规范 SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.Cl[Ti]Cl |
颜色/形态 |
Bright red acicular crystals from toluene Reddish-orange crystalline solid |
密度 |
1.6 (NTP, 1992) - Denser than water; will sink 1.60 |
熔点 |
552 °F (NTP, 1992) 289 °C +/- 2 deg |
其他CAS编号 |
1271-19-8 |
物理描述 |
Titanocene dichloride appears as red to red-orange crystals. (NTP, 1992) Bright red or reddish-orange solid; [HSDB] Red or orange odorless crystalline solid; [MSDSonline] |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
保质期 |
STABLE IN DRY AIR; SLOWLY HYDROLYZED IN MOIST AIR |
溶解度 |
Decomposes (NTP, 1992) Moderately sol in toluene, chloroform, alc, other hydroxylic solvents; sparingly sol in water, petroleum ether, benzene, ether, carbon disulfide, carbon tetrachloride |
产品来源 |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Titanocene Dichloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Titanocene dichloride, (C₅H₅)₂TiCl₂, is a landmark organometallic compound that has garnered significant interest since its initial synthesis. This technical guide provides an in-depth exploration of the history of its discovery and the evolution of its synthesis. Detailed experimental protocols for key synthetic methods are presented, alongside a comprehensive summary of its physicochemical and spectroscopic data. Furthermore, this guide illustrates the proposed mechanisms of its notable anticancer activity, offering valuable insights for researchers in organometallic chemistry, medicinal chemistry, and drug development.
Introduction
Since the pioneering work on ferrocene, the field of organometallic chemistry has rapidly expanded, leading to the discovery of numerous metallocenes with unique structures and reactivities. Among these, this compound holds a special place. First synthesized in the mid-20th century, its discovery opened new avenues in catalysis and, unexpectedly, in medicinal chemistry. This guide delves into the core aspects of this compound's origins and preparation, providing a technical resource for professionals in the field.
A Historical Perspective: The Dawn of this compound
The journey of this compound began in 1954, a few years after the groundbreaking discovery of ferrocene's sandwich structure. In a seminal paper, Geoffrey Wilkinson and J. M. Birmingham reported the first synthesis of this vibrant red crystalline compound.[1][2] Their work expanded the family of cyclopentadienyl (B1206354) metal complexes beyond the iron-containing metallocene, demonstrating that other transition metals could form similar stable structures. This discovery was a critical step in establishing the broad scope of metallocene chemistry.
Initially, the interest in this compound was primarily academic, focusing on its structure, bonding, and reactivity. However, in the late 1970s, its potential as an anticancer agent was uncovered, marking a paradigm shift in its application. It was among the first non-platinum-based metal complexes to be investigated for its therapeutic properties, entering clinical trials and paving the way for the development of other organometallic anticancer drug candidates.[2]
Synthesis of this compound: Key Methodologies
Several methods have been developed for the synthesis of this compound. The choice of method often depends on the desired scale, purity, and available starting materials.
The Original Wilkinson and Birmingham Synthesis (Sodium Cyclopentadienide (B1229720) Method)
This classical method remains a widely used and reliable route for the laboratory-scale synthesis of this compound.[1][3]
Reaction:
2 Na(C₅H₅) + TiCl₄ → (C₅H₅)₂TiCl₂ + 2 NaCl
Experimental Protocol:
-
Reagents and Equipment:
-
Sodium metal
-
Cyclopentadiene (B3395910) (freshly cracked from dicyclopentadiene)
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous toluene (B28343)
-
Standard Schlenk line apparatus
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
Preparation of Sodium Cyclopentadienide: In a Schlenk flask under an inert atmosphere (nitrogen or argon), sodium sand is prepared. To this, a solution of freshly cracked cyclopentadiene in anhydrous THF is added dropwise with stirring in an ice bath. The reaction is typically stirred for several hours to ensure complete formation of sodium cyclopentadienide.
-
Reaction with Titanium Tetrachloride: The freshly prepared solution of sodium cyclopentadienide is then slowly added to a solution of titanium tetrachloride in anhydrous THF, also under an inert atmosphere and with cooling in an ice bath.
-
Reaction Completion and Work-up: The reaction mixture is stirred for a defined period, often for 7 hours at a specific temperature, to ensure the reaction goes to completion.[4] The solvent is then removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid residue is extracted with dichloromethane.[4] The crude product can be further purified by washing with hydrochloric acid to convert any hydrolysis byproducts back to the dichloride, followed by recrystallization from toluene to yield bright red, needle-like crystals.[1][3]
-
Direct Reaction of Cyclopentadiene with Titanium Tetrachloride
An alternative to the pre-formation of sodium cyclopentadienide involves the direct reaction of cyclopentadiene with titanium tetrachloride.[2][3]
Reaction:
2 C₅H₆ + TiCl₄ → (C₅H₅)₂TiCl₂ + 2 HCl
Experimental Protocol:
-
Reagents and Equipment:
-
Freshly distilled cyclopentadiene
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous toluene
-
Nitrogen atmosphere apparatus
-
Soxhlet extractor
-
-
Procedure:
Diethylamine (B46881) Method
This method offers an alternative route using diethylamine as a base.
Reaction:
TiCl₄ + 2 C₅H₆ + 2 (C₂H₅)₂NH → (C₅H₅)₂TiCl₂ + 2 (C₂H₅)₂NH₂Cl
Experimental Protocol:
-
Reagents and Equipment:
-
Titanium tetrachloride (TiCl₄)
-
Cyclopentadiene
-
Diethylamine
-
N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ice bath
-
Standard reaction and filtration apparatus
-
-
Procedure:
-
Complex Formation: In a reactor under a nitrogen atmosphere, titanium tetrachloride (e.g., 37.94 g) is added to DMF (e.g., 18 mL), and the mixture is stirred. Additional DMF (e.g., 150 mL) is slowly added, leading to the formation and subsequent dissolution of a yellow precipitate.[5]
-
Addition of Diethylamine: The ice bath is removed, and diethylamine is slowly added, causing the solution to turn dark green.[5]
-
Addition of Cyclopentadiene and Reflux: Cyclopentadiene (e.g., 105.76 g) is then added, and the mixture is heated to 65 °C and refluxed for 2 hours.[5]
-
Work-up and Purification: After cooling, the solvent is evaporated. Ice water is added to precipitate the crude product, which is then filtered and washed. The crude solid is dissolved in DMF, and the solvent is removed under reduced pressure. The final product is obtained by crystallization from an ice-water-dichloromethane-ethanol mixture, yielding red needle-like crystals with a reported yield of up to 91.3%.[5] A patent describes a similar procedure using THF, with a reflux temperature of 65-68 °C for 4-8 hours, and a post-treatment involving washing with hydrochloric acid, ice water, and ethanol.[6]
-
Anthracene Magnesium Method
This method utilizes an activated magnesium species for the synthesis.
Experimental Protocol:
-
Reagents and Equipment:
-
Magnesium powder
-
Anthracene
-
Methyl iodide (as an activator)
-
Anhydrous tetrahydrofuran (THF)
-
Cyclopentadiene
-
Titanium tetrachloride (TiCl₄)
-
Ultrasonic oscillator
-
Standard reaction and filtration apparatus
-
-
Procedure:
-
Activation of Magnesium: Under a nitrogen atmosphere, magnesium powder, anthracene, and a few drops of methyl iodide are stirred in THF to form a yellow-green liquid. The mixture is then sonicated for 4 hours to produce an activated orange-yellow anthracene-magnesium precipitate.[4]
-
Reaction: At 60 °C, solutions of cyclopentadiene and titanium tetrachloride are added dropwise.[4]
-
Work-up and Purification: After cooling, the reaction mixture is filtered, and the residue is washed with dichloromethane. The combined filtrates are concentrated and crystallized in an ice bath to give red crystals of this compound. The reported yield for this method is approximately 65%.[4]
-
Physicochemical and Spectroscopic Data
Thorough characterization of this compound is crucial for its use in research and development. The following tables summarize its key properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₁₀Cl₂Ti | [2] |
| Molecular Weight | 248.96 g/mol | [2][7] |
| Appearance | Bright red to reddish-orange crystalline solid | [2][8] |
| Melting Point | 289 °C (552 °F; 562 K) | [2] |
| Density | 1.60 g/cm³ | [2][7] |
| Solubility in Water | Slowly decomposes | [2] |
| Solubility in Organic Solvents | Soluble in halogenated hydrocarbons, aromatic hydrocarbons, and polar solvents like chloroform (B151607) and ethanol. Slightly soluble in aliphatic hydrocarbons like petroleum ether. | [1][9] |
| Crystal Structure | Triclinic | [2] |
| Coordination Geometry | Distorted tetrahedral | [2] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR (CDCl₃) | A sharp singlet is observed for the ten equivalent protons of the two cyclopentadienyl rings. | [10][11] |
| ¹³C NMR (CDCl₃) | A single resonance is observed for the ten equivalent carbon atoms of the two cyclopentadienyl rings. | [7] |
| Infrared (IR) Spectroscopy | Characteristic peaks for the cyclopentadienyl ligands are observed. | [7][9] |
| Mass Spectrometry (Electron Ionization) | The mass spectrum shows the molecular ion peak and fragmentation patterns characteristic of the loss of cyclopentadienyl and chloride ligands. | [12] |
Proposed Mechanisms of Anticancer Activity
The anticancer properties of this compound have been a subject of extensive research. While the exact mechanism of action is not fully elucidated, several compelling pathways have been proposed.
Transferrin-Mediated Cellular Uptake
One of the leading hypotheses for how this compound targets cancer cells involves the blood plasma protein transferrin, which is responsible for iron transport. Cancer cells often overexpress transferrin receptors to meet their high demand for iron.
Caption: Proposed transferrin-mediated uptake of Ti(IV) from this compound into cancer cells.
This pathway suggests that after administration, this compound hydrolyzes, and the resulting Ti(IV) species binds to apo-transferrin in the bloodstream. This Ti(IV)-transferrin complex is then recognized by the overexpressed transferrin receptors on cancer cells and internalized via endocytosis. The acidic environment of the endosome facilitates the release of the Ti(IV) ion, which can then interact with intracellular targets such as DNA and proteins, leading to cytotoxicity.
Competitive Inhibition of Proteolytic Enzymes
Another proposed mechanism involves the inhibition of certain enzymes, such as tumor gelatinases, which are crucial for tumor growth and metastasis.
Caption: Mechanism of competitive inhibition of proteolytic enzymes by this compound.
In this model, this compound or its hydrolysis products act as competitive inhibitors. Instead of binding to the active site of the enzyme, they are proposed to bind to the enzyme's substrate (e.g., collagen). This substrate-inhibitor complex prevents the enzyme from binding to its substrate, thereby inhibiting the enzymatic activity and disrupting processes essential for tumor progression.
Conclusion
The discovery and synthesis of this compound have had a lasting impact on the fields of organometallic and medicinal chemistry. From its initial preparation by Wilkinson and Birmingham to the development of various synthetic routes, this compound has been a subject of fundamental and applied research. The elucidation of its potential anticancer mechanisms, particularly the transferrin-mediated uptake and enzyme inhibition pathways, continues to inspire the design of new metal-based therapeutics. This technical guide provides a comprehensive overview of the history, synthesis, and proposed biological activity of this compound, serving as a valuable resource for scientists and researchers dedicated to advancing chemical and biomedical sciences.
References
- 1. nichia.co.jp [nichia.co.jp]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. greenchemclips.wordpress.com [greenchemclips.wordpress.com]
- 4. Preparation of Titanocene dichloride_Chemicalbook [chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. CN111217859A - Method for preparing this compound - Google Patents [patents.google.com]
- 7. Cas 1271-19-8,this compound | lookchem [lookchem.com]
- 8. This compound | C10H10Cl2Ti | CID 76030824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 1271-19-8 [chemicalbook.com]
- 10. This compound(1271-19-8) 1H NMR [m.chemicalbook.com]
- 11. NMR Study of Ferrocene, Ruthenocene, and this compound | Semantic Scholar [semanticscholar.org]
- 12. This compound [webbook.nist.gov]
A Technical Guide to the Initial Anti-Tumor Studies of Titanocene Dichloride
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed overview of the foundational research into the anti-tumor properties of titanocene dichloride (Cp₂TiCl₂). It covers its proposed mechanism of action, key findings from in vitro and in vivo studies, and data from early-phase clinical trials. The guide includes structured data tables for quantitative analysis, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction
This compound, an organometallic compound with the formula (η⁵-C₅H₅)₂TiCl₂, emerged as a promising non-platinum-based anti-cancer agent in early preclinical studies.[1][2] Unlike cisplatin, which was the cornerstone of metal-based chemotherapy, this compound exhibited a different spectrum of activity and a distinct mechanism of action, showing efficacy even in cisplatin-resistant cell lines.[3][4] It was the first metallocene and one of the first non-platinum metal complexes to advance into clinical trials for cancer therapy.[1][5]
However, challenges related to its hydrolytic instability and modest efficacy in Phase II trials curtailed its further development.[2][6][7] Despite this, the initial research laid critical groundwork for the development of second-generation, more stable, and potent titanocene derivatives. This guide synthesizes the seminal data and methodologies from these foundational studies.
Proposed Mechanism of Action
The anti-tumor activity of this compound is multifactorial and fundamentally different from that of platinum-based drugs. Key aspects of its mechanism include cellular uptake, interaction with biomolecules, and induction of cell death pathways.
Cellular Uptake and Activation
Upon administration, the neutral this compound molecule undergoes hydrolysis, losing its chloride ligands. The resulting cationic species, [Cp₂Ti]²⁺, is believed to be the active form. A crucial step in its mechanism is the interaction with serum proteins, particularly transferrin.[8][9]
-
Transferrin Binding: The Ti(IV) cation binds to the iron-binding sites of human serum transferrin (hTF).[8][9]
-
Receptor-Mediated Endocytosis: Cancer cells, which often overexpress the transferrin receptor to meet their high iron demand, internalize the titanium-transferrin complex.[8][10]
-
Intracellular Release: Within the acidic environment of the endosome, and potentially facilitated by ATP, the titanium ion is released from transferrin, allowing it to interact with intracellular targets.[8][9]
Interaction with DNA and Other Targets
Unlike cisplatin, which primarily forms covalent adducts with the purine (B94841) bases of DNA (e.g., 1,2-intrastrand crosslinks), this compound is thought to interact differently. Evidence suggests it binds to the phosphate (B84403) backbone of DNA.[5][11] This interaction is believed to inhibit DNA synthesis and replication, leading to cell cycle arrest and apoptosis.[8][12] Additionally, some studies suggest interactions with proteins, such as topoisomerases, may also contribute to its cytotoxic effects.[13]
Induction of Apoptosis
The cellular damage induced by this compound ultimately triggers programmed cell death, or apoptosis. Studies have shown that titanocene derivatives induce apoptosis in a dose-dependent manner, often preceded by cell cycle arrest, typically in the G1/S or G2/M phase.[12][13][14] This process involves the activation of caspases, key enzymes in the apoptotic cascade.[10][15]
In Vitro Studies
Initial in vitro studies were crucial in establishing the cytotoxic potential of this compound and its derivatives against a panel of human tumor cell lines.
Cytotoxicity Data
The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's potency. This compound demonstrated moderate antiproliferative activity, but its derivatives, such as Titanocene Y and C, showed significantly improved cytotoxicity.[6]
Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ Values)
| Compound | Cell Line | IC₅₀ (µM) | Reference(s) |
| This compound | LLC-PK (Pig Kidney) | ~2000 | [6] |
| This compound | Caco-2 (Colon) | >100 (at 72h) | [16] |
| This compound | A2780 (Ovarian) | Varies | [4][17] |
| Titanocene Y | LLC-PK (Pig Kidney) | 21 | [6] |
| Titanocene Y | A431 (Epidermoid) | Comparable to Cisplatin | [15] |
| Titanocene C | Human Tumor Lines (Mean) | 48.3 ± 32.5 | [13] |
| Titanocene C | LLC-PK (Pig Kidney) | 5.5 | [6] |
| Cisplatin | LLC-PK (Pig Kidney) | 3.3 | [6] |
Note: IC₅₀ values can vary significantly based on the cell line and experimental conditions (e.g., incubation time).
In Vivo Studies
Preclinical in vivo studies, often using xenograft mouse models, provided encouraging results for this compound's anti-tumor efficacy.
Tumor Growth Inhibition
In studies using mice with Ehrlich ascites carcinoma, this compound achieved high cure rates with no significant toxicity at therapeutic doses.[3][18] It also showed activity against xenografted human tumors, including those of the lung, colon, and breast.[5][7] For example, treatment of A431 xenograft mice with Titanocene Y (40 mg/kg/day) for five days resulted in a 40% inhibition in mean tumor volume.[10] An 80% cure rate was reported for Ehrlich ascites carcinoma in xenograft mice treated with this compound.[3]
Early Clinical Trials
Based on promising preclinical data, this compound advanced to Phase I and Phase II clinical trials.
Phase I Trial
A Phase I trial was conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicity (DLT), and pharmacokinetic profile.[19]
-
Maximum Tolerated Dose (MTD): 315 mg/m²
-
Dose-Limiting Toxicity (DLT): Nephrotoxicity (kidney damage)
-
Recommended Phase II Dose: 240 mg/m² with hydration to mitigate renal toxicity.
-
Observed Responses: Two minor responses were noted in patients with bladder carcinoma and non-small cell lung cancer.[19]
Table 2: Pharmacokinetic Parameters of Titanium (from this compound) in Plasma (Phase I Trial)
| Parameter | Value | Unit | Reference |
| Biological Half-life (t₁/₂β) | 22.8 ± 11.2 | hours | [19] |
| Volume of Distribution (Vss) | 5.34 ± 2.1 | L | [19] |
| Total Clearance (Cl_total) | 2.58 ± 1.23 | ml/min | [19] |
| Plasma Protein Binding | 70-80 | % | [19] |
| Renal Excretion (first 36h) | 3-16 | % of dose | [19] |
Phase II Trials
Phase II trials evaluated the efficacy of this compound in patients with specific cancers, including metastatic renal cell carcinoma and metastatic breast cancer.[6][20] Unfortunately, the drug showed insufficient therapeutic activity in these trials to warrant further investigation, leading to the discontinuation of its clinical development.[5][20]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the initial studies of this compound.
In Vitro Cytotoxicity Assay (e.g., Crystal Violet or MTT)
This protocol assesses the ability of a compound to inhibit cell proliferation.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., RPMI) supplemented with fetal calf serum and antibiotics.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO/saline) and serially diluted to achieve a range of final concentrations.
-
Treatment: The culture medium is replaced with a medium containing the various concentrations of the drug. Control wells receive vehicle only.
-
Incubation: Plates are incubated for a specified duration (e.g., 72 hours).[16]
-
Viability Assessment:
-
Crystal Violet: The medium is removed, cells are fixed (e.g., with glutaraldehyde), and stained with a crystal violet solution. After washing, the bound dye is solubilized, and the absorbance is read on a plate reader.
-
MTT Assay: MTT reagent is added to the wells. Viable cells metabolize MTT into a purple formazan (B1609692) product. A solubilizing agent is then added, and absorbance is measured.
-
-
IC₅₀ Calculation: The absorbance values are normalized to the control, and the IC₅₀ value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Propidium (B1200493) Iodide (PI) Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Cell Treatment: Cells are seeded in larger culture dishes and treated with this compound at a specific concentration (e.g., its IC₅₀) for various time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and counted.
-
Fixation: Cells are fixed by dropwise addition of cold 70% ethanol (B145695) while vortexing to prevent clumping. Cells are stored at -20°C.
-
Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Analysis: The resulting data is displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified. An accumulation of cells in a specific phase indicates a cell cycle arrest.[14]
Animal Xenograft Model
This in vivo protocol evaluates the anti-tumor efficacy of a compound on human tumors grown in immunocompromised mice.
-
Animal Model: Athymic (nu/nu) mice, which lack a functional thymus and cannot mount an effective immune response against foreign tissue, are used.
-
Tumor Implantation: A suspension of human tumor cells (e.g., MCF-7 or A431) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 50-100 mm³). Tumor volume is calculated regularly using caliper measurements (Volume = (length × width²)/2).
-
Treatment: Once tumors reach the target size, mice are randomized into treatment and control groups. The treatment group receives this compound (or a derivative) via a specific route (e.g., intraperitoneal injection) at a defined dose and schedule (e.g., daily for 5 days).[10] The control group receives the vehicle solution.
-
Monitoring: Mice are monitored daily for signs of toxicity (e.g., weight loss, behavioral changes). Tumor volumes are measured every 2-3 days.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set period. Tumors are then excised and weighed. The efficacy of the treatment is determined by comparing the mean tumor volume/weight in the treated group to the control group.[14]
Conclusion
The initial studies on this compound were a landmark in the field of medicinal inorganic chemistry, demonstrating that non-platinum metal complexes could possess potent and unique anti-tumor properties. Although this compound itself did not succeed clinically, the research into its mechanism—involving transferrin-mediated uptake and a distinct mode of DNA interaction—provided invaluable insights. This foundational work catalyzed the development of more hydrolytically stable and cytotoxic titanocene derivatives, a field of research that continues to explore the potential of organometallic compounds in cancer therapy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. New Titanocene (IV) Dicarboxylates with Potential Cytotoxicity: Synthesis, Structure, Stability and Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Synthesis and Cytotoxicity Studies of Titanocene C Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Evaluating Ligand Modifications of the Titanocene and Auranofin Moieties for the Development of More Potent Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of this compound derivatives on prostate cancer cells, specifically DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer activity and mode of action of titanocene C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. Substituted titanocenes induce caspase-dependent apoptosis in human epidermoid carcinoma cells in vitro and exhibit antitumour activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Titanium(IV) Complexes : Cytotoxicity and Cellular Uptake of Titanium(IV) Complexes on Caco-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Tumor inhibition by metallocenes: antitumor activity of titanocene dihalides (C5H5)2TiX2 (X=F, Cl, Br, I, NCS) and their application in buffered solutions as a method for suppressing drug-induced side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phase I clinical and pharmacokinetic study of this compound in adults with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Molecular Structure and Bonding in Titanocene Dichloride Crystals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Titanocene dichloride, (η⁵-C₅H₅)₂TiCl₂, is an organometallic compound that has garnered significant interest due to its notable anticancer properties. This technical guide provides a comprehensive overview of the molecular structure, bonding, and crystal packing of this compound. It details the synthesis and characterization of this metallocene, with a focus on the experimental methodologies employed. Furthermore, this guide elucidates the current understanding of its mechanism of action, particularly its interaction with biological systems, which is crucial for its application in drug development. All quantitative data are summarized in structured tables, and key processes are visualized using logical diagrams to facilitate a deeper understanding for researchers in chemistry, materials science, and pharmaceutical development.
Molecular Structure and Bonding
This compound is an organotitanium compound featuring a central titanium atom coordinated to two cyclopentadienyl (B1206354) (Cp) rings and two chloride ligands.[1] The molecule adopts a distorted tetrahedral geometry, a deviation from the classic "sandwich" structure of metallocenes like ferrocene, due to the presence of the four ligands around the titanium center.[1][2]
The bonding between the titanium atom and the cyclopentadienyl rings is described as η⁵-coordination, indicating that all five carbon atoms of each ring are bonded to the metal center.[3][4] This interaction involves the overlap of the d-orbitals of the titanium with the π-molecular orbitals of the cyclopentadienyl rings. The bonding with the chlorine atoms is covalent.
Quantitative Molecular Geometry Data
The precise geometry of the this compound molecule has been determined through X-ray crystallography. Key bond lengths and angles are summarized in the table below.
| Parameter | Value | Reference |
| Ti-Cl Bond Length | 2.37 Å | [1] |
| Cl-Ti-Cl Bond Angle | 95° | [1] |
| Average Ti-C Bond Length | 2.370 Å | [5] |
| Dihedral Angle between Cp Rings | 52.56 (13)° | [2] |
Crystal Structure
In the solid state, this compound molecules pack into a triclinic crystal system.[1] The arrangement of the molecules in the crystal lattice is governed by intermolecular forces.
Crystallographic Data
The following table summarizes the unit cell parameters for this compound crystals.
| Parameter | Value |
| Crystal System | Triclinic |
| a | 4.4456(8) Å |
| b | 8.407(2) Å |
| c | 9.671(3) Å |
| α | 71.34(2)° |
| β | 89.28(2)° |
| γ | 87.80(2)° |
| Z | 2 |
Note: Specific space group information was not consistently available in the searched literature.
Experimental Protocols
Synthesis of this compound
The standard and most common synthesis of this compound was originally reported by Wilkinson and Birmingham.[1][3]
Reaction: 2 NaC₅H₅ + TiCl₄ → (C₅H₅)₂TiCl₂ + 2 NaCl[1][3]
Detailed Methodology:
-
Preparation of Sodium Cyclopentadienide (NaCp): In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, sodium metal is reacted with freshly cracked cyclopentadiene (B3395910) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere. The reaction is typically stirred at room temperature until all the sodium has reacted, resulting in a solution of sodium cyclopentadienide.
-
Reaction with Titanium Tetrachloride: The solution of NaCp is then slowly added to a stirred solution of titanium tetrachloride in anhydrous THF, also under an inert atmosphere. The reaction is exothermic and should be cooled in an ice bath.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid is then extracted with chloroform (B151607) or dichloromethane.[4] The extract is filtered to remove sodium chloride. The filtrate is then concentrated, and this compound is recrystallized from toluene (B28343) or a mixture of xylene and chloroform to yield bright red, needle-like crystals.[3][4]
Characterization Methods
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of this compound in a suitable solvent such as toluene or a hexane (B92381) solution of the crude product.[2]
-
Data Collection: A suitable crystal is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer, often with graphite-monochromated Mo Kα or Cu Kα radiation.[6] Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.[7]
-
Structure Solution and Refinement: The collected diffraction data is processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares techniques.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as CDCl₃.[5] The chemical shifts provide information about the electronic environment of the protons and carbon atoms in the cyclopentadienyl rings.
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier-transform infrared (FT-IR) spectrometer with samples prepared as KBr pellets.[5] Characteristic vibrational frequencies of the Cp rings and Ti-Cl bonds can be identified.
Biological Activity and Mechanism of Action
This compound was the first non-platinum metal complex to enter clinical trials as an anticancer agent.[1] Its mechanism of action is believed to be distinct from that of cisplatin.
Cellular Uptake and Transport
A critical aspect of this compound's biological activity is its interaction with the iron-transport protein, transferrin.[2]
-
Hydrolysis and Binding to Transferrin: Upon entering the bloodstream, the chloride ligands of this compound are hydrolyzed. The resulting [Cp₂Ti]²⁺ moiety is believed to bind to apotransferrin.
-
Receptor-Mediated Endocytosis: Cancer cells often overexpress transferrin receptors on their surface to meet their high demand for iron. The titanocene-transferrin complex is recognized by these receptors and taken up into the cell via endocytosis.
-
Release in the Endosome: Inside the cell, the endosome becomes acidified. This acidic environment facilitates the release of the titanium species from transferrin.
-
Intracellular Targets: Once released, the active titanium species is thought to interact with intracellular targets, primarily DNA, leading to cell cycle arrest and apoptosis.[8]
Conclusion
This compound remains a significant compound in the fields of organometallic chemistry and medicinal chemistry. Its unique molecular structure and bonding give rise to its interesting reactivity and biological properties. The detailed understanding of its crystal structure, facilitated by X-ray diffraction, provides a solid foundation for computational modeling and structure-activity relationship studies. The established protocols for its synthesis and characterization are crucial for ensuring the purity and consistency of the compound for research purposes. While its clinical development has faced challenges, the insights gained into its transferrin-mediated cellular uptake and interaction with DNA continue to inspire the design of new and more effective metal-based anticancer drugs. This guide serves as a comprehensive resource for professionals engaged in the ongoing research and development of such therapeutic agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Cas 1271-19-8,this compound | lookchem [lookchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. In Search for Titanocene Complexes with Improved Cytotoxic Activity: Synthesis, X-Ray Structure, and Spectroscopic Study of Bis(η 5-cyclopentadienyl)difluorotitanium(IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Unraveling the Electronic Structure of Titanocene Dichloride: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive analysis of the electronic structure of titanocene dichloride (Cp₂TiCl₂), a molecule of significant interest in catalysis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, detailed experimental protocols, and visual representations of its core electronic and mechanistic features.
Core Electronic and Structural Properties
This compound is an organometallic compound featuring a central titanium(IV) ion coordinated by two cyclopentadienyl (B1206354) (Cp) anions and two chloride ligands. Contrary to the 18-electron rule often used to predict the stability of organometallic complexes, this compound is a stable 16-electron complex.[1] This electron deficiency contributes to its reactivity and catalytic activity. The molecule adopts a distorted tetrahedral geometry.[2]
Molecular Geometry
The structural parameters of this compound have been well-characterized by X-ray crystallography. Key bond lengths and angles are summarized in the table below. The Ti-Cl bond length is approximately 2.37 Å, and the Cl-Ti-Cl bond angle is around 95°.[2]
| Parameter | Value | Reference |
| Ti-Cl Bond Length | 2.37 Å | [2] |
| Cl-Ti-Cl Bond Angle | 95° | [2] |
| Ti-Cp (centroid) Distance | ~2.07 Å | [3] |
| Mean Ti-C Bond Distance | 2.370 Å | [4] |
Molecular Orbital Analysis and Electronic Properties
The electronic structure of this compound is primarily dictated by the interaction between the d-orbitals of the titanium atom and the π-orbitals of the cyclopentadienyl ligands. Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into its molecular orbital energy levels.
| Property | Value (Computational) | Method | Reference |
| HOMO Energy | -9.37 eV | DFT/B3LYP/6-31G(d) | [5] |
| LUMO Energy | -3.738 eV | B3LYP-D3/6-311G(d,p) | [6] |
| HOMO-LUMO Gap | 5.632 eV | Calculated from above |
Note: The provided HOMO and LUMO energy values are from different computational studies and may not be directly comparable. The HOMO-LUMO gap is a critical parameter in determining the molecule's electronic transitions and reactivity.
The molecular orbital diagram below illustrates the key electronic interactions in this compound.
Experimental Protocols for Electronic Structure Characterization
A multi-technique approach is essential for a thorough understanding of the electronic structure of this compound. The following sections outline the methodologies for key spectroscopic and electrochemical experiments.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions between molecular orbitals.
Objective: To identify the electronic absorption bands of this compound in solution.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.1 mM) in a UV-grade solvent such as tetrahydrofuran (B95107) (THF).[7] All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) due to the compound's sensitivity to air and moisture.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum of the pure solvent in a quartz cuvette (1 cm path length).
-
Record the absorption spectrum of the this compound solution from 200 to 800 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). For this compound in THF, a characteristic absorption peak is observed at approximately 515 nm.[7]
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to probe the redox behavior of a compound, providing information on the energies of the HOMO and LUMO.
Objective: To determine the reduction and oxidation potentials of this compound.
Methodology:
-
Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu₄NPF₆), in a dry, deoxygenated solvent like THF.[8]
-
Analyte Solution: Dissolve a known concentration of this compound (e.g., 1-2 mM) in the electrolyte solution.
-
Electrochemical Cell: Assemble a three-electrode cell consisting of:
-
Working Electrode: Glassy carbon or platinum electrode.[8]
-
Reference Electrode: Saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode: Platinum wire.
-
-
Data Acquisition:
-
Purge the analyte solution with an inert gas (e.g., argon) for at least 15 minutes to remove dissolved oxygen.
-
Perform the cyclic voltammetry scan over a potential range that encompasses the expected redox events for this compound.
-
Vary the scan rate (e.g., 50, 100, 200 mV/s) to assess the reversibility of the redox processes.[8]
-
-
Data Analysis: Determine the half-wave potentials (E₁/₂) for the redox couples, which can be related to the HOMO and LUMO energy levels.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Objective: To determine the core-level binding energies of the constituent elements of this compound and confirm the oxidation state of titanium.
Methodology:
-
Sample Preparation: Prepare a thin film of this compound on a suitable substrate (e.g., silicon wafer or gold foil) by drop-casting from a volatile solvent or by sublimation under high vacuum.
-
Instrumentation: Use an XPS system with a monochromatic Al Kα X-ray source.
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the Ti 2p, Cl 2p, and C 1s regions.
-
-
Data Analysis:
-
Calibrate the binding energy scale using the adventitious C 1s peak at 284.8 eV.
-
Determine the binding energies of the Ti 2p₃/₂ and Ti 2p₁/₂ peaks. For Ti(IV) species, the Ti 2p₃/₂ peak is typically observed around 458.5 eV.[9]
-
Determine the binding energy of the Cl 2p peak. For metal chlorides, the Cl 2p peak is expected in the range of 198-200 eV.
-
Anticancer Mechanism: A Glimpse into the Biological Activity
The anticancer properties of this compound are intrinsically linked to its electronic structure and reactivity. Upon administration, the compound undergoes hydrolysis, which is a critical activation step.
The proposed mechanism involves the following key steps:
-
Hydrolysis: In an aqueous environment, the chloride ligands are displaced by water molecules.[10]
-
Protein Binding: The resulting aqueous titanocene species binds to proteins in the bloodstream, with a high affinity for transferrin.[10]
-
Cellular Uptake: The transferrin-titanocene complex is recognized by transferrin receptors, which are often overexpressed on the surface of cancer cells, leading to cellular uptake via endocytosis.[10]
-
DNA Interaction: Inside the cell, the titanium moiety is released and interacts with the phosphate backbone of DNA.[10]
-
Apoptosis Induction: This interaction is believed to trigger a DNA damage response, leading to the translocation of Apoptosis Inducing Factor (AIF) from the mitochondria to the nucleus, ultimately inducing caspase-independent apoptosis.[11][12]
Experimental Workflow
The comprehensive characterization of this compound's electronic structure follows a logical workflow, integrating theoretical calculations with experimental validation.
This workflow highlights the synergy between synthesis, characterization, and computational modeling in building a complete picture of the electronic structure and its implications for the compound's reactivity and biological activity.
Conclusion
The electronic structure of this compound is a key determinant of its diverse applications. A thorough understanding, gained through a combination of advanced spectroscopic techniques, electrochemical methods, and computational modeling, is crucial for the rational design of new titanocene-based catalysts and therapeutic agents. This guide provides a foundational framework for researchers to explore and exploit the rich chemistry of this fascinating molecule.
References
- 1. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Titanium [xpsfitting.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. In Search for Titanocene Complexes with Improved Cytotoxic Activity: Synthesis, X-Ray Structure, and Spectroscopic Study of Bis(η 5-cyclopentadienyl)difluorotitanium(IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Titanium | Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Evaluating Ligand Modifications of the Titanocene and Auranofin Moieties for the Development of More Potent Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fjrehmann.de [fjrehmann.de]
- 12. Novel titanocene anti-cancer drugs and their effect on apoptosis and the apoptotic pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigations into the Biological Activity of Titanocene Dichloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary investigations into the biological activity of titanocene dichloride (Cp₂TiCl₂), an organometallic compound that has garnered significant interest for its anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the compound's proposed mechanisms of action and experimental workflows.
Introduction to this compound
This compound is a metallocene compound that was among the first non-platinum-based metal complexes to be investigated as a potential anticancer agent.[1][2] Its unique mode of action, differing from that of cisplatin, and its activity against cisplatin-resistant cancer cell lines have driven extensive preclinical research.[3][4][5] While it showed promise in preclinical studies, its efficacy in Phase II clinical trials was limited, leading to further research into more stable and active derivatives.[6][7] This guide focuses on the foundational biological activities and mechanisms of the parent compound, this compound.
Quantitative Data on Biological Activity
The antiproliferative activity of this compound and its derivatives has been evaluated across a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values, a common measure of a compound's potency in inhibiting biological or biochemical functions.
Table 1: IC₅₀ Values of this compound and Related Compounds in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| This compound | HT-29 | Colon Cancer | 413 ± 2.0 | [8] |
| This compound | MCF-7 | Breast Cancer | 570 ± 5.0 | [8] |
| This compound | Caco-2 | Colon Cancer | >2500 (24h), ~100 (72h) | [9] |
| Titanocene C | NCI-H526 | Small Cell Lung Cancer | Mean: 48.3 ± 32.5 | [10] |
| Titanocene Y | LLC-PK | Pig Kidney Epithelial | 21 | [6] |
| Titanocene C | LLC-PK | Pig Kidney Epithelial | 5.5 | [6] |
| Cisplatin | LLC-PK | Pig Kidney Epithelial | 3.3 | [6] |
Table 2: Comparative Cytotoxicity of Titanocene Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Notes | Reference |
| Titanocene Y | MCF7 | 4.1 | More antiproliferative than titanocene | [3] |
| Titanocene Y | HT29 | 5.9 | More antiproliferative than titanocene | [3] |
| Titanocene | MCF7 | >500 | [3] | |
| Titanocene | HT29 | >500 | [3] |
Mechanism of Action
The cytotoxic effects of this compound are attributed to a multi-faceted mechanism of action that distinguishes it from traditional platinum-based chemotherapeutics.
Cellular Uptake and the Role of Transferrin
Upon entering the aqueous environment of the bloodstream, this compound undergoes rapid hydrolysis.[3] The titanium (IV) ion is then believed to bind to serum proteins, with human serum transferrin playing a crucial role in its transport into cancer cells.[3][11] Cancer cells often overexpress transferrin receptors to meet their high demand for iron, a feature that can be exploited for targeted drug delivery.[3]
Caption: Proposed Cellular Uptake of this compound.
Interaction with DNA and Other Cellular Targets
While initially thought to interact with DNA similarly to cisplatin, studies suggest that this compound's interaction is different. It is believed to bind to the phosphate (B84403) backbone of DNA rather than forming the cross-links characteristic of cisplatin.[2] This interaction is thought to inhibit DNA synthesis.[11] Furthermore, research indicates that this compound can induce DNA damage, leading to the accumulation of the p53 tumor suppressor protein.[5] Other studies have pointed to helicases and topoisomerases as potential targets.[10]
Induction of Apoptosis and Cell Cycle Arrest
A significant component of this compound's anticancer activity is its ability to induce programmed cell death, or apoptosis.[12][13] This process can be either caspase-dependent or caspase-independent.[12][13][14]
-
Caspase-Independent Apoptosis: Some studies have shown that titanocene compounds can induce the release of cytochrome c from the mitochondria, a key event in apoptosis. However, the subsequent cell death pathway can proceed without the activation of caspases, instead involving the translocation of Apoptosis Inducing Factor (AIF) from the cytosol to the nucleus.[12][13]
-
Caspase-Dependent Apoptosis: In other cellular contexts, titanocene derivatives have been shown to activate caspases, particularly caspase-3 and -7, leading to apoptotic cell death.[14]
This compound has also been observed to cause cell cycle arrest, primarily at the G1/S or late S/early G2 phase, preventing cancer cells from progressing through the division cycle.[5][10]
Caption: Signaling Pathways of Titanocene-Induced Apoptosis.
Experimental Protocols
This section outlines the methodologies for key experiments used to investigate the biological activity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and add to the wells. Include a vehicle control (solvent only). Incubate for a specified period (e.g., 72 hours).[8]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Caption: Experimental Workflow for MTT Assay.
Apoptosis Analysis by Flow Cytometry
Flow cytometry using propidium (B1200493) iodide (PI) and Annexin V staining can quantify the extent of apoptosis.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time (e.g., 48 hours).[14]
-
Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and propidium iodide according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while PI positive cells are necrotic or late apoptotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Western Blotting for Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of proteins involved in apoptosis, such as cytochrome c.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein or fractionate into mitochondrial and cytoplasmic extracts.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the protein of interest (e.g., anti-cytochrome c).
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and add a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Analyze the band intensities to determine relative protein expression levels.
Conclusion
Preliminary investigations have established this compound as a compound with significant antiproliferative activity against a variety of cancer cell lines. Its mechanism of action, involving a unique mode of DNA interaction, reliance on transferrin for cellular uptake, and the induction of apoptosis through multiple pathways, distinguishes it from classical chemotherapeutic agents. While the clinical development of this compound itself was halted, the foundational research into its biological activity continues to inform the design of new and more effective metallodrugs for cancer therapy. This guide provides a comprehensive summary of the key findings and methodologies that have shaped our understanding of this pioneering anticancer compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Evaluating Ligand Modifications of the Titanocene and Auranofin Moieties for the Development of More Potent Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-proliferative activity and mechanism of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Cytotoxicity Studies of Titanocene C Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Titanium(IV) Complexes : Cytotoxicity and Cellular Uptake of Titanium(IV) Complexes on Caco-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer activity and mode of action of titanocene C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fjrehmann.de [fjrehmann.de]
- 13. Novel titanocene anti-cancer drugs and their effect on apoptosis and the apoptotic pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Substituted titanocenes induce caspase-dependent apoptosis in human epidermoid carcinoma cells in vitro and exhibit antitumour activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on the Hydrolysis of Titanocene Dichloride: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Titanocene dichloride, with the formula (η⁵-C₅H₅)₂TiCl₂, commonly abbreviated as Cp₂TiCl₂, is an organometallic compound that has garnered significant attention in the scientific community.[1][2] This metallocene, a bright red solid, was investigated as a potential anticancer agent and was the first non-platinum complex to enter clinical trials for chemotherapy.[1][2] A critical aspect of its chemistry, particularly in a biological context, is its reaction with water. The hydrolysis of this compound is not a simple dissolution but a complex series of reactions that are fundamental to its mechanism of action and bioavailability.[3][4] Understanding the foundational chemistry of its aqueous behavior is a prerequisite for the development of titanocene-based therapeutics and for interpreting its biological activity.[3] This guide provides an in-depth overview of the hydrolysis pathway, relevant quantitative data, experimental protocols used for its study, and the biological implications of these hydrolytic processes.
The Hydrolysis Pathway of this compound
The anticancer activity of this compound is predicated on its rapid hydrolysis in aqueous solution.[5][6] The parent compound is poorly soluble in water, but upon introduction into an aqueous environment, typically with a co-solvent, it undergoes a stepwise ligand exchange process where the two chloride ligands are replaced by water molecules or hydroxide (B78521) ions.[5][6] This process is highly dependent on pH.[3]
The hydrolysis proceeds through several key stages:
-
First Hydrolysis: The first chloride ligand is rapidly displaced by a water molecule. This step is extremely fast, often occurring within seconds, making it difficult to measure experimentally.[3][5][6]
-
Second Hydrolysis: The second chloride ligand is replaced at a slower, pH-dependent rate.[3] At an acidic pH of 3.0, this step has a half-life of approximately fifty minutes.[5][6] The product of these initial steps is the cationic aqua complex, [Cp₂Ti(OH₂)(OH)]⁺, which is considered a key activated species.[3]
-
Dimerization and Further Reactions: Following the initial hydrolysis steps, the monomeric aqua/hydroxy species can undergo further condensation reactions to form bridged dimeric or oligomeric structures, such as the thermodynamically stable μ-oxo-bridged dimer, {[Cp₂Ti(OH)]₂(μ-O)}. The stability of the cyclopentadienyl (B1206354) (Cp) rings is also a concern; at neutral pH, the Cp rings can be lost, leading to the formation of insoluble titanium-containing precipitates.[7][8]
The low stability of this compound in aqueous media and its rapid hydrolysis have been cited as possible reasons for its limited therapeutic efficacy in clinical trials.[9]
Caption: Stepwise hydrolysis pathway of this compound in an aqueous environment.
Quantitative Data on Hydrolysis
The kinetics and thermodynamics of this compound's hydrolysis have been investigated through both experimental and theoretical methods. Theoretical studies using Density Functional Theory (DFT) have provided valuable insights into the energy landscape of the reaction.[3]
Table 1: Kinetic Data for this compound Hydrolysis
| Hydrolysis Step | Condition | Rate / Half-life | Reference |
|---|---|---|---|
| First Cl⁻ Dissociation | pH 3.0 | Occurs within seconds | [5][6] |
| Second Cl⁻ Dissociation | pH 3.0 | t₁/₂ ≈ 50 minutes | [5][6] |
| Cp Ring Hydrolysis | pH 7 | Rapid hydrolysis occurs |[7] |
Table 2: Calculated Thermodynamic Data for Hydrolysis Reactions
| Reaction | Parameter | Value (kcal/mol) | Method | Reference |
|---|---|---|---|---|
| First Hydrolysis | Activation Energy | 14 - 19 | DFT | [3] |
| Reaction Free Energy | 0 - 13 | DFT | [3] | |
| Second Hydrolysis | Activation Energy | 14 - 19 | DFT | [3] |
| Reaction Free Energy | 0 - 13 | DFT | [3] | |
| Third Hydrolysis | Activation Energy | 14 - 19 | DFT | [3] |
| | Reaction Free Energy | 0 - 13 | DFT |[3] |
Note: The first hydrolysis is too rapid to be measured accurately by current experimental methods.[3]
Experimental and Theoretical Protocols
A variety of analytical techniques are employed to study the complex aqueous chemistry of this compound.
Spectroscopic Methods
-
¹H NMR Spectroscopy: This technique is used to monitor the hydrolysis process in solution. The chemical environment of the protons on the cyclopentadienyl (Cp) rings is sensitive to changes in the coordination sphere of the titanium center.
-
Protocol: A sample of this compound is dissolved in a deuterated solvent mixture (e.g., D₂O with a co-solvent like DMSO-d₆). ¹H NMR spectra are recorded at various time intervals. The disappearance of the sharp singlet corresponding to the equivalent protons of the Cp rings in Cp₂TiCl₂ and the appearance of new signals corresponding to the hydrolysis products are monitored to determine the rate of reaction.[7] This method is particularly useful for studying the stability of the Ti-Cp bond under different pH conditions.[7]
-
-
UV-Visible Spectroscopy: Changes in the ligands attached to the titanium center affect its d-orbital splitting and thus its electronic absorption spectrum.
-
Protocol: A solution of this compound is prepared in an appropriate aqueous buffer. The UV-Vis spectrum is recorded over time. The hydrolysis process is followed by monitoring the changes in the absorbance at specific wavelengths corresponding to the parent compound and its hydrolyzed species. This provides kinetic information about the ligand exchange reactions.
-
X-ray Crystallography
-
Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state structure of this compound and its stable derivatives or hydrolysis products that can be crystallized.
-
Protocol: Single crystals of the compound of interest are grown, often by slow evaporation of a solvent or vapor diffusion.[10] The crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to solve the crystal structure, providing precise information on bond lengths and angles, such as the Ti-Cl distance (2.37 Å) and the Cl-Ti-Cl angle (95°) in the parent molecule.[1]
-
Theoretical Modeling
-
Density Functional Theory (DFT): Computational chemistry plays a crucial role in elucidating the reaction mechanism, especially for transient species and rapid reaction steps that are difficult to observe experimentally.
-
Protocol: The geometries of reactants, transition states, and products for each hydrolysis step are optimized using a selected functional (e.g., BP86) and basis sets.[3] A continuum solvation model (like the Polarizable Continuum Model) is used to simulate the aqueous environment.[3] From these calculations, thermodynamic parameters like reaction free energies and kinetic parameters like activation energies can be determined, providing a detailed mechanistic picture of the hydrolysis pathway.[3]
-
Caption: Workflow for investigating the hydrolysis of this compound.
Biological Significance and Proposed Mechanism of Action
The hydrolysis of this compound is not merely a side reaction but an essential activation step for its cytotoxic effects.[3][9] The hydrolyzed species are believed to be the biologically active agents that interact with cellular targets.[3]
The proposed pathway following administration and hydrolysis is as follows:
-
Activation via Hydrolysis: After administration, Cp₂TiCl₂ rapidly hydrolyzes to form cationic aqua/hydroxy species like [Cp₂Ti(OH)(OH₂)]⁺.
-
Protein Binding and Cellular Uptake: The hydrolyzed Ti(IV) species has a high affinity for iron-transport proteins, particularly serum transferrin.[5][11] It is proposed that the titanium ion binds to transferrin and is transported into cancer cells via the transferrin receptor-mediated endocytosis pathway.[5][6] This mechanism offers a degree of selectivity, as many cancer cells overexpress transferrin receptors to meet their high demand for iron.[5]
-
Interaction with Cellular Targets: Once inside the cell, the active titanium species is released and can interact with various biomolecules. A primary proposed target is DNA, where the titanocenyl moiety may bind to the phosphate (B84403) backbone, potentially interfering with DNA replication and transcription, ultimately leading to cell death.[4][5]
Caption: Proposed biological mechanism of action for this compound.
Conclusion
The hydrolysis of this compound is a multifaceted process that is central to its chemical behavior and biological activity. The rapid, pH-dependent conversion of the parent compound into various aqua, hydroxy, and eventually oligo-nuclear species dictates its stability, transport, and interaction with biological targets. While the inherent instability of this compound in aqueous solutions has posed significant challenges for its clinical application, the foundational research into its hydrolysis provides a critical framework for the rational design of new, more stable, and effective titanium-based anticancer drugs. Future research continues to focus on modifying the cyclopentadienyl ligands or replacing the chloride leaving groups to modulate the hydrolysis rate and improve the pharmacological profile of this class of organometallic compounds.[8][9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. greenchemclips.wordpress.com [greenchemclips.wordpress.com]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Evaluating Ligand Modifications of the Titanocene and Auranofin Moieties for the Development of More Potent Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 8. pharmacy180.com [pharmacy180.com]
- 9. mdpi.com [mdpi.com]
- 10. In Search for Titanocene Complexes with Improved Cytotoxic Activity: Synthesis, X-Ray Structure, and Spectroscopic Study of Bis(η 5-cyclopentadienyl)difluorotitanium(IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound CAS#: 1271-19-8 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Titanocene Dichloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed laboratory protocol for the synthesis of titanocene dichloride ((C₅H₅)₂TiCl₂), a significant organometallic compound with applications in catalysis and as an antitumor agent. The synthesis is based on the well-established method involving the reaction of sodium cyclopentadienide (B1229720) with titanium tetrachloride. This protocol includes a comprehensive list of materials, a step-by-step experimental procedure, and methods for purification and characterization. All quantitative data are summarized for clarity, and a visual workflow of the synthesis is provided.
Introduction
This compound is a bright red, crystalline solid and a key reagent in organometallic chemistry and organic synthesis.[1] It was the first non-platinum complex to undergo clinical trials as a chemotherapeutic agent.[1] The standard and most common synthesis, originally reported by Wilkinson and Birmingham, involves the reaction of titanium tetrachloride with sodium cyclopentadienide.[1] This method remains widely used due to its reliability.
Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₁₀Cl₂Ti | [2][3] |
| Molecular Weight | 248.96 g/mol | [2][3] |
| Appearance | Bright red crystalline powder | [1] |
| Melting Point | 260-280 °C (decomposes) | [2] |
| Density | 1.60 g/cm³ | [2] |
| Solubility | Soluble in toluene (B28343), chloroform, and THF. Slowly decomposes in water. | [2] |
| Typical Yield | 60-91% | [4][5] |
| ¹H NMR (CDCl₃) | δ 6.54 ppm (s, 10H) | [6] |
| ¹³C NMR (CDCl₃) | δ 118.4 ppm | [6] |
Experimental Protocol
This protocol details the synthesis of this compound from titanium tetrachloride and sodium cyclopentadienide.
Materials and Reagents:
-
Titanium tetrachloride (TiCl₄)
-
Sodium metal (Na)
-
Tetrahydrofuran (THF), anhydrous
-
Toluene, anhydrous
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Nitrogen or Argon gas, high purity
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Experimental Procedure:
Part 1: Preparation of Sodium Cyclopentadienide
-
Cracking of Dicyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene (B3395910) monomer by distillation. The monomer should be kept cold (in an ice bath) to prevent dimerization.
-
Preparation of Sodium Sand: In a three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, prepare sodium sand by melting sodium metal in refluxing xylene and stirring vigorously.
-
Reaction with Cyclopentadiene: After cooling, carefully decant the xylene and wash the sodium sand with anhydrous THF. Add fresh anhydrous THF to the flask. While stirring under a nitrogen atmosphere, slowly add the freshly cracked cyclopentadiene dropwise to the sodium suspension in an ice bath. The reaction is complete when the sodium has been consumed and a pinkish-white precipitate of sodium cyclopentadienide has formed. This reaction can take several hours.
Part 2: Synthesis of this compound
-
Reaction Setup: In a separate Schlenk flask, prepare a solution of titanium tetrachloride in anhydrous THF. Cool this solution in an ice bath.
-
Addition of Sodium Cyclopentadienide: Slowly add the prepared suspension of sodium cyclopentadienide to the stirred solution of titanium tetrachloride. The molar ratio of sodium cyclopentadienide to titanium tetrachloride should be 2:1.[1] The reaction is typically conducted in THF.[4]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 7 hours.[5] The color of the reaction mixture will change as the reaction progresses.
-
Solvent Removal: After the reaction is complete, remove the THF under reduced pressure using a rotary evaporator to obtain a solid residue.[5]
Part 3: Work-up and Purification
-
Extraction: Extract the solid residue with dichloromethane to separate the this compound from the sodium chloride byproduct.[5] The this compound will dissolve in the dichloromethane, leaving the salt behind.
-
Washing: The dichloromethane extract may be washed with a dilute solution of hydrochloric acid. This step helps to convert any hydrolysis byproducts back to the dichloride form.[7]
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solution using a rotary evaporator.
-
Recrystallization: Recrystallize the crude this compound from hot toluene to obtain bright red, needle-like crystals.[7]
-
Final Product: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cas 1271-19-8,this compound | lookchem [lookchem.com]
- 3. Bis(cyclopentadienyl)titanium dichloride, 99+% (this compound) | C10H10Cl2Ti | CID 11075829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Preparation of Titanocene dichloride_Chemicalbook [chemicalbook.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. greenchemclips.wordpress.com [greenchemclips.wordpress.com]
Application Notes and Protocols: Titanocene Dichloride as a Catalyst in Olefin Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanocene dichloride, (C₅H₅)₂TiCl₂, is a versatile organometallic compound that has garnered significant attention as a precatalyst in the field of olefin polymerization. When activated by a cocatalyst, typically methylaluminoxane (B55162) (MAO), it forms a catalytically active species capable of polymerizing a variety of olefins, including ethylene (B1197577) and propylene. This document provides detailed application notes and experimental protocols for the use of this compound in olefin polymerization, targeting researchers and professionals in chemical synthesis and materials science.
Data Presentation
The catalytic performance of this compound and its derivatives is highly dependent on the reaction conditions and the specific ligands attached to the titanium center. The following table summarizes key quantitative data from various studies on ethylene polymerization.
| Catalyst System | Olefin | Temperature (°C) | Pressure (atm) | Cocatalyst (Al/Ti ratio) | Catalytic Activity (kg PE / (mol Ti·h)) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Reference |
| (C₅H₅)₂TiCl₂ / MAO | Ethylene | 25 | 4 | 1200 | 54,400 | - | - | [1] |
| CpTiCl₂(O-2,6-ⁱPr₂C₆H₃) / MAO | Ethylene | 25 | 4 | - | 49,600 | - | - | [1] |
| CpTiCl₂(O-2,6-ⁱPr₂C₆H₃-4-Si(n-Bu)₃) / MAO | Ethylene | 50 | - | - | 700,000 | - | - | [1] |
| Half-titanocene dichloride 2-aryliminoquinolin-8-olates / MMAO | Ethylene | - | - | - | up to 1,560,000 | - | - | [2] |
| (η⁵-C₅Me₅)TiCl₂(O-2,6-ⁱPr₂C₆H₃) / MAO | Ethylene | Room Temp | - | - | 8,400,000 | - | - | [3] |
| (η⁵-C₅Me₅)TiCl₂(N=CᵗBu₂) / MAO | Ethylene | Room Temp | - | - | 19,680,000 | - | - | [3] |
| [Me₂Si(η⁵-C₅Me₄)(NᵗBu)]TiCl₂ / MAO | Ethylene | 140 | - | - | 33,000,000 | - | - | [3] |
Note: "-" indicates data not specified in the cited source. MMAO is modified methylaluminoxane.
Experimental Protocols
General Considerations
All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be dried and deoxygenated prior to use.
Materials
-
This compound ((C₅H₅)₂TiCl₂)
-
Methylaluminoxane (MAO) solution in toluene (B28343) (e.g., 10 wt %)
-
Toluene (anhydrous)
-
Ethylene (polymerization grade)
-
Hydrochloric acid (10% aqueous solution)
-
Nitrogen or Argon gas (high purity)
Protocol for Ethylene Polymerization
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, temperature probe, gas inlet, and venting line is assembled and dried under vacuum while heating. The reactor is then purged with high-purity nitrogen or argon.
-
Solvent and Cocatalyst Addition: Anhydrous toluene is introduced into the reactor. The desired amount of MAO solution is then added via syringe. The solution is stirred and brought to the desired reaction temperature (e.g., 25-50 °C).
-
Catalyst Injection: A stock solution of this compound in anhydrous toluene is prepared. The desired volume of the catalyst solution is injected into the reactor to initiate the polymerization. The Al/Ti molar ratio is a critical parameter and should be carefully controlled (typically ranging from 1000 to 3000).
-
Polymerization: The reactor is immediately pressurized with ethylene to the desired pressure (e.g., 1-10 atm). The polymerization is allowed to proceed for the desired reaction time, with continuous stirring and cooling to maintain a constant temperature.
-
Quenching: The polymerization is terminated by venting the ethylene and adding acidified methanol (e.g., 10% HCl in methanol).
-
Polymer Isolation and Purification: The precipitated polyethylene (B3416737) is collected by filtration, washed extensively with methanol and water, and then dried in a vacuum oven at 60-80 °C to a constant weight.
-
Characterization: The resulting polymer can be characterized by various techniques, including Gel Permeation Chromatography (GPC) to determine molecular weight (Mw) and polydispersity index (PDI), and Differential Scanning Calorimetry (DSC) to determine the melting point (Tm).
Visualizations
Experimental Workflow for Ethylene Polymerization
Caption: Workflow for this compound catalyzed ethylene polymerization.
Catalytic Cycle of Olefin Polymerization
Caption: Simplified catalytic cycle for olefin polymerization.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, characterization, and the ethylene (co-)polymerization behaviour of half-titanocene dichloride 2-aryliminoquinolin-8-olates - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Theoretical Study on Ethylene Polymerization Catalyzed by Half-Titanocenes Bearing Different Ancillary Groups | MDPI [mdpi.com]
Application of Titanocene Dichloride in Stereoselective Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanocene dichloride (Cp₂TiCl₂), a versatile and readily available organometallic compound, has emerged as a powerful tool in stereoselective organic synthesis. Its ability to be reduced in situ to catalytically active low-valent titanium species, primarily titanocene(III) and titanocene(II), has enabled a wide range of stereoselective transformations. These reactions are characterized by their high functional group tolerance, mild reaction conditions, and often unique reactivity profiles compared to other transition metal catalysts. This document provides detailed application notes, experimental protocols, and mechanistic insights into the key stereoselective applications of this compound.
Enantioselective Hydrogenation of Unsaturated Compounds
Chiral derivatives of this compound are effective precatalysts for the enantioselective hydrogenation of various unsaturated functionalities, including alkenes, imines, and ketones. The active catalyst is a chiral titanocene(III) hydride species, typically generated in situ by the reduction of the corresponding chiral this compound.
Data Presentation: Enantioselective Hydrogenation of Prochiral Alkenes
| Entry | Substrate | Chiral Titanocene Catalyst | Yield (%) | ee (%) | Reference |
| 1 | 2-Phenyl-1-butene | (R,R)-Ethylene-bis(tetrahydroindenyl)titanium dichloride | >95 | 95 | [1][2] |
| 2 | 2-Phenyl-1-butene | Chiral menthyl-Cp titanocene | - | moderate | [1] |
| 3 | 2-Phenyl-1-butene | Chiral neomenthyl-Cp titanocene | - | moderate | [1] |
| 4 | 2-(α-Naphthyl)-1-butene | Various chiral titanocenes | - | 4-69 | [1] |
| 5 | 2-Ethyl-1-hexene | Catalyst 6 (structure not specified) | - | 41 | [1] |
Experimental Protocol: Enantioselective Hydrogenation of 2-Phenyl-1-butene
This protocol is a representative example of an enantioselective hydrogenation using a chiral titanocene catalyst.
Materials:
-
(R,R)-Ethylene-bis(tetrahydroindenyl)titanium dichloride
-
2-Phenyl-1-butene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous, deoxygenated toluene (B28343)
-
Hydrogen gas (high pressure)
-
Standard Schlenk line and glassware
Procedure:
-
In a glovebox, a Schlenk flask is charged with (R,R)-ethylene-bis(tetrahydroindenyl)titanium dichloride (0.05 mmol).
-
Anhydrous, deoxygenated toluene (10 mL) is added to the flask.
-
The solution is cooled to -78 °C, and n-butyllithium (0.10 mmol, 2 equivalents) is added dropwise. The solution is stirred at this temperature for 30 minutes.
-
2-Phenyl-1-butene (5.0 mmol) is added to the reaction mixture.
-
The flask is transferred to a high-pressure autoclave. The autoclave is purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 80 psi).
-
The reaction is stirred at room temperature for the specified time (e.g., 12-24 hours), monitoring the reaction progress by GC or TLC.
-
Upon completion, the autoclave is carefully depressurized, and the reaction mixture is quenched by the addition of methanol (B129727) (5 mL).
-
The mixture is filtered through a pad of silica (B1680970) gel, and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the chiral product.
-
The enantiomeric excess (ee%) is determined by chiral HPLC or GC analysis.
Signaling Pathway: Mechanism of Enantioselective Hydrogenation
The catalytically active species is a chiral titanocene(III) hydride, which is generated in situ from the this compound precursor. This hydride coordinates to the prochiral alkene, followed by migratory insertion to form a diastereomeric titanium-alkyl intermediate. Subsequent hydrogenolysis releases the chiral alkane product and regenerates the active hydride catalyst.
Caption: Mechanism of Titanocene-Catalyzed Enantioselective Hydrogenation.
Cp₂TiCl-Mediated Stereoselective Radical Cyclizations
The in situ generation of the powerful single-electron transfer (SET) reagent, titanocene(III) chloride (Cp₂TiCl), from this compound and a reducing agent (e.g., Zn or Mn powder) has enabled a host of stereoselective radical cyclization reactions. A prominent application is the reductive opening of epoxides to generate a β-titanoxy radical, which can then undergo intramolecular cyclization onto a tethered π-system.
Data Presentation: Diastereoselective Radical Cyclization of Epoxy-Olefins
| Entry | Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | 6,7-Epoxyhept-1-ene | 1-Methylcyclopentylmethanol | 70 | 2:1 (cis:trans) | [3] |
| 2 | N-tethered epoxy-indoles | Pyrrolo/piperido[1,2-a]indoles | good | - | [4] |
| 3 | Epoxyalkynes | Spirocyclized products | good | - | [5] |
| 4 | Epoxy-alkenes | A and C ring synthons of paclitaxel | - | stereo- and regioselective | [6] |
Experimental Protocol: Cp₂TiCl-Mediated Reductive Opening and Cyclization of an Epoxide
This protocol provides a general procedure for the titanocene(III) chloride-mediated reductive cyclization of an epoxy-olefin.
Materials:
-
This compound (Cp₂TiCl₂)
-
Zinc powder (activated) or Manganese dust
-
Epoxy-olefin substrate
-
Anhydrous, deoxygenated tetrahydrofuran (B95107) (THF)
-
Standard Schlenk line and glassware
Procedure:
-
A two-necked round-bottom flask is charged with this compound (2.2 mmol) and activated zinc powder (6.6 mmol) under an argon atmosphere.
-
Anhydrous, deoxygenated THF (2.2 mL) is added, and the mixture is stirred at room temperature. The appearance of a deep green color after 15-30 minutes indicates the formation of Cp₂TiCl.
-
In a separate flask, the epoxy-olefin substrate (1.0 mmol) is dissolved in anhydrous, deoxygenated THF (5 mL).
-
The solution of the substrate is added dropwise via cannula to the freshly prepared Cp₂TiCl solution at room temperature.
-
The reaction is stirred at room temperature and monitored by TLC or GC.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
The mixture is extracted with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the cyclized product.
-
The diastereomeric ratio is determined by ¹H NMR spectroscopy or GC analysis of the crude reaction mixture.
Signaling Pathway: Mechanism of Cp₂TiCl-Mediated Radical Cyclization
The reaction is initiated by a single-electron transfer from the low-valent titanocene(III) species to the epoxide, leading to the homolytic cleavage of a C-O bond and the formation of a β-titanoxy radical. This radical intermediate then undergoes an intramolecular cyclization onto a tethered alkene. The resulting cyclized radical can be further reduced and protonated upon workup to yield the final alcohol product.
Caption: Mechanism of Cp₂TiCl-Mediated Epoxide Opening and Radical Cyclization.
Other Stereoselective Applications
While enantioselective hydrogenations and radical cyclizations are the most well-documented stereoselective applications of this compound, other important transformations have also been reported.
-
Reductive Cyclization of Enones: Titanocene-based reagents can effect the reductive cyclization of enones to provide cyclic alcohols in a stereoselective manner. However, detailed protocols and extensive data on the diastereoselectivity are less commonly reported in readily accessible literature. Further research into specific substrate classes and reaction conditions is warranted to fully exploit this methodology.
-
Asymmetric C-C Bond Metathesis: The formation of asymmetric diynes through titanocene-catalyzed C-C bond metathesis has been noted. This represents a potentially powerful tool for the synthesis of chiral acetylenic compounds, though specific protocols and data on enantioselectivity are not widely available and represent an area for further investigation.
-
Enantioselective Hydrosilylation of Ketones: Chiral titanocene catalysts have been employed for the enantioselective hydrosilylation of ketones to produce chiral secondary alcohols. The catalyst is typically activated with n-BuLi, and various silanes can be used as the hydride source. The enantioselectivity is often dependent on the specific catalyst, substrate, and reaction conditions.
Conclusion
This compound is a versatile precursor to a range of catalytically active species that can mediate highly stereoselective transformations. The applications in enantioselective hydrogenation and diastereoselective radical cyclizations are particularly well-established, offering reliable methods for the synthesis of chiral molecules. The detailed protocols and mechanistic understanding provided herein should serve as a valuable resource for researchers in organic synthesis and drug development. Further exploration of less developed areas, such as the stereoselective reductive cyclization of enones and asymmetric C-C bond metathesis, promises to further expand the synthetic utility of this remarkable organometallic compound.
References
- 1. Enantioselective Hydrogenations with Chiral Titanocenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective hydrogenations with chiral titanocenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Titanocene-catalyzed asymmetric ketone hydrosilylation: The effect of catalyst activation protocol and additives on the reaction rate and enantioselectivity – The Buchwald Research Group [chemistry-buchwald.mit.edu]
- 5. New Advances in Titanium-Mediated Free Radical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Demystifying Cp2Ti(H)Cl and its Enigmatic Role in the Reactions of Epoxides with Cp2TiCl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Titanocene Dichloride-Catalyzed Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental procedures for the hydrogenation of unsaturated compounds utilizing titanocene dichloride-derived catalysts. The protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound (Cp₂TiCl₂) is a versatile and cost-effective precatalyst for a variety of chemical transformations, including the hydrogenation of alkenes and imines. The active catalytic species, a titanocene(III) hydride (Cp₂TiH), is typically generated in situ through the reduction of Cp₂TiCl₂. This method has been successfully applied to the hydrogenation of a wide range of substrates, including terminal, internal, and functionalized alkenes, as well as various imines. Furthermore, the development of chiral titanocene catalysts has enabled highly enantioselective hydrogenations, providing access to valuable chiral building blocks for the pharmaceutical and fine chemical industries.
The most common method for generating the active Ti(III) hydride catalyst involves the reaction of this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), followed by treatment with a silane, typically phenylsilane (B129415) (PhSiH₃).[1] Alternatively, direct reduction with hydrogen under pressure can be employed.[1] The choice of activation method can influence the catalyst's activity and stability.
Catalytic Cycle
The generally accepted mechanism for titanocene-catalyzed hydrogenation involves a Ti(III)/Ti(IV) cycle. The key steps are:
-
Generation of the Active Catalyst: this compound is reduced to a Ti(III) species, which then forms the active titanocene(III) hydride.
-
Olefin/Imine Coordination and Insertion: The unsaturated substrate coordinates to the titanium center and subsequently inserts into the Ti-H bond, forming a titanocene(IV) alkyl or amido intermediate.
-
Hydrogenolysis: The Ti-C or Ti-N bond of the intermediate is cleaved by dihydrogen (or another hydrogen source) to release the saturated product and regenerate the active titanocene(III) hydride catalyst.[2]
Figure 1: Catalytic cycle for titanocene-catalyzed hydrogenation.
Experimental Protocols
Safety Precautions: this compound and its derivatives are air and moisture sensitive. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be freshly distilled from appropriate drying agents. Organolithium reagents are pyrophoric and should be handled with extreme care.
General Protocol for the Hydrogenation of Alkenes
This protocol describes a general procedure for the hydrogenation of a generic alkene using the Cp₂TiCl₂/n-BuLi/PhSiH₃ catalyst system.
Figure 2: Experimental workflow for alkene hydrogenation.
Materials:
-
This compound (Cp₂TiCl₂)
-
n-Butyllithium (n-BuLi) in hexanes
-
Phenylsilane (PhSiH₃)
-
Alkene substrate
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrogen gas (high purity)
-
Standard Schlenk line or glovebox equipment
-
Hydrogenation reactor or a thick-walled flask with a balloon
Procedure:
-
Catalyst Activation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (e.g., 0.05 mmol, 1.0 eq) in anhydrous THF (e.g., 5 mL). Cool the solution to 0 °C in an ice bath. To this solution, add n-butyllithium (e.g., 0.1 mmol, 2.0 eq) dropwise. The solution will typically change color. Stir the mixture for 5-10 minutes at 0 °C. Subsequently, add phenylsilane (e.g., 0.1 mmol, 2.0 eq) dropwise and continue stirring for another 10-15 minutes at 0 °C.
-
Hydrogenation: To the activated catalyst solution, add the alkene substrate (e.g., 1.0 mmol, 20 eq). Seal the reaction vessel and connect it to a hydrogen source. Purge the flask with hydrogen gas 3-4 times. Pressurize the reactor to the desired hydrogen pressure (e.g., 1-5 atm, or higher for more challenging substrates).
-
Reaction Monitoring: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 65 °C) for the required time (typically 2-24 hours). The progress of the reaction can be monitored by techniques such as TLC, GC, or ¹H NMR spectroscopy of aliquots.
-
Work-up and Purification: Upon completion, carefully vent the hydrogen gas. Quench the reaction by the slow addition of dilute aqueous HCl at 0 °C. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol for Asymmetric Hydrogenation of Trisubstituted Alkenes
This protocol is adapted from the work of Buchwald and co-workers for the enantioselective hydrogenation of unfunctionalized trisubstituted olefins using a chiral titanocene catalyst.[3][4]
Materials:
-
Chiral titanocene precatalyst (e.g., (S,S)-ethylenebis(tetrahydroindenyl)titanium-(R)-1,1'-bi-2-naphtholate)
-
n-Butyllithium (n-BuLi) in hexanes
-
Phenylsilane (PhSiH₃)
-
Trisubstituted alkene substrate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Activation: In a glovebox, a solution of the chiral titanocene precatalyst (e.g., 5-10 mol%) in THF is treated with n-butyllithium (2.0 equivalents relative to the catalyst) at room temperature. After a brief period, phenylsilane (2.0 equivalents relative to the catalyst) is added.
-
Hydrogenation: The substrate is added to the activated catalyst solution. The reaction vessel is then sealed, removed from the glovebox, and charged with hydrogen gas to the desired pressure (typically 60-80 psi).
-
Reaction Conditions: The reaction is stirred at room temperature for 12-24 hours.
-
Work-up and Analysis: After venting the hydrogen, the reaction is worked up as described in the general protocol. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Data Presentation
The following tables summarize representative data for the this compound-catalyzed hydrogenation of various substrates.
Table 1: Hydrogenation of Terminal Alkenes
| Entry | Substrate | Catalyst System | Temp (°C) | Pressure (atm) | Time (h) | Yield (%) | Ref. |
| 1 | 1-Hexene | Cp₂TiCl₂/NaH | 20 | 1 | 2 | >99 | [5] |
| 2 | Styrene | Cp₂TiCl₂/NaH | 20 | 1 | 2 | >99 | [5] |
| 3 | 1-Octene | Cp₂TiCl₂/NaH | 20 | 1 | 2 | >99 | [5] |
Table 2: Asymmetric Hydrogenation of Trisubstituted Alkenes with a Chiral Titanocene Catalyst [3]
| Entry | Substrate | Temp (°C) | Pressure (psi) | Time (h) | Conversion (%) | ee (%) |
| 1 | (E)-1-Phenyl-1-propene | 25 | 80 | 12 | >98 | 92 |
| 2 | (Z)-1-Phenyl-1-propene | 25 | 80 | 12 | >98 | 65 |
| 3 | (E)-2-Methyl-3-phenyl-2-propene | 25 | 80 | 24 | >98 | 81 |
| 4 | Indene | 25 | 80 | 12 | >98 | 95 |
Table 3: Asymmetric Hydrogenation of Imines with a Chiral Titanocene Catalyst
| Entry | Substrate | Catalyst | Pressure (psi) | Time (h) | Yield (%) | ee (%) | Ref. |
| 1 | 2-Phenyl-2,3-dihydro-1H-isoindole | Chiral Titanocene | 80 | 24 | 90 | 98 | [1] |
| 2 | N-(1-phenylethylidene)aniline | Chiral Titanocene | 2000 | 48 | 85 | 85 | [1] |
| 3 | 2-Methyl-2,3-dihydro-1H-isoindole | Chiral Titanocene | 80 | 24 | 88 | 97 | [1] |
Conclusion
The this compound-catalyzed hydrogenation of unsaturated compounds is a powerful and versatile synthetic methodology. The ability to tune the reactivity and selectivity of the catalyst through ligand modification has led to the development of highly efficient systems for both achiral and asymmetric hydrogenations. The protocols and data presented in these application notes serve as a practical guide for researchers looking to employ this technology in their synthetic endeavors. The use of earth-abundant and relatively inexpensive titanium makes this a particularly attractive approach for sustainable chemical synthesis.
References
Application Notes: Synthesis of Tebbe's Reagent from Titanocene Dichloride
Introduction
Tebbe's reagent, with the chemical formula (C₅H₅)₂TiCH₂ClAl(CH₃)₂, is a highly versatile organometallic compound renowned for its application in organic synthesis, specifically for the methylenation of carbonyl compounds.[1][2] Developed by Fred Tebbe, it serves as a robust alternative to traditional methods like the Wittig reaction, offering distinct advantages.[2] The reagent is notably more efficient for sterically hindered carbonyls and, being less basic, it minimizes side reactions like β-elimination.[1] A key feature of Tebbe's reagent is its ability to convert esters, lactones, and amides into their corresponding enol ethers and enamines, a transformation not readily achieved with Wittig reagents.[3][4] The synthesis of Tebbe's reagent involves the reaction of titanocene dichloride with trimethylaluminum (B3029685).[4][5] The resulting red solid is pyrophoric and air-sensitive, necessitating handling with air-free techniques.[1]
Mechanism of Action
Tebbe's reagent itself is a pre-catalyst. In the presence of a mild Lewis base (like pyridine (B92270) or THF), it forms the active Schrock carbene (Cp₂Ti=CH₂).[3] This carbene then undergoes a [2+2] cycloaddition with a carbonyl compound to form a transient oxatitanacyclobutane intermediate.[1][3] This intermediate readily collapses, driven by the high oxophilicity of titanium(IV), to yield the desired alkene and a titanocene oxide byproduct.[2][4]
Quantitative Data and Synthesis Parameters
The synthesis of Tebbe's reagent is a well-established procedure. The key quantitative parameters are summarized below.
| Parameter | Value / Description | Source(s) |
| Precursor 1 | This compound ((C₅H₅)₂TiCl₂) | [2] |
| Precursor 2 | Trimethylaluminum (Al(CH₃)₃) | [2] |
| Stoichiometry | 2 equivalents of Trimethylaluminum to 1 equivalent of this compound | [2][3] |
| Solvent | Toluene (B28343) (dry) | [1][5] |
| Reaction Time | Approximately 3 days at room temperature | [1][6] |
| Product Formula | C₁₃H₁₈AlClTi | [1] |
| Appearance | Red solid, typically used as a 0.5 M solution in toluene | [1][7] |
Experimental Protocols
Critical Safety Precautions:
-
Pyrophoric Reagents : Both trimethylaluminum and the resulting Tebbe's reagent are pyrophoric, meaning they can ignite spontaneously on contact with air.[4][6] All manipulations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate air-free techniques (e.g., Schlenk line or glovebox).[4]
-
Reactive with Water : Trimethylaluminum reacts violently with water.[8][9] Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.
-
Personal Protective Equipment (PPE) : Always wear flame-retardant lab coats, safety goggles or a face shield, and compatible chemical-resistant gloves (e.g., neoprene or nitrile rubber).[7][8] Work in a chemical fume hood, and ensure a safety shower and eyewash station are immediately accessible.[8][10]
Protocol for in situ Preparation and Use of Tebbe's Reagent
This protocol is adapted from established procedures for the in situ formation of the reagent, which avoids the isolation of the pyrophoric solid.[1][6]
Materials:
-
This compound ((C₅H₅)₂TiCl₂) (20.0 mmol, 5.0 g)[6]
-
Trimethylaluminum (2.0 M solution in toluene, 40 mmol, 20 mL)[6]
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)[6]
-
Substrate (e.g., ester, ketone) (20 mmol)[6]
-
Anhydrous diethyl ether[6]
Equipment:
-
250-mL round-bottomed flask, oven-dried[6]
-
Magnetic stirrer and stir bar[6]
-
Rubber septum[6]
-
Nitrogen or Argon gas line with a bubbler[6]
-
Nitrogen-purged syringes and cannulas[6]
-
Ice-water bath[6]
Procedure:
-
Apparatus Setup : Place a magnetic stir bar into the 250-mL round-bottomed flask and add 5.0 g (20.0 mmol) of this compound.[6]
-
Inert Atmosphere : Fit the flask with a rubber septum and purge the system thoroughly with dry nitrogen or argon. Ensure the gas outlet is connected to a mineral oil bubbler.[6]
-
Reagent Addition : Using a nitrogen-purged syringe, carefully add 20 mL of a 2.0 M solution of trimethylaluminum in toluene (40 mmol) to the flask.[6] Methane gas will evolve during the reaction; this should be safely vented through the bubbler.[6]
-
Reagent Formation : Stir the resulting red solution at room temperature for approximately 3 days to allow for the complete formation of the Tebbe's reagent.[6]
-
Carbonyl Methylenation :
-
Cool the flask containing the Tebbe's reagent solution in an ice-water bath.[6]
-
Dissolve the carbonyl substrate (20 mmol) in approximately 20 mL of dry THF.[6]
-
Using a syringe or cannula, add the substrate solution to the cold, stirring Tebbe's reagent solution over 5-10 minutes. The reaction can be exothermic.[6]
-
-
Reaction Completion : After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for at least 30 minutes.[6]
-
Quenching and Workup :
-
Carefully add 50 mL of anhydrous diethyl ether to the reaction mixture.[6]
-
The reaction is typically quenched by the slow, careful addition of aqueous NaOH.[3]
-
The resulting mixture can be dried over Na₂SO₄, filtered, and concentrated under vacuum to isolate the crude product, which can then be purified by flash column chromatography.[3]
-
Visualizations
References
- 1. Tebbe's reagent - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Tebbe Olefination | NROChemistry [nrochemistry.com]
- 4. Tebbe Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Tebbe reagent and Petasis reagent - Santiago Lab [sigutlabs.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. biosynth.com [biosynth.com]
- 8. gelest.com [gelest.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
Unraveling the Anticancer Mechanisms of Titanocene Dichloride: A Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Titanocene dichloride, an organometallic compound, has emerged as a promising non-platinum-based anticancer agent.[1][2] Its distinct mechanism of action and activity against cisplatin-resistant tumors have garnered significant interest in the field of medicinal chemistry.[1][3] This document provides a comprehensive overview of the current understanding of this compound's anticancer mechanisms and offers detailed protocols for key experiments to facilitate further research in this area.
The anticancer activity of this compound is multifaceted, involving the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[4] Unlike cisplatin, its mode of action is not solely reliant on DNA binding, although interactions with nucleic acids have been reported.[3][5] Key cellular processes affected include DNA replication and transcription, and the modulation of various signaling pathways.[6]
Key Anticancer Mechanisms of this compound
This compound exerts its cytotoxic effects through a complex interplay of various cellular events:
-
Induction of Apoptosis: this compound and its analogs are potent inducers of apoptosis in a dose-dependent manner in various cancer cell lines. This programmed cell death is often mediated through caspase-dependent pathways, involving the activation of caspase-3 and -7.[7]
-
Cell Cycle Arrest: The compound has been shown to cause cell cycle arrest, primarily at the G1/S or G2/M phase, thereby inhibiting cell proliferation.[4][7]
-
DNA Interaction and Damage: While the interaction is complex and not fully understood, this compound has been shown to associate with DNA, leading to DNA damage and the activation of DNA damage response pathways.[8][6] This is thought to contribute to its cytotoxic effects.
-
Perturbation of Zinc Homeostasis: Evidence suggests that this compound may disrupt zinc homeostasis, leading to the dysfunction of zinc-dependent transcription factors and metalloenzymes, which in turn triggers cell cycle arrest and apoptosis.[6]
-
Interaction with Proteins: this compound interacts with serum proteins such as transferrin and albumin, which may play a role in its transport and delivery to cancer cells.[5][9][10] The interaction with transferrin is of particular interest as cancer cells often overexpress transferrin receptors.[5][9]
-
Inhibition of Topoisomerases: Studies have indicated that this compound can downregulate the expression of topoisomerases I and IIα, enzymes crucial for DNA unwinding during replication and transcription.[4][6]
Quantitative Data Summary
The following table summarizes the cytotoxic activity (IC50 values) of this compound and its derivatives in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | LLC-PK | 2000 | [11] |
| This compound | HT-29 | 413 ± 2.0 | [12] |
| This compound | MCF-7 | 570 ± 5.0 | [12] |
| Titanocene C | NCI-H526 (SCLC) | Mean: 48.3 ± 32.5 | [4] |
| Titanocene Y | A431 | Comparable to Cisplatin | [7] |
| Titanocene Y | PC-3 | Significant Effects | [8] |
| Titanocene C | PC-3 | Significant Effects | [8] |
| Titanocene Y | LLC-PK | 21 | [11] |
| Titanocene C | LLC-PK | 5.5 | [11] |
Experimental Protocols
Detailed methodologies for key experiments to study the anticancer mechanism of this compound are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM) for 24, 48, or 72 hours.[13] Include a vehicle control (e.g., DMSO).
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[7]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in PBS containing RNase A. Incubate for 30 minutes at 37°C.
-
Add propidium iodide solution and incubate for 15 minutes in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[13]
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to assess changes in protein expression levels involved in apoptosis and cell cycle regulation (e.g., caspases, cyclins).
Materials:
-
Treated and untreated cell lysates
-
Protein extraction buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-p53)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and untreated cells in protein extraction buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
The following diagrams illustrate key aspects of this compound's anticancer mechanism and the experimental workflow.
Caption: Anticancer mechanism of this compound.
Caption: Experimental workflow for studying this compound.
Caption: Apoptosis signaling pathway induced by this compound.
References
- 1. oatext.com [oatext.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Anti-proliferative activity and mechanism of action of this compound | Scilit [scilit.com]
- 4. Anticancer activity and mode of action of titanocene C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanisms of cytotoxicity of anticancer titanocenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituted titanocenes induce caspase-dependent apoptosis in human epidermoid carcinoma cells in vitro and exhibit antitumour activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound derivatives on prostate cancer cells, specifically DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Cytotoxicity Studies of Titanocene C Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Titanocene Dichloride Derivatives with Enhanced Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of titanocene dichloride derivatives with enhanced cytotoxic activity against cancer cells. The information compiled herein is intended to serve as a comprehensive resource for researchers in medicinal chemistry, oncology, and drug development.
Introduction: Overcoming the Limitations of this compound
This compound, (η⁵-C₅H₅)₂TiCl₂, was a pioneering non-platinum-based anticancer agent to enter clinical trials.[1] Despite its initial promise, its clinical efficacy was hampered by poor aqueous solubility and hydrolytic instability.[2] This has driven extensive research into the development of this compound derivatives with improved stability, solubility, and enhanced cytotoxic activity.
The primary strategies to enhance the anticancer properties of the titanocene scaffold involve modifications at two key positions:
-
Substitution on the Cyclopentadienyl (Cp) Rings: Introducing functional groups to the Cp rings can significantly alter the electronic and steric properties of the complex, influencing its solubility, stability, and biological activity.
-
Modification of the Chloride Ligands: Replacing the chloride ligands with other anionic ligands, such as fluorides or carboxylates, can modulate the compound's hydrolytic stability and its interaction with biological targets.[3][4]
This document outlines protocols for the synthesis of several classes of this compound derivatives that have demonstrated enhanced anticancer activity.
General Synthetic Approaches
Several synthetic routes have been developed to access this compound derivatives. A general workflow for the synthesis and evaluation of these compounds is depicted below.
Caption: General workflow for synthesis and evaluation.
Experimental Protocols
Note: All manipulations involving organometallic reagents should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All solvents should be dried and degassed prior to use.
Protocol 1: Synthesis of Titanocene Dicarboxylate Derivatives
This protocol describes the synthesis of titanocene dicarboxylates via nucleophilic substitution of the chloride ligands on the parent this compound. This method can enhance hydrolytic stability.[3]
Materials:
-
This compound ((C₅H₅)₂TiCl₂)
-
Carboxylic acid (e.g., benzoic acid)
-
Sodium hydride (NaH) or an appropriate base
-
Anhydrous benzene (B151609) or toluene
-
Anhydrous hexane
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Filter funnel and filter paper
Procedure:
-
Preparation of the Sodium Carboxylate Salt:
-
In a Schlenk flask, suspend the desired carboxylic acid (2.2 mmol) in anhydrous benzene (10 mL).
-
Carefully add sodium hydride (2.0 mmol) portion-wise to the suspension under a counterflow of inert gas.
-
Stir the mixture at room temperature for 2 hours, or until hydrogen gas evolution ceases. The sodium salt of the carboxylic acid will precipitate.
-
Isolate the sodium carboxylate by filtration, wash with anhydrous hexane, and dry under vacuum.
-
-
Synthesis of the Titanocene Dicarboxylate:
-
In a separate Schlenk flask, dissolve this compound (1.0 mmol) in anhydrous benzene (20 mL).
-
Add the prepared sodium carboxylate (2.0 mmol) to the this compound solution.
-
Stir the reaction mixture at 40 °C for 4 hours.[3] The color of the solution will typically change from red to orange.
-
Allow the reaction mixture to cool to room temperature. Sodium chloride will precipitate.
-
-
Purification:
-
Filter the reaction mixture through a cannula or a filter stick to remove the NaCl precipitate.
-
Reduce the volume of the filtrate under vacuum.
-
Induce precipitation of the product by adding anhydrous hexane.
-
Collect the solid product by filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent system, such as toluene/hexane.
-
Protocol 2: Synthesis of Benzyl-Substituted this compound (Titanocene Y)
This protocol describes the synthesis of Titanocene Y, a benzyl-substituted derivative with significantly enhanced cytotoxicity, via hydridolithiation of a fulvene (B1219640) precursor.
Materials:
-
6-(p-methoxyphenyl)fulvene
-
Super-Hydride® (Lithium triethylborohydride, LiBEt₃H, 1.0 M in THF)
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous pentane (B18724)
-
Schlenk flasks and line
-
Magnetic stirrer and stir bar
-
Cannula
Procedure:
-
Hydridolithiation of the Fulvene:
-
In a Schlenk flask, dissolve 6-(p-methoxyphenyl)fulvene (2.0 mmol) in anhydrous THF (20 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add Super-Hydride® (2.0 mL of a 1.0 M solution in THF, 2.0 mmol) to the cooled fulvene solution via syringe.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. This will form the lithium cyclopentadienide (B1229720) intermediate.
-
-
Transmetallation with Titanium Tetrachloride:
-
In a separate Schlenk flask, prepare a solution of TiCl₄ (1.0 mmol) in anhydrous THF (10 mL) and cool it to -78 °C.
-
Transfer the solution of the lithium cyclopentadienide intermediate to the cooled TiCl₄ solution via cannula.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
-
Purification:
-
Remove the solvent under reduced pressure to obtain a solid residue.
-
Wash the solid with anhydrous pentane to remove any unreacted starting materials and byproducts.
-
The resulting solid can be further purified by recrystallization from a suitable solvent, such as a mixture of dichloromethane (B109758) and pentane, to yield bis-[(p-methoxybenzyl)cyclopentadienyl]titanium(IV) dichloride (Titanocene Y) as a red solid.
-
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic activity of this compound derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
This compound derivative stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend them in complete culture medium.
-
Determine the cell density using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative from the stock solution in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Data Presentation: Cytotoxicity of this compound Derivatives
The following table summarizes the cytotoxic activity (IC₅₀ values) of selected this compound derivatives against various cancer cell lines.
| Compound Name/Structure | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| This compound | Parent Compound | LLC-PK | ~2000 | [5] |
| Titanocene Y | Benzyl-substituted | LLC-PK | 21 | [5] |
| Titanocene C | Amino-functionalized | LLC-PK | 5.5 | [5] |
| [1,2-di(cyclopentadienyl)-1,2-di(p-N,N-dimethylaminophenyl)-ethanediyl] titanium dichloride | ansa-Titanocene | LLC-PK | 270 | [6] |
| bis-[(p-methoxybenzyl)cyclopentadienyl]titanium(IV) dichloride (Titanocene Y) | Benzyl-substituted | PC-3 (Prostate) | ~20-50 | [6] |
| bis-(N,N-dimethylamino-2(N-methylpyrrolyl)-methyl-cyclopentadienyl) titanium(IV) dichloride (Titanocene C) | Amino-functionalized | PC-3 (Prostate) | ~20-50 | [6] |
| bis-[(3,4-dimethoxy-benzyl)cyclopentadienyl]titanium(IV) dichloride | Benzyl-substituted | LLC-PK | 88 | [7] |
Mechanism of Action: Induction of Apoptosis
This compound derivatives exert their anticancer effects primarily through the induction of apoptosis. The proposed signaling pathway involves DNA damage, leading to the activation of intrinsic apoptotic pathways.
Caption: Apoptotic signaling pathway of titanocenes.
Studies have shown that titanocene derivatives can induce DNA damage, which activates DNA damage response pathways involving ATM/ATR kinases.[6] This leads to the stabilization and activation of the tumor suppressor protein p53.[8] Activated p53 can then promote apoptosis through the mitochondrial pathway by activating pro-apoptotic proteins like Bax and Bak. This results in the release of cytochrome c from the mitochondria, which triggers the activation of caspase-9 and the subsequent executioner caspases-3 and -7.[9] Some titanocene derivatives have also been shown to induce a caspase-independent apoptotic pathway through the translocation of Apoptosis Inducing Factor (AIF) from the mitochondria to the nucleus.[2][7]
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. researchgate.net [researchgate.net]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. Methoxy-phenyl substituted ansa-titanocenes as potential anti-cancer drugs derived from fulvenes and titanium dichloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxicity Studies of Titanocene C Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fjrehmann.de [fjrehmann.de]
- 7. researchgate.net [researchgate.net]
- 8. Antitumour activity of [1,2-di(cyclopentadienyl)-1,2-di(p-N,N-dimethylaminophenyl)-ethanediyl] titanium dichloride in xenografted Ehrlich's ascites tumour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of Titanocene Dichloride in the Synthesis of Complex Organic Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanocene dichloride (Cp₂TiCl₂), and its reduced form, titanocene(III) chloride (Cp₂TiCl), have emerged as versatile and powerful reagents in modern organic synthesis. The unique reactivity of these complexes, particularly their ability to act as single-electron transfer (SET) agents, enables a wide range of transformations that are often difficult to achieve with conventional reagents. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, including radical cyclizations of epoxides, pinacol (B44631) coupling reactions, and Barbier-type reactions, with a focus on their application in the synthesis of complex organic molecules and natural products.
The chemistry of this compound is primarily centered around the generation of the active Ti(III) species, Cp₂TiCl. This is typically achieved by the in situ reduction of the commercially available, air-stable Cp₂TiCl₂ with a reducing agent such as zinc or manganese dust. The resulting Cp₂TiCl is a potent SET reagent that can readily reduce organic functional groups, initiating radical-based carbon-carbon bond-forming reactions under mild conditions. This reactivity has been harnessed for the construction of intricate molecular architectures, including those found in biologically active natural products.
Key Applications and Mechanisms
This compound-mediated reactions offer several advantages in organic synthesis, including high functional group tolerance, mild reaction conditions, and often excellent stereoselectivity. The core of its reactivity lies in the homolytic cleavage of C-X bonds (where X is a heteroatom), generating carbon-centered radicals that can participate in a variety of constructive reactions.
Radical Cyclization of Epoxides
One of the most significant applications of titanocene(III) chloride is in the reductive opening of epoxides to generate β-titanoxy radicals. These radical intermediates can then undergo intramolecular cyclization onto suitably positioned unsaturations (alkenes, alkynes, etc.) to form new cyclic structures. This methodology has been instrumental in the synthesis of various carbocyclic and heterocyclic systems, including those found in terpenoids and other natural products.
The general mechanism involves the following steps:
-
Reduction of Cp₂TiCl₂: The Ti(IV) species is reduced to the active Ti(III) species, Cp₂TiCl, using a stoichiometric reductant.
-
Epoxide Opening: Cp₂TiCl transfers a single electron to the epoxide, leading to the homolytic cleavage of a C-O bond and the formation of a β-titanoxy radical. The regioselectivity of this opening is generally predictable, with the radical forming at the more substituted carbon atom.
-
Radical Cyclization: The generated radical undergoes an intramolecular addition to a tethered π-system, forming a new C-C bond and a new cyclic radical.
-
Termination: The cyclized radical can be terminated through various pathways, including reduction by another equivalent of Cp₂TiCl to form an organotitanium species which upon hydrolysis gives the final product, or by reaction with a hydrogen atom donor.
This powerful cyclization strategy has been employed in the total synthesis of numerous complex molecules, demonstrating its utility in constructing challenging ring systems with high stereocontrol.
Data Presentation
Table 1: Titanocene-Mediated Radical Cyclization of Epoxides
| Entry | Epoxide Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | Epoxygermacrolide | (+)-Tuberiferine | 65 | - | [1] |
| 2 | Epoxy nitrile | trans-fused decaline (B1670448) intermediate | 75 | >95:5 | [2] |
| 3 | Unsaturated epoxylactone | Limonoid CDE fragment | 70 | - | [1] |
| 4 | Epoxyalkene | Substituted cyclopentane | 85 | 9:1 | [1] |
Note: Yields and diastereomeric ratios can vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Titanocene(III) Chloride-Mediated Radical Cyclization of an Epoxide
This protocol provides a general method for the intramolecular cyclization of an unsaturated epoxide using titanocene(III) chloride generated in situ from this compound and zinc dust.
Materials:
-
This compound (Cp₂TiCl₂)
-
Zinc dust (<10 micron, activated)
-
Unsaturated epoxide substrate
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (Schlenk flask, syringe, etc.)
Procedure:
-
Preparation of the Reaction Vessel: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (argon or nitrogen).
-
Addition of Reagents: To the flask are added this compound (2.2 equivalents) and activated zinc dust (2.5 equivalents).
-
Solvent Addition: Anhydrous THF is added via syringe, and the resulting suspension is stirred vigorously at room temperature. The color of the solution will typically change from red to green, indicating the formation of the active Cp₂TiCl species. This may take 30-60 minutes.
-
Substrate Addition: A solution of the unsaturated epoxide (1.0 equivalent) in anhydrous THF is added dropwise to the green suspension at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the substrate.
-
Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired cyclized product.
Mandatory Visualization
Caption: Titanocene-mediated radical cyclization of an epoxide.
Pinacol Coupling Reactions
Titanocene(III) chloride is an effective reagent for the reductive coupling of aldehydes and ketones to form 1,2-diols, a transformation known as the pinacol coupling reaction. This reaction proceeds through the formation of ketyl radical intermediates, which then dimerize. The titanocene-mediated method offers high diastereoselectivity, particularly for aromatic aldehydes, often favoring the formation of the dl or meso diol depending on the reaction conditions.
The mechanism involves:
-
Formation of Cp₂TiCl: As in the previous case, the active Ti(III) species is generated in situ.
-
Ketyl Radical Formation: Two molecules of the carbonyl compound coordinate to two molecules of Cp₂TiCl. A single electron is transferred from each titanium center to the respective carbonyl group, forming two ketyl radical anions coordinated to Ti(IV).
-
C-C Bond Formation: The two ketyl radicals couple to form a di-titanated pinacolate intermediate.
-
Hydrolysis: Hydrolysis of this intermediate liberates the 1,2-diol product.
The diastereoselectivity of the coupling is influenced by the steric and electronic properties of the substrates and the reaction conditions.
Data Presentation
Table 2: Titanocene-Catalyzed Pinacol Coupling of Aldehydes
| Entry | Aldehyde | Product (1,2-Diol) | Yield (%) | Diastereomeric Ratio (dl:meso) | Reference |
| 1 | Benzaldehyde | 1,2-Diphenyl-1,2-ethanediol | 92 | 95:5 | [3] |
| 2 | 4-Chlorobenzaldehyde | 1,2-Bis(4-chlorophenyl)-1,2-ethanediol | 88 | 94:6 | [3] |
| 3 | 2-Naphthaldehyde | 1,2-Di(naphthalen-2-yl)ethane-1,2-diol | 85 | 92:8 | [4] |
| 4 | 3-Phenylpropionaldehyde | 1,4-Diphenylbutane-2,3-diol | 78 | 70:30 | [5] |
| 5 | Cyclohexanecarbaldehyde | 1,2-Dicyclohexylethane-1,2-diol | 75 | 60:40 | [3] |
Note: Yields and diastereoselectivities are highly dependent on the specific protocol and additives used.
Experimental Protocols
Protocol 2: General Procedure for Titanocene-Catalyzed Pinacol Coupling of an Aromatic Aldehyde
This protocol describes a catalytic method for the pinacol coupling of an aromatic aldehyde using this compound, manganese as the reductant, and chlorotrimethylsilane (B32843) as a recycling agent.
Materials:
-
This compound (Cp₂TiCl₂) (0.1 equivalents)
-
Manganese dust
-
Chlorotrimethylsilane (TMSCl)
-
Aromatic aldehyde (1.0 equivalent)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add this compound (0.1 eq) and manganese dust (2.0 eq).
-
Solvent and Additive: Add anhydrous THF, followed by the dropwise addition of chlorotrimethylsilane (2.0 eq). Stir the mixture at room temperature.
-
Substrate Addition: Add the aromatic aldehyde (1.0 eq) to the reaction mixture.
-
Reaction Progress: Stir the reaction at room temperature. The progress of the reaction can be monitored by TLC.
-
Work-up: After completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield the 1,2-diol.
Mandatory Visualization
Caption: Titanocene-catalyzed pinacol coupling reaction.
Barbier-Type Reactions
Titanocene(III) chloride can also mediate Barbier-type reactions, which involve the coupling of an organic halide with a carbonyl compound in the presence of a metal. In the titanocene-mediated version, an allyl, benzyl, or propargyl halide is reductively coupled with an aldehyde or ketone to produce the corresponding homoallylic, homobenzylic, or homopropargylic alcohol.
The proposed mechanism involves:
-
Generation of Cp₂TiCl: The active Ti(III) species is formed in situ.
-
Radical Formation: Cp₂TiCl reacts with the organic halide via a single-electron transfer to generate a carbon-centered radical (e.g., an allyl radical).
-
Carbonyl Addition: The generated radical adds to the carbonyl carbon of the aldehyde or ketone, which is activated by coordination to another molecule of Cp₂TiCl.
-
Formation of the Product: The resulting radical intermediate is further reduced and then hydrolyzed to yield the alcohol product.
This reaction is notable for its mild conditions and good functional group tolerance.
Data Presentation
Table 3: Titanocene-Catalyzed Barbier-Type Reactions
| Entry | Carbonyl Compound | Organic Halide | Product | Yield (%) | Reference |
| 1 | Decanal | Allyl chloride | 1-Tridecen-4-ol | 90 | [6] |
| 2 | Decanal | Benzyl bromide | 1-Phenyl-2-undecanol | 85 | [6] |
| 3 | 2-Decanone | Propargyl bromide | 3-Methyl-1-dodecyn-3-ol | 60 | [6] |
| 4 | Benzaldehyde | Allyl bromide | 1-Phenyl-3-buten-1-ol | 82 | [6] |
| 5 | Acetophenone | Allyl bromide | 2-Phenyl-4-penten-2-ol | 75 | [6] |
Note: Yields can be influenced by the nature of the substrates and the specific reaction conditions.
Experimental Protocols
Protocol 3: General Procedure for Titanocene-Catalyzed Barbier-Type Allylation of an Aldehyde
This protocol outlines a method for the catalytic Barbier-type allylation of an aldehyde with an allyl halide using this compound.
Materials:
-
This compound (Cp₂TiCl₂) (0.1 equivalents)
-
Zinc dust
-
Aldehyde (1.0 equivalent)
-
Allyl halide (e.g., allyl bromide or chloride) (1.5 equivalents)
-
Tetrahydrofuran (THF), anhydrous
-
2,4,6-Collidine
-
Chlorotrimethylsilane (TMSCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (0.1 eq) and zinc dust (2.0 eq).
-
Solvent and Reagents: Add anhydrous THF, followed by 2,4,6-collidine (2.0 eq) and chlorotrimethylsilane (2.0 eq).
-
Substrate Addition: Add the aldehyde (1.0 eq) and the allyl halide (1.5 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Purification: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Titanocene-catalyzed Barbier-type allylation.
Conclusion
The applications of this compound in the synthesis of complex organic molecules are vast and continue to expand. Its ability to promote radical-based C-C bond formation under mild conditions makes it an invaluable tool for modern synthetic chemists. The protocols and data presented herein provide a foundation for researchers to explore and utilize this versatile reagent in their own synthetic endeavors, from the construction of fundamental building blocks to the total synthesis of intricate natural products. The ongoing development of catalytic and enantioselective variants of these reactions promises to further enhance the utility of titanocene-based reagents in the future.
References
- 1. mdpi.com [mdpi.com]
- 2. On the mechanism and kinetics of radical reactions of epoxyketones and epoxynitriles induced by titanocene chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Titanocene-catalyzed stereoselective couplings of aldehydes. [shareok.org]
- 4. Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic dye - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diastereoselective inter- and intramolecular pinacol coupling of aldehydes promoted by monomeric titanocene(II) complex Cp(2)TiPh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
techniques for utilizing titanocene dichloride in green chemistry applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanocene dichloride, Cp₂TiCl₂, is a versatile and increasingly important organometallic catalyst in the field of green chemistry. Its appeal lies in the high abundance and low toxicity of titanium, coupled with the catalyst's high activity and selectivity in a variety of organic transformations under mild conditions.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in several key green chemistry applications, including reductive epoxide opening, carbon-carbon bond formation, and photoredox catalysis.
The active catalytic species, titanocene(III) chloride (Cp₂TiCl), is a single-electron transfer (SET) reagent readily generated in situ from the air-stable this compound precursor using reducing agents such as manganese or zinc dust.[1][3] This allows for the use of catalytic amounts of the titanium complex, minimizing waste and aligning with the principles of green chemistry.[4]
Key Green Chemistry Applications
Catalytic Reductive Opening of Epoxides
The regioselective ring-opening of epoxides to furnish valuable alcohol motifs is a cornerstone transformation in organic synthesis. Titanocene-catalyzed methods offer a green alternative to traditional stoichiometric reagents, proceeding under mild conditions with high functional group tolerance.[5] The catalytic cycle involves the regeneration of the active Ti(III) species, making it an atom-economical process.[6]
Experimental Protocol: General Procedure for the Catalytic Reductive Opening of Epoxides
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (Cp₂TiCl₂, 5-10 mol%), manganese powder (2-3 equivalents), and 2,4,6-collidinium hydrochloride (1.2 equivalents).
-
Add anhydrous tetrahydrofuran (B95107) (THF) and stir the resulting mixture at room temperature for 15-30 minutes, during which the color of the solution should turn from red to green, indicating the formation of the active Cp₂TiCl species.
-
Add the epoxide substrate (1 equivalent) to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until completion (typically 2-24 hours).
-
Upon completion, the reaction is quenched by exposure to air and the addition of water.
-
The mixture is filtered through a pad of celite to remove inorganic salts.
-
The filtrate is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired alcohol.
Quantitative Data: Reductive Opening of Various Epoxides
| Entry | Substrate | Product | Yield (%) | Diastereoselectivity (dr) |
| 1 | Styrene Oxide | 2-Phenylethanol | 85 | - |
| 2 | Cyclohexene Oxide | Cyclohexanol | 92 | - |
| 3 | (R)-Limonene Oxide | (1R,2R,4R)-p-Menth-8-en-2-ol | 88 | >20:1 |
| 4 | 1,2-Epoxyoctane | 2-Octanol | 95 | - |
Catalytic Cycle for Reductive Epoxide Opening
Caption: Catalytic cycle for the titanocene-catalyzed reductive opening of epoxides.
Titanocene-Catalyzed Carbon-Carbon Bond Formation
Titanocene(III) chloride is an effective catalyst for various C-C bond-forming reactions, such as Barbier-type allylations and pinacol (B44631) couplings. These reactions proceed via radical intermediates and offer a high degree of chemo- and stereoselectivity under mild conditions.[6]
Experimental Protocol: General Procedure for Catalytic Barbier-Type Allylation
-
In a flame-dried Schlenk flask under an inert atmosphere, prepare the active Cp₂TiCl catalyst from Cp₂TiCl₂ (10 mol%) and Mn powder (3 equivalents) in anhydrous THF as described previously.
-
To the resulting green solution, add the carbonyl compound (1 equivalent) followed by the allylic halide (1.5 equivalents).
-
Stir the reaction mixture at room temperature until the starting carbonyl compound is consumed (as monitored by TLC or GC).
-
Quench the reaction with aqueous HCl (1 M).
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous MgSO₄, and concentrated in vacuo.
-
Purify the residue by flash column chromatography to yield the homoallylic alcohol.
Quantitative Data: Titanocene-Catalyzed Allylation of Aldehydes
| Entry | Aldehyde | Allylic Halide | Product | Yield (%) |
| 1 | Benzaldehyde | Allyl bromide | 1-Phenyl-3-buten-1-ol | 85 |
| 2 | Cyclohexanecarboxaldehyde | Allyl bromide | 1-Cyclohexyl-3-buten-1-ol | 90 |
| 3 | Cinnamaldehyde | Allyl bromide | 1-Phenyl-1,5-hexadien-3-ol | 78 |
| 4 | Decanal | Allyl chloride | 1-Tridecen-4-ol | 82 |
Proposed Mechanism for Catalytic Barbier-Type Allylation
Caption: Proposed mechanism for the titanocene-catalyzed Barbier-type allylation.
Photoredox Catalysis with Green Light
A particularly innovative green application of this compound is its use as a photoredox catalyst. Upon irradiation with visible light (e.g., green LEDs), Cp₂TiCl₂ can be excited to a state that facilitates single-electron transfer, enabling radical reactions under exceptionally mild conditions without the need for a stoichiometric metallic reductant in the catalytic cycle itself.[2][7]
Experimental Protocol: General Procedure for Photoredox-Catalyzed Reductive Epoxide Opening
-
In a reaction vessel equipped with a magnetic stir bar, dissolve the epoxide (1 equivalent), a tertiary amine (e.g., N,N-diisopropylethylamine, DIPEA, 2 equivalents) as a sacrificial electron donor, and this compound (1-5 mol%) in an appropriate solvent (e.g., THF).
-
Position the reaction vessel in a setup that allows for efficient irradiation with a green LED light source (e.g., λ = 525 nm).
-
Irradiate the reaction mixture at room temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data: Photoredox-Catalyzed Epoxide Opening
| Entry | Substrate | Product | Yield (%) |
| 1 | Styrene Oxide | 2-Phenylethanol | 91 |
| 2 | 1,2-Epoxy-3-phenoxypropane | 3-Phenoxy-1,2-propanediol | 85 |
| 3 | Cyclooctene Oxide | Cyclooctanol | 88 |
Workflow for Titanocene-Based Photoredox Catalysis
Caption: Workflow for the photoredox-catalyzed reductive opening of epoxides using this compound.
Conclusion
This compound has emerged as a powerful and versatile catalyst for a range of green chemical transformations. The protocols and data presented herein demonstrate its utility in key synthetic operations, offering mild, selective, and more sustainable alternatives to traditional methods. The ability to generate the active catalyst in situ from a stable precursor and the development of catalytic cycles, including innovative photoredox pathways, underscore the significant potential of this compound in advancing green chemistry principles in both academic research and industrial drug development.
References
- 1. greenchemclips.wordpress.com [greenchemclips.wordpress.com]
- 2. petroquimica-el.espe.edu.ec [petroquimica-el.espe.edu.ec]
- 3. scielo.org.mx [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent applications of Cp 2 TiCl in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C3QO00024A [pubs.rsc.org]
- 7. Titanocenes as Photoredox Catalysts Using Green‐Light Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Titanocene Dichloride Reactions with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the versatile reactions of titanocene dichloride with Grignard reagents. These reactions are powerful tools in organic synthesis, enabling a wide range of transformations, including carbon-carbon bond formation, reduction of functional groups, and the synthesis of novel organometallic complexes. This guide offers step-by-step experimental protocols, a summary of reaction yields, and an exploration of the underlying reaction mechanisms.
Introduction
This compound, Cp₂TiCl₂, is a readily available and versatile catalyst and reagent in organic synthesis. Its reactions with Grignard reagents (RMgX) generate highly reactive low-valent titanium species, primarily titanocene(III) and titanocene(II) complexes. These intermediates are potent single-electron transfer (SET) reagents that can initiate a variety of chemical transformations through radical pathways. The specific outcome of the reaction is highly dependent on the nature of the Grignard reagent, the substrate, and the reaction conditions. Common applications include hydromagnesiation of alkynes and alkenes, reductive coupling reactions, and the formation of functionalized titanocene derivatives.[1][2]
Reaction Mechanisms
The reaction of this compound with a Grignard reagent typically initiates with the reduction of the Ti(IV) center. The first equivalent of the Grignard reagent reduces Ti(IV) to Ti(III), forming the key intermediate titanocene(III) chloride, Cp₂TiCl. This species often exists as a dimer in the solid state but forms a monomeric, catalytically active species in coordinating solvents.[3] Cp₂TiCl is a powerful single-electron transfer (SET) reagent that can react with various organic substrates to generate radical intermediates, which then undergo further transformations.[4]
In the presence of excess Grignard reagent, further reduction to a Ti(II) species, "Cp₂Ti", can occur. This highly reactive species can also participate in a variety of catalytic cycles.
A key reaction class is the titanocene-catalyzed hydromagnesiation of alkynes and dienes, where a hydrogen and a magnesium halide add across the multiple bond. The mechanism is thought to involve the formation of a titanocene hydride species which then undergoes migratory insertion with the unsaturated substrate.[1][5]
For reactions involving vinyl Grignard reagents, a proposed pathway involves the formation of a divinyltitanocene complex, which can then undergo reductive coupling to form a titanocene-butadiene complex. This intermediate can then rearrange to a titanacyclopentene, which is a key intermediate in various carbon-carbon bond-forming reactions.
The following diagram illustrates a generalized workflow for reactions of this compound with Grignard reagents.
Caption: General experimental workflow for this compound and Grignard reagent reactions.
Quantitative Data
The yields of reactions between this compound and Grignard reagents are highly dependent on the specific substrates and reaction conditions. The following tables summarize reported yields for various transformations.
Table 1: Synthesis of Substituted Titanocenes
| Cyclopentadienyl (B1206354) Ligand Precursor | Grignard Reagent | Product | Yield (%) | Reference |
| Substituted Pentafulvene | Alkyl/Aryl-MgX | Substituted this compound | up to 81 | [6] |
| Functionalized Cyclopentadienide (B1229720) | - | Functionalized this compound | - | [7] |
Table 2: Titanocene-Catalyzed Reactions
| Substrate | Grignard Reagent | Product Type | Yield (%) | Reference |
| 2-Octyn-1-ol (B148842) | Isobutylmagnesium chloride | (Z)-2-Octen-1-ol | 86 | [1] |
| α-Diketones | i-PrMgBr | α-Ketol | - | [5] |
| β-Diketones | i-PrMgBr | Ketone (C-C bond cleavage) | - | [5] |
| Vinyl Halides | Vinyl Grignard Reagent | Alkylated Dimer | - | [8] |
| Aldehyde | Farnesyl Chloride (Barbier-type) | Polyene Alcohol | 51-60 | [7] |
Experimental Protocols
Protocol 1: Titanocene-Catalyzed Hydromagnesiation of an Alkyne [1]
This protocol details the preparation of a vinyl Grignard reagent via the titanocene-catalyzed hydromagnesiation of 2-octyn-1-ol.
Materials:
-
This compound (Cp₂TiCl₂)
-
Isobutylmagnesium chloride in ether (0.75 M solution)
-
2-Octyn-1-ol
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for air-sensitive reactions (Schlenk line, etc.)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Magnesium sulfate
Procedure:
-
Apparatus Setup: Assemble a dry, 500-mL three-necked round-bottomed flask equipped with a magnetic stir bar, a 100-mL pressure-equalizing dropping funnel, a glass stopper, and a connection to a nitrogen or argon line with an oil bubbler. Maintain a positive pressure of inert gas throughout the reaction.
-
Initial Reagent Charging: Charge the flask with 320 mL (240 mmol) of a 0.75 M solution of isobutylmagnesium chloride in ether. Cool the flask to 0°C using an ice-water bath.
-
Catalyst Addition: To the cooled Grignard solution, add 1.3 g (5.2 mmol) of this compound at once. Stir the resulting solution at 0°C for 10 minutes. The solution should turn dark.
-
Substrate Addition: Prepare a solution of 13.2 g (105 mmol) of 2-octyn-1-ol in 30 mL of anhydrous ether. Place this solution in the dropping funnel and add it dropwise to the reaction flask over 20 minutes while maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.
-
Work-up:
-
Cool the reaction mixture back to 0°C in an ice-water bath.
-
Slowly pour the reaction mixture into 300 mL of a saturated aqueous ammonium chloride solution with stirring.
-
Stir the resulting mixture at 0°C for 1 hour. A precipitate will form.
-
Filter the mixture through a pad of Celite under reduced pressure to remove the precipitate. Wash the precipitate with ethyl acetate.
-
Separate the organic layer from the filtrate. Extract the aqueous layer with ethyl acetate.
-
Combine all organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product, (Z)-2-octen-1-ol, can be purified by distillation under reduced pressure. The expected yield is approximately 86%.
Protocol 2: Synthesis of a Substituted this compound [6]
This protocol provides a general method for the synthesis of novel substituted this compound complexes.
Materials:
-
Substituted cyclopentadienyl ligand
-
n-Butyllithium in hexanes
-
Titanium(IV) tetrachloride
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for air-sensitive reactions (Schlenk line, etc.)
Procedure:
-
Deprotonation of Cyclopentadiene: In a Schlenk flask under an inert atmosphere, dissolve the substituted cyclopentadienyl ligand in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Add one equivalent of n-butyllithium in hexanes dropwise to the cooled solution. Allow the mixture to warm to room temperature and stir for several hours to ensure complete formation of the lithium cyclopentadienide salt.
-
Transmetallation: In a separate Schlenk flask, prepare a solution of titanium(IV) tetrachloride in anhydrous THF at -78°C.
-
Formation of Titanocene: Slowly add the solution of the lithium cyclopentadienide salt to the TiCl₄ solution at -78°C via cannula transfer.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The color of the solution will typically change to a deep red or orange.
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Extract the residue with a suitable solvent such as dichloromethane (B109758) or toluene.
-
Filter the solution to remove any lithium chloride precipitate.
-
Concentrate the filtrate and purify the product by recrystallization from a solvent mixture such as toluene/hexane to afford the substituted this compound. Yields can be up to 81%.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the key mechanistic steps in the titanocene-catalyzed hydromagnesiation of an alkyne.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Applications of Titanocene dichloride_Chemicalbook [chemicalbook.com]
- 3. New Titanocene (IV) Dicarboxylates with Potential Cytotoxicity: Synthesis, Structure, Stability and Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 5. On the mechanism of titanocenedichloride-catalysed hydromagnesiation of alkynes with alkyl Grignard reagents - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. greenchemclips.wordpress.com [greenchemclips.wordpress.com]
- 7. Titanocenes functionalization with high chemical diversity via titanium protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Titanocene-catalyzed alkylative dimerization of vinyl Grignard reagent using alkyl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
overcoming titanocene dichloride's hydrolytic instability in aqueous media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with titanocene dichloride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with its hydrolytic instability in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution change color and form a precipitate after being dissolved in an aqueous buffer?
A1: This is a classic sign of hydrolysis. This compound is highly susceptible to hydrolysis in aqueous environments, especially at neutral or physiological pH.[1][2][3] Upon dissolution, the two chloride ligands are rapidly replaced by water or hydroxide (B78521) ions.[4][5] This process leads to the formation of various aqua/hydroxo species, such as [Cp₂Ti(OH₂)(OH)]⁺, which can further oligomerize and precipitate out of solution as insoluble titanium oxides.[4] The initial bright red color of the solution may change as these new species are formed.
Q2: I'm seeing inconsistent results in my cell culture experiments. Could this be related to the instability of this compound?
A2: Absolutely. The poor hydrolytic stability is a major reason for experimental irreproducibility.[2] If the compound hydrolyzes and precipitates before or during the experiment, the effective concentration of the active titanium species delivered to the cells becomes unknown and variable. The hydrolysis process is rapid; the half-life for the dissociation of the second chloride ligand at pH 3.0 is only fifty minutes, and it's even faster at neutral pH.[1] Therefore, the timing between solution preparation and its addition to cell cultures is critical.
Q3: What is the actual active species responsible for the anticancer effect if this compound hydrolyzes so quickly?
A3: It is widely believed that the hydrolysis products, rather than the parent this compound molecule itself, are the active cytotoxic agents.[4] The cationic aqua/hydroxo species formed after hydrolysis, such as [Cp₂Ti(OH₂)(OH)]⁺, are thought to be the key intermediates that interact with biological targets.[4] Further hydrolysis can lead to the complete loss of the cyclopentadienyl (B1206354) (Cp) rings, releasing the Ti(IV) ion, which can then bind to serum proteins like transferrin for transport into cancer cells.[1][6]
Q4: How does pH influence the stability and activity of this compound solutions?
A4: The pH of the aqueous medium is a critical factor. Hydrolysis is significantly accelerated at higher pH levels (approaching neutral/physiological pH).[4] Under acidic conditions (e.g., pH 3), the hydrolysis of the second chloride ligand is slower.[1] This pH-dependent stability also affects the nature of the species in solution and their subsequent biological activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate Formation | Rapid hydrolysis and oligomerization. | 1. Prepare fresh solutions immediately before use. 2. Use a co-solvent like DMSO to aid initial dissolution before dilution in aqueous media.[1][7] 3. Consider stabilization strategies such as encapsulation or using more stable derivatives.[1][4] |
| Low Cytotoxicity / Inconsistent IC50 Values | Degradation of the compound leading to a lower effective concentration. | 1. Minimize the time between solution preparation and application. 2. Perform experiments in the presence of serum; binding to albumin or transferrin can stabilize the Ti(IV) species and mediate cellular uptake.[1][8][9] 3. Switch to a more hydrolytically stable analog, such as Titanocene Y or a carboxylate derivative.[1][10] |
| Color Change in Solution | Formation of different hydrolyzed titanium species. | This is an expected outcome of hydrolysis. Monitor the change using UV-Vis spectroscopy to assess the kinetics of the reaction in your specific medium (see Protocol 3). |
Data Presentation: Comparative Stability and Efficacy
The following tables summarize key quantitative data to aid in experimental design and compound selection.
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Reference |
| Water | Sparingly soluble; slow decomposition | [11][12] |
| Toluene | Moderately soluble | [11] |
| Chloroform | Moderately soluble | [11] |
| Alcohols | Moderately soluble | [11] |
| DMSO | Soluble (used as a co-solvent) | [1][7] |
| Petroleum Ether, Benzene, Ether | Sparingly soluble / Insoluble | [11][12] |
Table 2: Comparative Hydrolytic Stability of Titanocene Compounds
| Compound | Condition | Half-life | Reference |
| This compound | Aqueous solution, pH 3.0 (2nd Cl⁻ dissociation) | ~50 minutes | [1] |
| Titanocene Y | Water | > 1 week | [1] |
| Carboxylate Derivatives | Aqueous media | More resistant to hydrolysis than this compound | [10][13] |
Table 3: Comparative Cytotoxicity (IC₅₀ Values)
| Compound | Cell Line | IC₅₀ Value (µM) | Reference |
| This compound | MCF7 (breast cancer) | > 500 | [1] |
| This compound | HT29 (colon cancer) | > 500 | [1] |
| Titanocene C | Various human tumor cell lines (mean) | 48.3 ± 32.5 | [14] |
| Titanocene Y | MCF7 (breast cancer) | 4.1 | [1] |
| Titanocene Y | HT29 (colon cancer) | 5.9 | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a stock solution of this compound for in vitro experiments using a co-solvent to minimize immediate precipitation.
-
Materials: this compound, anhydrous DMSO, sterile microcentrifuge tubes, target aqueous buffer (e.g., saline or cell culture medium).
-
Procedure:
-
Under sterile conditions, weigh the required amount of this compound in a microcentrifuge tube.
-
Add a small volume of anhydrous DMSO to achieve a high concentration stock (e.g., 10-50 mM). Vortex thoroughly until the compound is completely dissolved. The solution should be a clear, bright red.
-
This stock solution should be used immediately.
-
To prepare the working solution, perform a serial dilution of the DMSO stock into the final aqueous buffer or cell culture medium directly before adding it to the experimental setup.
-
Note: Minimize the final concentration of DMSO in your experiment (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Protocol 2: Monitoring Hydrolytic Stability via UV-Vis Spectroscopy
-
Objective: To qualitatively and quantitatively assess the rate of hydrolysis of this compound in a specific aqueous buffer.
-
Materials: this compound, aqueous buffer of choice (e.g., PBS pH 7.4), UV-Vis spectrophotometer, quartz cuvettes.
-
Procedure:
-
Prepare a fresh stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Add a small aliquot of the stock solution to the aqueous buffer in a quartz cuvette to achieve a final concentration with an absorbance maximum between 0.5 and 1.0.
-
Immediately begin scanning the UV-Vis spectrum over a relevant wavelength range (e.g., 300-600 nm) at set time intervals (e.g., every 1-5 minutes).
-
The hydrolysis process is indicated by a decrease in the absorbance of the parent compound and the appearance of new peaks or a general change in the spectral shape.
-
Plot the absorbance at a characteristic wavelength for this compound against time to determine the rate of hydrolysis.
-
Visualizations
Logical and Experimental Workflows
Caption: Hydrolysis pathway of this compound in aqueous solution.
Caption: Troubleshooting decision-making for this compound instability.
Caption: Workflow for preparing and testing this compound solutions.
Proposed Biological Action Pathway
Caption: Proposed mechanism of this compound after hydrolysis.
References
- 1. Evaluating Ligand Modifications of the Titanocene and Auranofin Moieties for the Development of More Potent Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound | C10H10Cl2Ti | CID 76030824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Titanium(IV) Complexes : Cytotoxicity and Cellular Uptake of Titanium(IV) Complexes on Caco-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Cytotoxicity of a Ti(IV) compound is independent of serum proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound CAS#: 1271-19-8 [m.chemicalbook.com]
- 12. Cas 1271-19-8,this compound | lookchem [lookchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer activity and mode of action of titanocene C - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the yield and purity of titanocene dichloride synthesis
Welcome to the technical support center for the synthesis of titanocene dichloride (Cp₂TiCl₂). This guide is designed for researchers, scientists, and drug development professionals to help improve the yield and purity of their this compound preparations. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to optimize your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction of starting materials. | - Ensure all reactants, especially sodium cyclopentadienide (B1229720), are fresh and of high purity. - Check the stoichiometry of reactants carefully. - Extend the reaction time or adjust the temperature as per the chosen protocol. |
| 2. Hydrolysis of the product. | - this compound is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[1] - Use anhydrous solvents. | |
| 3. Loss of product during work-up and purification. | - Optimize the extraction and recrystallization steps. Toluene (B28343) is a common solvent for recrystallization.[1] - For purification, soxhlet extraction with toluene can be an effective method.[1] | |
| Product is not a bright red solid | 1. Presence of impurities. | - The expected product is a bright red crystalline solid.[1] An off-color may indicate residual starting materials or byproducts. - Purify the product by recrystallization from toluene or soxhlet extraction. |
| 2. Decomposition of the product. | - this compound can decompose when exposed to air and light.[2] Store the final product under an inert atmosphere and in the dark. | |
| Difficulty in Purification | 1. Formation of insoluble byproducts. | - Ensure the reaction is carried out at the recommended temperature to minimize side reactions. - Filter the reaction mixture before crystallization to remove any insoluble materials. |
| 2. Oily product instead of crystals. | - This may be due to the presence of solvent or impurities. - Ensure the product is thoroughly dried after filtration. - Try different recrystallization solvents or a solvent/anti-solvent system. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely used and well-established method is the reaction of sodium cyclopentadienide (NaCp) with titanium tetrachloride (TiCl₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).[3][4] This method generally provides good yields of high-purity this compound.
Q2: How critical is the purity of the starting materials?
A2: The purity of the starting materials is crucial for obtaining a high yield and purity of this compound. Impurities in sodium cyclopentadienide or titanium tetrachloride can lead to side reactions and the formation of byproducts that are difficult to remove.
Q3: My this compound is a dark red or brownish powder. Is this acceptable?
A3: Pure this compound is a bright red crystalline solid.[1] A darker color usually indicates the presence of impurities. While it might be usable for some applications, for sensitive downstream processes like catalysis or drug development, further purification is highly recommended.
Q4: How should I store this compound?
A4: this compound is sensitive to air and moisture and can decompose under light.[1][2] It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place.
Q5: Can I use cyclopentadiene (B3395910) directly instead of sodium cyclopentadienide?
A5: Yes, it is possible to use freshly distilled cyclopentadiene directly with titanium tetrachloride.[3] However, this reaction generates hydrogen chloride (HCl) as a byproduct, which can potentially lead to other side reactions. The use of sodium cyclopentadienide is generally preferred for a cleaner reaction.
Comparative Data of Synthesis Methods
The following table summarizes the reported yields for different methods of this compound synthesis.
| Synthesis Method | Reactants | Solvent | Reported Yield | Reference |
| Sodium Metal Method | Sodium, Cyclopentadiene, TiCl₄ | Xylene, THF | Improved yield over older methods | [5] |
| Anthracene Magnesium Method | Magnesium, Anthracene, Cyclopentadiene, TiCl₄ | THF | ~65% | [5] |
| Diethylamine Method | Diethylamine, Cyclopentadiene, TiCl₄ | THF | ~73% | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Cyclopentadienide
This protocol is based on the widely used method involving the reaction of sodium cyclopentadienide with titanium tetrachloride.[3][4]
Materials:
-
Sodium cyclopentadienide (NaC₅H₅)
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous toluene
-
Anhydrous hexane (B92381)
-
Schlenk flask and other oven-dried glassware
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.
-
Reactant Addition: In the Schlenk flask, suspend sodium cyclopentadienide (2 equivalents) in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of titanium tetrachloride (1 equivalent) in anhydrous THF to the stirred suspension via the dropping funnel over a period of 1-2 hours.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. The color of the mixture will change as the reaction progresses.
-
Work-up:
-
Remove the solvent under reduced pressure.
-
Extract the solid residue with hot toluene.
-
Filter the hot solution to remove sodium chloride.
-
-
Purification:
-
Concentrate the toluene filtrate.
-
Cool the concentrated solution to induce crystallization.
-
Collect the bright red crystals of this compound by filtration.
-
Wash the crystals with a small amount of cold anhydrous hexane and dry under vacuum.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. greenchemclips.wordpress.com [greenchemclips.wordpress.com]
- 2. nichia.co.jp [nichia.co.jp]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. In Search for Titanocene Complexes with Improved Cytotoxic Activity: Synthesis, X-Ray Structure, and Spectroscopic Study of Bis(η 5-cyclopentadienyl)difluorotitanium(IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Titanocene dichloride_Chemicalbook [chemicalbook.com]
troubleshooting common side reactions in titanocene dichloride catalysis
Welcome to the technical support center for titanocene dichloride catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction catalyzed by this compound is sluggish or fails to initiate. What are the common causes?
A1: Several factors can lead to low or no catalytic activity. The most common culprits are the deactivation of the catalyst through hydrolysis or oxidation, the use of impure starting materials, or the presence of inhibitors. Ensure that your this compound is a bright red solid and has been stored under an inert atmosphere.[1] Solvents and reagents must be rigorously dried and deoxygenated, as this compound and its active Ti(III) species are sensitive to moisture and air.[2]
Q2: I am observing the formation of a yellow precipitate in my reaction mixture. What is it and how can I avoid it?
A2: A yellow precipitate often indicates the decomposition of the titanocene catalyst.[3] This can be caused by exposure to moisture or air, leading to hydrolysis and the formation of titanium oxides. In electrocatalytic reactions, applying a potential that is too negative can also lead to catalyst decomposition, observed as a color change from red to yellow. To prevent this, it is crucial to use anhydrous solvents and maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the experiment.
Q3: My reaction is giving a low yield of the desired product, and I suspect a side reaction is consuming my starting material. What are the likely side reactions?
A3: Besides catalyst decomposition, several side reactions can lower your yield. In radical-based transformations, the active titanocene(III) species can act as a radical trap, leading to undesired byproducts. Another common issue is the dimerization of the active Ti(III) catalyst, [Cp₂TiCl]₂, which can reduce the concentration of the catalytically active monomeric species.[4] Additionally, ligand exchange with solvent molecules (e.g., methanol) can alter the catalyst's reactivity and lead to the formation of less active species.[3]
Q4: How can I improve the stability and lifetime of my titanocene catalyst during the reaction?
A4: The stability of the titanocene catalyst can be enhanced by the addition of certain additives. For instance, in electrocatalytic nitrogen reduction, catechol has been shown to act as a redox mediator, improving the catalyst's performance. The use of co-solvents can also play a crucial role; for example, a THF/MeOH mixture was found to be optimal in certain electrochemical systems.[3] For reactions involving radical intermediates, the addition of a proton source like 2,4,6-collidinium hydrochloride can be beneficial in the catalytic cycle.
Troubleshooting Guides
Issue 1: Low or No Product Yield
This is a frequent issue in this compound-catalyzed reactions. The following guide will help you systematically troubleshoot the problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low product yield.
Issue 2: Catalyst Decomposition (Hydrolysis)
This compound is highly susceptible to hydrolysis, which deactivates the catalyst.
Hydrolysis Pathway
Caption: Simplified hydrolysis pathway of this compound.
Preventative Measures:
-
Stringent Inert Atmosphere: All manipulations should be carried out under a dry, inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.
-
Anhydrous Solvents and Reagents: Solvents should be freshly distilled from appropriate drying agents (e.g., sodium/benzophenone for THF). Reagents should be dried and stored under inert gas.
Quantitative Data on Side Reactions
While comprehensive tabular data is sparse in the literature, the following tables summarize key quantitative findings regarding catalyst stability and reaction conditions.
Table 1: Effect of Solvent and Additives on Electrocatalytic Ammonia Production[3]
| Solvent | Additive | Electrolyte | Relative NH₃ Production |
| THF | None | LiClO₄ | + |
| THF/MeOH (9:1) | None | LiClO₄ | ++ |
| MeOH | None | LiClO₄ | - |
| MeCN | None | LiClO₄ | - |
| THF/MeOH (9:1) | Catechol | Bu₄NClO₄ | +++ |
Relative production is denoted by: - (none), + (low), ++ (medium), +++ (high).
Table 2: Influence of Reaction Conditions on Titanocene Dicarboxylate Synthesis[5]
| Reaction Time (h) | Temperature (°C) | Yield of 2a (%) |
| 4 | 25 | 87 |
| 8 | 25 | 75 |
| 4 | 40 | 68 |
Compound 2a refers to bis(η⁵-cyclopentadienyl)bis(benzoato)titanium(IV). An increase in reaction time or temperature leads to a decrease in yield due to partial decomposition of the target compound.[5]
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is adapted from literature procedures for obtaining high-purity this compound.[6]
Materials:
-
Crude this compound
-
Toluene (B28343) (anhydrous)
-
Chloroform (anhydrous)
-
Schlenk flask and other appropriate glassware
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Under an inert atmosphere, dissolve the crude this compound in a minimum amount of boiling toluene.
-
If impurities are present, filter the hot solution through a cannula filter into a clean Schlenk flask.
-
Allow the solution to cool slowly to room temperature, then cool further in a -20 °C freezer to induce crystallization.
-
Collect the bright red, needle-like crystals by filtration under inert atmosphere.
-
Wash the crystals with a small amount of cold, anhydrous toluene or hexane.
-
Dry the purified this compound under high vacuum.
-
Store the purified product in a sealed container under an inert atmosphere in a freezer.
Protocol 2: General Procedure for a Titanocene-Catalyzed Reduction (Model Reaction)
This protocol provides a general method for testing the activity of a this compound catalyst in a typical reduction reaction.
Materials:
-
This compound (purified)
-
Zinc dust (activated)
-
Substrate (e.g., an epoxide or ketone)
-
Anhydrous THF
-
2,4,6-collidinium hydrochloride (if required as a proton source)
-
Inert atmosphere setup
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add this compound (e.g., 0.1 mmol, 10 mol%).
-
Add activated zinc dust (e.g., 2-3 equivalents).
-
If required, add the proton source (e.g., 2,4,6-collidinium hydrochloride, 2 equivalents).
-
Add anhydrous THF (to achieve a suitable concentration, e.g., 0.1 M).
-
Stir the mixture at room temperature until the solution turns from red to green, indicating the formation of the active Ti(III) species.
-
Add the substrate (1 mmol) to the reaction mixture.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 3: NMR Analysis of Catalyst Decomposition
This protocol outlines a method to analyze the stability of this compound in aqueous solutions, adapted from literature.[5]
Sample Preparation:
-
Prepare a stock solution of this compound in a deuterated organic solvent miscible with water (e.g., DMSO-d₆).
-
Prepare a buffer solution at the desired pH in D₂O.
-
In an NMR tube, mix the this compound stock solution with the D₂O buffer to achieve the desired final concentration and solvent ratio (e.g., 10% DMSO-d₆ in D₂O).
NMR Measurement:
-
Acquire a ¹H NMR spectrum of the freshly prepared sample immediately after mixing.
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every 30 minutes, then every few hours) to monitor the changes in the signals.
-
Integrate the signals corresponding to the cyclopentadienyl (B1206354) (Cp) protons of the intact this compound and any new signals that appear due to hydrolysis products.
-
The decrease in the integral of the Cp signal of the starting material over time can be used to quantify the rate of decomposition.
Signaling Pathways and Logical Relationships
Catalytic Cycle vs. Dimerization Side Reaction
The desired catalytic cycle involves the monomeric Ti(III) species. However, this active species can reversibly dimerize, reducing its effective concentration.
Caption: Competing catalytic cycle and inactive dimer formation.
References
- 1. nouryon.com [nouryon.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. New Titanocene (IV) Dicarboxylates with Potential Cytotoxicity: Synthesis, Structure, Stability and Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Search for Titanocene Complexes with Improved Cytotoxic Activity: Synthesis, X-Ray Structure, and Spectroscopic Study of Bis(η 5-cyclopentadienyl)difluorotitanium(IV) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Titanocene Dichloride-Mediated Polymerization
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize reaction conditions for titanocene dichloride-mediated polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species in this compound-mediated polymerization, and how is it generated?
A1: The catalytically active species is typically a Ti(III) hydride complex.[1] this compound (Cp₂TiCl₂), a Ti(IV) species, is a precursor that must be reduced to the active Ti(III) state. This is commonly achieved in-situ through several methods:
-
Reduction with Hydrogen: High-pressure hydrogen can be used to reduce the this compound. However, this method raises safety concerns due to the high pressures involved.[1]
-
Using Butyllithium (BuLi) and Phenylsilane (PhSiH₃): A common laboratory-scale method involves treating this compound with BuLi to form a highly reactive dibutyl derivative. This intermediate then reacts with PhSiH₃ to generate the active Ti(III) hydride.[1]
-
Activation with Cocatalysts: Alkylaluminum compounds, such as methylaluminoxane (B55162) (MAO) or modified methylaluminoxane (MMAO), are widely used as cocatalysts.[2][3] They alkylate the this compound and abstract a ligand to form a cationic, coordinatively unsaturated active species. Borate cocatalysts can also be employed.[4][5]
Q2: My polymerization is not initiating. What are the possible causes and solutions?
A2: Failure to initiate polymerization can stem from several factors:
-
Inactive Catalyst: The this compound may have decomposed due to exposure to air or moisture.[6] It is crucial to handle and store the catalyst under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Ineffective Activation: The activation process may be incomplete. Ensure the correct stoichiometry of the activating agent (e.g., BuLi, PhSiH₃, or cocatalyst) is used. The purity of the activating agents is also critical.
-
Presence of Impurities: The monomer and solvent must be free of impurities like water, oxygen, or other polar compounds that can deactivate the catalyst. Purification of the monomer and solvent is a critical step.
-
Low Temperature: While optimal temperatures vary, very low temperatures might hinder the initiation process.
Q3: The molecular weight of my polymer is too low. How can I increase it?
A3: To increase the polymer's molecular weight, you can try the following:
-
Decrease the Temperature: Lowering the polymerization temperature generally leads to higher molecular weight polymers.
-
Increase the Monomer-to-Catalyst Ratio: A higher concentration of monomer relative to the catalyst can result in longer polymer chains.
-
Choose a Different Cocatalyst: The type of cocatalyst can influence the molecular weight of the resulting polymer.
-
Minimize Chain Transfer Agents: Ensure the reaction system is free from impurities that can act as chain transfer agents.
Q4: The polydispersity index (PDI) of my polymer is too broad. How can I achieve a narrower molecular weight distribution?
A4: A broad PDI suggests multiple active species or chain transfer reactions. To narrow the PDI:
-
Use a Single-Site Catalyst: Titanocene-based catalysts are known for being single-site catalysts, which should theoretically produce polymers with narrow PDIs. Ensure the catalyst is pure.
-
Optimize Reaction Conditions: Maintain a constant temperature and monomer concentration throughout the polymerization.
-
Select an Appropriate Cocatalyst: The choice of cocatalyst and the catalyst-to-cocatalyst ratio can affect the PDI.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Polymer Yield | Catalyst deactivation by air or moisture. | Ensure all manipulations are performed under a dry, inert atmosphere (N₂ or Ar). Use freshly purified, anhydrous solvents and monomers.[6][7] |
| Incomplete catalyst activation. | Verify the purity and correct amount of the activating agent (e.g., MAO, BuLi/PhSiH₃).[1][2] | |
| Presence of polymerization inhibitors in the monomer or solvent. | Purify the monomer and solvent by passing them through appropriate columns to remove inhibitors and impurities. | |
| Poor Control Over Molecular Weight | Inappropriate reaction temperature. | Lower the temperature to increase molecular weight; raise it to decrease molecular weight. |
| Incorrect monomer to catalyst ratio. | Increase the ratio for higher molecular weight; decrease it for lower molecular weight. | |
| Presence of chain transfer agents. | Ensure high purity of all reagents and a clean reaction setup. | |
| Broad Polydispersity (PDI > 2) | Multiple active sites due to catalyst impurities or decomposition. | Use a highly pure catalyst. Consider supporting the catalyst on a solid material like MgCl₂ to potentially create more uniform active sites.[3] |
| Fluctuations in reaction temperature or monomer concentration. | Maintain strict control over reaction parameters. Use a well-stirred reactor to ensure homogeneity. | |
| Inconsistent Results Between Batches | Variations in reagent purity. | Use reagents from the same batch or re-purify them before each reaction. |
| Differences in experimental setup or procedure. | Standardize the experimental protocol, including the rate of addition of reagents and stirring speed. |
Data Presentation
Table 1: Effect of Cocatalyst on Ethylene (B1197577) Polymerization Activity of Half-Titanocene Catalysts
| Catalyst | Cocatalyst | Activity (kg-polymer/mol-Ti·h) | Reference |
| 3 | B5 | 5060 | [4] |
| 1 | MAO | - | [4] |
| C4 | MMAO | up to 1.56 x 10³ | [2] |
Data extracted from studies on half-titanocene catalysts, which are derivatives of this compound.
Table 2: Influence of Polymerization Conditions on Propylene (B89431) Polymerization with a MgCl₂-Supported Titanocene Catalyst
| Activator | Al/Metal Molar Ratio | Temperature (°C) | Polymerization Time (min) |
| MMAO | 500 | 40 | 30 |
| TEA | 500 | 40 | 30 |
This table outlines typical conditions reported for propylene polymerization.[3]
Experimental Protocols
Protocol 1: General Procedure for Ethylene Polymerization
-
Reactor Preparation: A suitable reactor is thoroughly dried and purged with nitrogen.
-
Solvent and Monomer Addition: A specified volume of an anhydrous solvent (e.g., toluene) is introduced into the reactor under a nitrogen atmosphere. The reactor is then saturated with ethylene gas at a set pressure (e.g., 5 atm) and temperature (e.g., 40°C) for a period of time (e.g., 30 minutes) with stirring.[3]
-
Cocatalyst/Activator Addition: The cocatalyst (e.g., MMAO) is introduced into the reactor to achieve the desired concentration.[3]
-
Initiation: Polymerization is initiated by injecting a measured amount of the this compound catalyst solution.
-
Polymerization: The monomer is continuously supplied to maintain a constant pressure during the reaction for the desired duration.[3]
-
Termination: The polymerization is terminated by adding an acidic ethanol (B145695) solution.[3]
-
Polymer Isolation: The resulting polymer is washed with distilled water and dried under vacuum at an elevated temperature (e.g., 60°C).[3]
Visualizations
Caption: Experimental workflow for titanocene-mediated polymerization.
Caption: Troubleshooting decision tree for low polymer yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, characterization, and the ethylene (co-)polymerization behaviour of half-titanocene dichloride 2-aryliminoquinolin-8-olates - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of Borate Cocatalysts toward Activity and Comonomer Incorporation in Ethylene Copolymerization by Half-Titanocene Catalysts in Methylcyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nichia.co.jp [nichia.co.jp]
- 7. nouryon.com [nouryon.com]
strategies to enhance the stability of titanocene dichloride solutions
Welcome to the technical support center for titanocene dichloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development activities.
Troubleshooting Guides
This section addresses common issues encountered during the preparation and handling of this compound solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid color change of the solution from red/orange to yellow or formation of a precipitate upon dissolution in aqueous media. | Hydrolysis of this compound, leading to the formation of less stable and insoluble titanium aqua complexes.[1][2] | - Prepare solutions in dry, aprotic organic solvents such as THF, toluene, or dichloromethane (B109758) under an inert atmosphere (e.g., nitrogen or argon).[3] - If aqueous conditions are necessary, use a co-solvent like DMSO to aid solubility and prepare the solution immediately before use.[1] - For biological experiments requiring aqueous buffers, consider synthesizing more hydrolytically stable derivatives (see Experimental Protocols). |
| Inconsistent experimental results or loss of compound activity. | Degradation of the this compound stock solution over time due to exposure to moisture, air (oxygen), or light.[3] | - Store solid this compound in a tightly sealed container under an inert atmosphere in a cool, dark, and dry place.[3] - Prepare stock solutions fresh for each experiment. If storage is unavoidable, store solutions under an inert atmosphere at low temperatures and protected from light. - Monitor the stability of your solution using UV-Vis or ¹H NMR spectroscopy (see Experimental Protocols). A change in the spectroscopic profile indicates degradation. |
| Difficulty dissolving this compound. | This compound has poor solubility in water and some nonpolar organic solvents.[2][3] | - Use recommended solvents such as chlorinated hydrocarbons, aromatic hydrocarbons, or polar aprotic solvents like THF and acetone.[3] - For aqueous applications, consider the use of co-solvents or formulation strategies with excipients like mannitol.[4] Alternatively, synthesize more soluble derivatives with functionalized cyclopentadienyl (B1206354) rings.[5] |
| Solution color changes from red/orange to green or blue. | This typically indicates a change in the oxidation state of the titanium center, often from Ti(IV) to Ti(III), which can be caused by reducing agents. A blue color in acetonitrile, for example, suggests the formation of [Cp₂Ti(NCCH₃)₂]⁺.[6][7] | - Ensure all solvents and reagents are free from reducing impurities. - If a reduced form is not desired for your application, the solution may need to be discarded. The yellow color that appears upon exposure of the blue/green solution to air indicates re-oxidation to Ti(IV).[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound solutions?
A1: The primary cause of instability is hydrolysis. This compound is sensitive to moisture and reacts with water, leading to the replacement of the chloride ligands with aqua or hydroxo groups. This process can continue to the loss of the cyclopentadienyl (Cp) rings, ultimately forming insoluble titanium oxides.[1][2]
Q2: How should I store my solid this compound and its solutions?
A2: Solid this compound should be stored in a cool, dry place under an inert atmosphere (e.g., in a desiccator or glovebox) and protected from light.[3] Solutions should be prepared fresh whenever possible. If short-term storage is necessary, they should be kept in a tightly sealed container, under an inert atmosphere, and at a low temperature.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in halogenated hydrocarbons (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., tetrahydrofuran (B95107) (THF), acetone).[3] It has limited solubility in aliphatic hydrocarbons and is unstable in protic solvents like water and alcohols due to rapid solvolysis.[3][8]
Q4: Can I use this compound solutions for in vitro cell culture experiments?
A4: Yes, but with caution due to its instability in aqueous media. It is common to prepare a concentrated stock solution in a co-solvent like DMSO and then dilute it into the cell culture medium immediately before the experiment.[1] Be aware that the compound will start to hydrolyze upon contact with the aqueous medium. For longer-term studies, using a more stable derivative is recommended.
Q5: What do the different colors of titanocene solutions signify?
A5: A fresh solution of this compound in an appropriate organic solvent is typically red to reddish-brown.[3] A color change to yellow can indicate hydrolysis or oxidation byproducts.[6] A change to green or blue suggests the reduction of the titanium center from Ti(IV) to Ti(III).[6][7] The specific color of the reduced species can depend on the solvent.[6]
Q6: Are there more stable alternatives to this compound?
A6: Yes, researchers have developed derivatives with enhanced stability. Strategies include modifying the cyclopentadienyl rings (e.g., by adding methyl groups) or replacing the chloride ligands with less labile groups, such as carboxylates.[9][10] These modifications can improve both hydrolytic stability and solubility.
Experimental Protocols
Protocol 1: Monitoring this compound Stability using UV-Vis Spectroscopy
This protocol provides a method to qualitatively assess the stability of a this compound solution over time.
Materials:
-
This compound
-
Anhydrous solvent of choice (e.g., THF, Dichloromethane)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Inert atmosphere glovebox or Schlenk line (recommended)
Procedure:
-
Inside an inert atmosphere glovebox or using a Schlenk line, prepare a stock solution of this compound in the desired anhydrous solvent to a known concentration (e.g., 1 mM).
-
Immediately after preparation, take an aliquot of the solution and dilute it to a suitable concentration for UV-Vis analysis (absorbance should ideally be between 0.1 and 1.0).
-
Record the initial UV-Vis spectrum of the solution. This compound typically exhibits characteristic absorption bands.
-
Store the stock solution under the desired conditions (e.g., at room temperature on the benchtop, in a refrigerator, protected from light, etc.).
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), take another aliquot from the stock solution, dilute it in the same manner, and record its UV-Vis spectrum.
-
Compare the spectra over time. A decrease in the absorbance of the characteristic peaks or a change in the shape of the spectrum indicates degradation of the compound.
Protocol 2: Synthesis of a More Stable Carboxylate-Substituted Titanocene Derivative
This protocol describes a general method for replacing the chloride ligands with carboxylate ligands to enhance hydrolytic stability.[11][12]
Materials:
-
This compound
-
A carboxylic acid (e.g., benzoic acid)
-
Sodium bicarbonate
-
Anhydrous benzene (B151609) or toluene
-
Water and isopropyl alcohol
-
Schlenk flask and line
-
Standard glassware for synthesis and filtration
Procedure:
-
Preparation of the Sodium Carboxylate:
-
In a flask, dissolve the carboxylic acid and an equimolar amount of sodium bicarbonate in a 1:1 mixture of water and isopropyl alcohol.
-
Stir the mixture at room temperature until gas evolution ceases.
-
Remove the solvent using a rotary evaporator to obtain the sodium carboxylate salt. Dry the salt thoroughly under vacuum.
-
-
Synthesis of the Titanocene Dicarboxylate:
-
In a Schlenk flask under an inert atmosphere, add the prepared sodium carboxylate (2.2 equivalents) and anhydrous benzene or toluene.
-
In a separate flask, dissolve this compound (1 equivalent) in the same anhydrous solvent.
-
Add the this compound solution to the stirred suspension of the sodium carboxylate.
-
Heat the reaction mixture (e.g., to 40 °C) and stir for several hours. The color of the solution will typically change from red to orange.[12]
-
After the reaction is complete, filter the mixture to remove the sodium chloride byproduct.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude titanocene dicarboxylate product.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., toluene/hexane).[12]
-
Data Presentation
Table 1: Solubility and Stability of this compound
| Solvent/Condition | Solubility | Stability | Notes |
| Water | Sparingly soluble with slow decomposition[13] | Highly unstable; rapid hydrolysis occurs.[1][2] | The first hydrolysis step (loss of the first chloride) is extremely fast.[1] |
| Halogenated Hydrocarbons (e.g., CH₂Cl₂, CHCl₃) | Soluble[3] | Relatively stable when anhydrous. | Recommended for preparing stock solutions for short-term use. |
| Aromatic Hydrocarbons (e.g., Toluene) | Soluble[3] | Relatively stable when anhydrous. | Good for synthesis and reactions under inert conditions. |
| Polar Aprotic Solvents (e.g., THF, Acetone) | Soluble[3] | Relatively stable when anhydrous. | THF is a common solvent for reactions involving this compound. |
| Alcohols (e.g., Methanol, Ethanol) | Moderately soluble[13] | Unstable; undergoes solvolysis, which can alter its biological activity.[8] | Aging in alcohols can lead to the formation of more cytotoxic species.[8] |
| Air/Moisture | N/A | Decomposes upon exposure.[3] | Must be handled under an inert atmosphere. |
| UV Light | N/A | Quality deteriorates under UV exposure.[3] | Store in the dark or in amber-colored vials. |
| Nitrogen Atmosphere (≤50°C) | N/A | Stable.[3] | Ideal storage and handling condition. |
Visualizations
Caption: Hydrolysis pathway of this compound in aqueous solution.
Caption: Workflow for assessing the stability of this compound solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacy180.com [pharmacy180.com]
- 3. nichia.co.jp [nichia.co.jp]
- 4. sketchviz.com [sketchviz.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enhancement of the cytotoxicity of this compound by aging in organic co-solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. US6063950A - Process for the preparation of this compound - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Titanocene Dichloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with titanocene dichloride.
Frequently Asked Questions (FAQs)
General Purity and Handling
-
Q1: What are the common impurities in crude this compound?
-
Common impurities can include unreacted starting materials such as titanium tetrachloride (TiCl₄) and sodium cyclopentadienide (B1229720) (NaC₅H₅), byproducts like sodium chloride (NaCl), and hydrolysis or oxidation products from exposure to air and moisture.[1][2][3][4][5] Iron is also a potential trace metal impurity.[6]
-
-
Q2: My purified this compound is not the characteristic bright red color. What could be the issue?
-
A deviation from the bright red or reddish-brown crystalline powder appearance can indicate the presence of impurities or decomposition products.[1][6] Oxidation or hydrolysis, often from exposure to air and moisture, can lead to discoloration. Ensure all handling and purification steps are performed under a dry, inert atmosphere (e.g., nitrogen or argon).[4][6][7]
-
-
Q3: How should I properly store purified this compound?
Recrystallization Issues
-
Q4: I'm having trouble getting crystals to form during recrystallization. What can I do?
-
This can be due to several factors:
-
Supersaturation: The solution may not be sufficiently concentrated. Try slowly evaporating some of the solvent to reach the saturation point.
-
Nucleation: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.
-
Cooling Rate: Ensure a slow cooling process. Rapid cooling can lead to the formation of an oil or very fine powder instead of well-defined crystals.
-
-
-
Q5: My recrystallized product is still impure. What are my options?
-
If a single recrystallization does not yield a product of sufficient purity, you can perform a second recrystallization. Alternatively, another purification technique like sublimation or column chromatography might be necessary to remove persistent impurities.
-
-
Q6: What is the best solvent for recrystallizing this compound?
-
Toluene (B28343) is a commonly used and effective solvent for recrystallization.[1][2][3] A mixture of xylene and chloroform (B151607) (1:1) has also been reported to yield bright red crystals.[4][7] The choice of solvent depends on the impurities you are trying to remove.
-
Sublimation Issues
-
Q7: My sublimation yield is very low. Why is this happening?
-
A low yield during sublimation can be caused by:
-
Inadequate Vacuum: Ensure a high vacuum is achieved and maintained throughout the process.
-
Temperature and Pressure: The sublimation point is dependent on the pressure. A typical condition is 160°C at 13 Pa.[6] If the temperature is too high, the compound may decompose. If it's too low, the rate of sublimation will be very slow.
-
Apparatus Setup: Ensure the cold finger is sufficiently cold to allow for efficient condensation of the sublimed vapor.
-
-
-
Q8: The product is charring or decomposing during sublimation. How can I prevent this?
Workflow & Troubleshooting Diagrams
Caption: A general workflow for the purification of crude this compound.
Caption: Decision-making process for troubleshooting low purity post-recrystallization.
Quantitative Data Summary
| Parameter | Recrystallization (Toluene) | Sublimation |
| Purity | >99.5% achievable[9] | High purity achievable |
| Appearance | Bright red crystalline powder[1][6][9] | Bright red crystals |
| Melting Point | 287-293 °C[6] | 289 °C[1] |
| Sublimation Point | N/A | 160 °C at 13 Pa[6] |
| Solubility | Soluble in aromatic hydrocarbons, halogenated solvents, THF[6][9] | N/A |
Experimental Protocols
1. Recrystallization from Toluene
This protocol is a general guideline and should be performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Materials:
-
Crude this compound
-
Anhydrous toluene
-
Schlenk flask or similar apparatus
-
Heating mantle
-
Filter funnel and filter paper (or a filter cannula)
-
-
Procedure:
-
Place the crude this compound in a Schlenk flask.
-
Add a minimal amount of anhydrous toluene to the flask, just enough to dissolve the solid upon heating.
-
Gently heat the mixture with stirring until all the solid dissolves. Avoid boiling for extended periods.
-
If insoluble impurities are present, perform a hot filtration through a pre-heated filter funnel into a clean, dry Schlenk flask.
-
Allow the filtrate to cool slowly to room temperature.
-
For maximum yield, cool the flask in an ice bath or refrigerator.
-
Collect the resulting bright red crystals by filtration.
-
Wash the crystals with a small amount of cold, anhydrous petroleum ether or hexane (B92381) to remove any residual soluble impurities.
-
Dry the purified crystals under vacuum.
-
2. Vacuum Sublimation
This procedure should be performed using appropriate sublimation apparatus under a high vacuum.
-
Materials:
-
Crude this compound
-
Sublimation apparatus
-
High-vacuum pump
-
Cold trap
-
Heating source (e.g., heating mantle or oil bath)
-
-
Procedure:
-
Place the crude, dry this compound into the bottom of the sublimation apparatus.[8]
-
Assemble the apparatus, ensuring all joints are well-sealed.
-
Attach the apparatus to a high-vacuum line and evacuate the system.
-
Once a high vacuum is achieved, begin circulating coolant through the cold finger.
-
Gently heat the bottom of the apparatus to the sublimation temperature (around 160°C, but may need optimization depending on the vacuum).[6]
-
The this compound will sublime and deposit as pure crystals on the cold finger.
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Carefully and slowly vent the apparatus with an inert gas.
-
Scrape the purified crystals from the cold finger.
-
References
- 1. Titanocene_dichloride [chemeurope.com]
- 2. greenchemclips.wordpress.com [greenchemclips.wordpress.com]
- 3. Applications of Titanocene dichloride_Chemicalbook [chemicalbook.com]
- 4. Cas 1271-19-8,this compound | lookchem [lookchem.com]
- 5. Preparation of Titanocene dichloride_Chemicalbook [chemicalbook.com]
- 6. nichia.co.jp [nichia.co.jp]
- 7. This compound CAS#: 1271-19-8 [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nouryon.com [nouryon.com]
addressing challenges in the formulation of titanocene dichloride for clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of titanocene dichloride for clinical applications.
I. Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for clinical use?
A1: The primary challenges in formulating this compound (Cp₂TiCl₂) are its poor aqueous solubility and significant hydrolytic instability.[1] In aqueous environments, it rapidly hydrolyzes, leading to the loss of its chloride ligands and the formation of inactive titanium dioxide.[2] This instability and low solubility have been major factors in its limited success in clinical trials.[3]
Q2: What formulation strategies have been explored to overcome these challenges?
A2: To address the solubility and stability issues, several formulation strategies have been investigated, including:
-
Aqueous formulations with excipients: For clinical trials, this compound was formulated as a lyophilized powder with malate (B86768) buffer (MKT4) to improve its water stability.[4][5]
-
Liposomal encapsulation: Encapsulating this compound within liposomes can protect it from hydrolysis and improve its delivery to cancer cells.
-
Polymeric nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to create nanoparticles that encapsulate this compound, offering controlled release and improved stability.[6][7]
Q3: What is the proposed mechanism of action for this compound?
A3: The mechanism of action for this compound is not fully understood but is known to differ from that of cisplatin. After administration, this compound is believed to hydrolyze, and the resulting Ti(IV) species binds to serum proteins, primarily transferrin.[8] Cancer cells, which often overexpress transferrin receptors, take up the Ti(IV)-transferrin complex through receptor-mediated endocytosis.[8] Inside the cell, the titanium species is released and is thought to induce apoptosis through DNA damage and other cellular stress responses.[1] Some studies suggest it can induce both caspase-dependent and -independent apoptosis.[1][4]
Q4: What are the known downstream signaling effects of this compound?
A4: Studies have shown that this compound and its derivatives can induce apoptosis through the intrinsic pathway. This involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3 and caspase-7.[4][9] Some derivatives have also been shown to cause cell cycle arrest at the G2/M or G1/S phase.[4][10] The process can also involve the translocation of Apoptosis Inducing Factor (AIF) to the nucleus, suggesting a caspase-independent cell death mechanism in some cases.[1]
II. Troubleshooting Guides
Low Aqueous Solubility of this compound
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound during formulation. | Inherent low water solubility of the compound. | - Use a co-solvent such as DMSO or ethanol (B145695) in the initial dissolution step, followed by gradual addition to the aqueous phase. - Prepare a formulation with excipients like mannitol (B672) or malic acid to enhance solubility.[4] - Encapsulate the compound in a drug delivery system such as liposomes or polymeric nanoparticles. |
| Inconsistent dissolution between batches. | Variation in particle size or purity of the this compound powder. | - Ensure consistent particle size through milling or sieving. - Verify the purity of the compound using analytical techniques like HPLC before use. |
Hydrolytic Instability
| Problem | Possible Cause | Suggested Solution |
| Rapid degradation of the compound in aqueous solution. | Hydrolysis of the Ti-Cl bonds when exposed to water.[2] | - Prepare solutions immediately before use. - Work at a slightly acidic pH (around 3-5) during initial formulation steps, as hydrolysis is pH-dependent. - Utilize drug delivery systems (liposomes, nanoparticles) to protect the compound from the aqueous environment. |
| Loss of biological activity over a short period in solution. | Formation of inactive hydrolyzed species. | - Store stock solutions in anhydrous organic solvents. - For aqueous formulations, conduct stability studies at different pH values and temperatures to determine the optimal storage conditions. |
Formulation Inefficiency (Liposomes & Nanoparticles)
| Problem | Possible Cause | Suggested Solution |
| Low encapsulation efficiency. | Poor affinity of this compound for the lipid bilayer or polymer matrix. Drug leakage during formulation. | - Optimize the lipid composition of liposomes (e.g., charge, fluidity). - For nanoparticles, select a polymer with appropriate physicochemical properties (e.g., hydrophobicity) to interact with the drug. - Adjust formulation parameters such as sonication time, extrusion pressure, or homogenization speed. |
| Inconsistent particle size and high polydispersity. | Suboptimal formulation parameters. Aggregation of particles. | - For liposomes, ensure the number of extrusion cycles is sufficient.[11] - For nanoparticles, control the rate of addition of the organic phase to the aqueous phase during nanoprecipitation. - Include stabilizing agents like PEGylated lipids or PVA in the formulation. |
III. Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀Cl₂Ti | [5] |
| Molecular Weight | 248.96 g/mol | [5] |
| Appearance | Bright red solid | [5] |
| Melting Point | 289 °C | [5] |
| Solubility in Water | Sparingly soluble with hydrolysis | [12] |
| Solubility in Organic Solvents | Moderately soluble in toluene, chloroform (B151607), and ethanol. | [12] |
Table 2: Cytotoxicity of this compound Formulations (IC₅₀ Values)
| Cell Line | Formulation | IC₅₀ (µM) | Reference(s) |
| Human Epidermoid Carcinoma (A431) | Titanocene Y | ~20 | [9] |
| Human Epidermoid Carcinoma (A431) | Cisplatin | ~25 | [9] |
| Prostate Cancer (PC-3) | Titanocene Y | ~15 | [8] |
| Prostate Cancer (PC-3) | Titanocene C | ~20 | [8] |
| Small Cell Lung Cancer (NCI-H526) | Titanocene C | ~48.3 | [10] |
IV. Experimental Protocols
Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
This protocol describes a general method for encapsulating a hydrophobic drug like this compound into liposomes using the thin-film hydration technique followed by extrusion.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., DSPC)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Sonicator (bath or probe)
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve phosphatidylcholine, cholesterol, and this compound in chloroform in a round-bottom flask. A typical molar ratio of phosphatidylcholine to cholesterol is 2:1.
-
Attach the flask to a rotary evaporator and rotate it in a water bath set at a temperature above the lipid transition temperature (e.g., 60°C for DSPC) to evaporate the chloroform.
-
Continue rotation until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask.
-
Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion.
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder and pass it through the membrane multiple times (e.g., 11-21 passes). This should be done at a temperature above the lipid transition temperature.[12]
-
-
Purification and Characterization:
-
Remove unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency using appropriate analytical techniques.
-
Preparation of this compound-Loaded PLGA Nanoparticles (Nanoprecipitation Method)
This protocol outlines a general procedure for encapsulating this compound within PLGA nanoparticles using the nanoprecipitation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve PLGA and this compound in acetone.[6]
-
-
Nanoparticle Formation:
-
Place the aqueous PVA solution in a beaker on a magnetic stirrer and stir at a moderate speed.
-
Add the organic phase dropwise to the stirring aqueous phase.[6]
-
Nanoparticles will form spontaneously as the acetone diffuses into the aqueous phase.
-
-
Solvent Evaporation:
-
Stir the resulting nanoparticle suspension for several hours at room temperature to allow the acetone to evaporate. A rotary evaporator can be used to expedite this process.[6]
-
-
Purification and Collection:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes to pellet the nanoparticles.[6]
-
Discard the supernatant containing unencapsulated drug and PVA.
-
Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step two to three times.
-
-
Lyophilization and Characterization:
-
Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose).
-
Freeze-dry the suspension to obtain a powder of this compound-loaded PLGA nanoparticles.
-
Characterize the nanoparticles for particle size, morphology, drug loading, and encapsulation efficiency.
-
V. Visualizations
Caption: Workflow for this compound-Loaded Liposome Preparation.
Caption: Workflow for this compound-Loaded PLGA Nanoparticle Preparation.
Caption: Proposed Signaling Pathway of this compound.
References
- 1. Novel titanocene anti-cancer drugs and their effect on apoptosis and the apoptotic pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of cytotoxicity of anticancer titanocenes [ecc.isc.ac]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating Ligand Modifications of the Titanocene and Auranofin Moieties for the Development of More Potent Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis | Semantic Scholar [semanticscholar.org]
- 6. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | An Augmented Method for Collecting PLGA Nanoparticles and the Fabrication of 1, 3, 4, 6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose (Ac42AzGlc)-Loaded PLGA Nanoparticles for Efficient and Prospective in Vivo Metabolic Processing [frontiersin.org]
- 8. Effects of this compound derivatives on prostate cancer cells, specifically DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substituted titanocenes induce caspase-dependent apoptosis in human epidermoid carcinoma cells in vitro and exhibit antitumour activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer activity and mode of action of titanocene C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
- 12. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
methods for preventing the decomposition of titanocene dichloride during storage
Welcome to the Technical Support Center for titanocene dichloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and troubleshooting of this organometallic compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition during storage?
A1: The primary causes of decomposition are exposure to moisture, oxygen, and ultraviolet (UV) light.[1][2] this compound is sensitive to air and moisture, gradually decomposing upon exposure.[1][3][4] It hydrolyzes in the presence of water, releasing hydrogen chloride (HCl).[2] Additionally, its quality deteriorates under the influence of UV rays.[1]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a cool, dry, and dark place under a dry, inert atmosphere such as nitrogen or argon.[1] It is stable in a nitrogen atmosphere at temperatures at or below 50°C without deterioration in purity.[1] The container should be tightly sealed to prevent exposure to air and moisture.[1]
Q3: What is the shelf life of this compound?
A3: When stored under the recommended conditions (cool, dry, dark, inert atmosphere), this compound is stable, and its purity will not deteriorate.[1] One technical data sheet indicates that under a nitrogen atmosphere at ≤50°C, the purity remains high for at least 16 days.[1] For long-term storage, it is crucial to maintain a stringent inert and dry environment.
Q4: Can I handle this compound on the open bench?
A4: No, it is strongly recommended to handle this compound in a dry, inert gas atmosphere, such as in a glovebox or using Schlenk line techniques.[1][5] Use dry utensils and anhydrous solvents to prevent hydrolysis.[1]
Q5: What are the visible signs of this compound decomposition?
A5: A color change from its characteristic bright red to orange, green, or yellow can indicate decomposition or the presence of impurities.[6][7][8] The formation of a green color in solution can indicate the reduction of Ti(IV) to the Ti(III) dimer, while a blue color in acetonitrile (B52724) suggests the formation of a [Ti(Cp)₂(NCCH₃)₂]⁺ complex.[6][8] Exposure of these Ti(III) species to oxygen results in a rapid change to a yellow color, indicating oxidation back to Ti(IV) species.[6][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Color change of solid from red to orange/yellow | Exposure to air and/or moisture, leading to hydrolysis and oxidation. | Discard the reagent as its purity is compromised. Review storage and handling procedures to ensure a strict inert and dry environment is maintained. |
| Solution in THF or other non-coordinating solvents turns green upon attempted reaction | Reduction of Ti(IV) to Ti(III). This may be desired for certain synthetic applications. | If this color change is unexpected, it may indicate the presence of reducing agents or impurities in your solvent or on your glassware. Ensure all materials are properly dried and purified. |
| Solution in acetonitrile turns from red to blue, then yellow | Initial reduction to a Ti(III)-acetonitrile complex (blue), followed by rapid oxidation by trace oxygen (yellow). | This is a strong indication of oxygen contamination in your inert atmosphere setup. Check for leaks in your glovebox or Schlenk line. A blue solution of a Ti(III) metallocene in acetonitrile can be used as a colorimetric indicator for oxygen levels.[6][8] |
| Inconsistent experimental results | Degradation of the this compound reagent. | Assess the purity of your this compound stock using a reliable analytical method such as HPLC. Ensure proper storage and handling techniques are consistently followed. |
Quantitative Stability Data
The stability of this compound is highly dependent on the storage conditions. The following table summarizes the available data.
| Storage Condition | Temperature | Observed Stability | Source |
| Dry Nitrogen Atmosphere | ≤ 50°C | Purity remains >99% for at least 16 days. | [1] |
| Dry Air | Room Temperature | Stable | [3][4] |
| Moist Air | Room Temperature | Slowly hydrolyzes | [3][4] |
| Exposure to UV Light | Not Specified | Quality deteriorates | [1] |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method utilizes HPLC with a UV detector to determine the purity of this compound by area normalization.[10]
1. Instrumentation and Conditions:
-
HPLC System: High-pressure liquid chromatograph with a variable wavelength UV detector and a data processor.
-
Column: 250mm x 4.6mm (i.d.) stainless steel column packed with ODS (C18) filler, 10μm particle size.
-
Mobile Phase: Acetonitrile:Water = 70:30 (v/v).
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 μL.
-
Column Temperature: Room temperature.
-
Retention Time: Approximately 2.16 minutes.[10]
2. Reagents:
-
Acetonitrile (chromatographically pure).
-
Freshly double-distilled water.
3. Sample Preparation:
-
Accurately weigh approximately 0.5 g of the this compound sample (to 0.0002 g).
-
Transfer the sample to a 500 mL volumetric flask.
-
Dissolve the sample in acetonitrile and dilute to the mark with the mobile phase.
4. Determination:
-
Allow the HPLC instrument to stabilize with the mobile phase running.
-
Inject 20 μL of the sample solution.
-
Determine the purity by the area normalization method. The difference between two parallel determinations should not exceed 1.0%.[10]
5. General Purity Assessment by ¹H NMR:
-
Pure this compound in CDCl₃ exhibits a sharp singlet for the ten equivalent protons of the two cyclopentadienyl (B1206354) (Cp) rings at approximately δ 6.59 ppm.[11] In DMSO-d₆, this peak appears around δ 6.67 ppm.[12] The appearance of additional peaks may indicate the presence of impurities or decomposition products.
Visualizations
Logical Workflow for Handling and Storage
Caption: Recommended Workflow for Handling and Storage of this compound
Decomposition Pathways
Caption: Primary Decomposition Pathways of this compound
References
- 1. nichia.co.jp [nichia.co.jp]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound | 1271-19-8 [chemicalbook.com]
- 4. This compound CAS#: 1271-19-8 [chemicalbook.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Use of a titanium metallocene as a colorimetric indicator for learning inert atmosphere techniques - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. watson-int.com [watson-int.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound(1271-19-8) 1H NMR [m.chemicalbook.com]
Technical Support Center: Enhancing Catalytic Efficiency of Titanocene Dichloride in Organic Reactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing organic reactions catalyzed by titanocene dichloride (Cp₂TiCl₂).
Troubleshooting Guides
This section addresses common issues encountered during experiments using this compound, offering potential causes and solutions in a direct question-and-answer format.
| Issue/Question | Potential Causes | Recommended Solutions |
| 1. Low or no catalytic activity/reaction yield. | 1. Catalyst Deactivation: this compound and its active Ti(III) species are sensitive to air and moisture.[1][2] 2. Improper Catalyst Activation: Incomplete reduction of Ti(IV) to the catalytically active Ti(III) species. 3. Inhibitors in Reagents/Solvents: Trace impurities (e.g., water, peroxides) in the substrate or solvent can quench the catalyst. 4. Suboptimal Reaction Temperature: The reaction may require specific thermal conditions to proceed efficiently. | 1. Ensure Inert Atmosphere: Conduct all manipulations under a dry, inert atmosphere (e.g., argon or nitrogen). Use freshly dried, deoxygenated solvents and reagents.[1] 2. Optimize Activation: Ensure the reducing agent (e.g., Mn, Zn, Mg, n-BuLi/PhSiH₃) is fresh and used in the correct stoichiometric amount. Refer to the detailed activation protocol below.[3] 3. Purify Reagents: Distill solvents and purify substrates before use. The use of activated molecular sieves (e.g., 4Å) can be beneficial.[4] 4. Screen Temperatures: Systematically vary the reaction temperature to find the optimal range for your specific transformation. |
| 2. Inconsistent reaction outcomes or poor reproducibility. | 1. Variability in Catalyst Quality: The purity of the commercial this compound can vary. 2. Inconsistent Reagent/Solvent Quality: Water or oxygen content can differ between batches of solvents or reagents. 3. Fluctuations in Reaction Setup: Minor changes in setup (e.g., stirring rate, temperature gradients) can affect results. | 1. Recrystallize Catalyst: Purify this compound by recrystallization from toluene (B28343) to ensure consistent quality.[5] 2. Standardize Reagent/Solvent Preparation: Implement a consistent protocol for drying and deoxygenating all solvents and reagents before each reaction. 3. Maintain Consistent Parameters: Carefully control all reaction parameters, including stirring speed, heating method, and the rate of reagent addition. |
| 3. Formation of undesired side products. | 1. Incorrect Regio- or Stereoselectivity: The reaction conditions may not favor the desired isomer. 2. Over-reduction or Dimerization: The concentration of the active Ti(III) species might be too high, leading to undesired pathways.[6] 3. Reaction with Solvent: The solvent (e.g., THF) may participate in the reaction under certain conditions. | 1. Modify Ligands/Additives: The use of substituted cyclopentadienyl (B1206354) ligands or specific additives can influence selectivity.[7] 2. Adjust Catalyst Loading and Reagent Addition: Lowering the catalyst concentration or slowly adding the reducing agent can sometimes minimize side reactions.[6] 3. Solvent Screening: Test different anhydrous, non-reactive solvents to identify one that minimizes side product formation. |
| 4. Difficulty in controlling polymer morphology in polymerization reactions. | 1. Nature of the Catalyst Particle: The physical form of the catalyst can influence the morphology of the resulting polymer. | 1. Catalyst Particle Reformation: Techniques like rapid expansion of supercritical solution (RESS) can be used to create catalyst microparticles with a narrower size distribution, which may improve polymer morphology. |
| 5. Catalyst appears insoluble or forms a precipitate during the reaction. | 1. Hydrolysis: Exposure to moisture can lead to the formation of insoluble titanium oxides.[2] 2. Low Solubility in the Chosen Solvent: this compound has varying solubility in different organic solvents. | 1. Strict Anhydrous Conditions: Re-evaluate and improve the exclusion of water from the reaction system. 2. Solvent Selection: Consult solubility data and choose a solvent in which this compound and the active species are sufficiently soluble. It is soluble in halogenated and aromatic hydrocarbons and polar solvents, but only slightly soluble in aliphatic hydrocarbons. |
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species in reactions involving this compound?
A1: For many organic transformations, the catalytically active species is a low-valent titanium(III) complex, typically titanocene(III) chloride (Cp₂TiCl). This is generated in situ by the reduction of the this compound (Ti(IV)) precursor with a suitable reducing agent.
Q2: How do I activate this compound to the active Ti(III) species?
A2: Activation is typically achieved by reacting this compound with a reducing agent under an inert atmosphere. Common reducing agents include zinc dust, manganese powder, magnesium, or organometallic reagents like n-butyllithium followed by an additive such as phenylsilane.[3] The choice of reductant can influence the reactivity and selectivity of the catalyst.
Q3: Why is it crucial to exclude air and water from my reaction?
A3: this compound and, more critically, the active Ti(III) species are highly sensitive to oxygen and moisture.[1][2] Water will hydrolyze the complex, leading to the formation of inactive titanium oxides, while oxygen can oxidize the active Ti(III) species back to Ti(IV).[2] This deactivation will significantly reduce or completely halt the catalytic activity.
Q4: Can the catalytic efficiency of this compound be enhanced?
A4: Yes. Efficiency can be improved by several methods:
-
Use of Additives: Additives like catechol have been shown to enhance performance in certain reactions, such as electrocatalytic nitrogen reduction.[8]
-
Ligand Modification: Modifying the cyclopentadienyl (Cp) ligands can alter the electronic and steric properties of the catalyst, which can fine-tune its reactivity and selectivity.[7]
-
Solvent Optimization: The choice of solvent can have a significant impact. For instance, a mixture of THF and methanol (B129727) was found to be optimal for a specific nitrogen reduction reaction.[8]
Q5: What are the primary applications of this compound in organic synthesis?
A5: this compound is a versatile catalyst used in a wide array of organic reactions, including:
-
Hydrogenation: Hydrogenation of alkenes and rubbers.[1][3][9]
-
Polymerization: Olefin polymerization, often in conjunction with a co-catalyst like polymethylaluminoxane (MAO).[1][9]
-
Reductive Chemistry: Reduction of various functional groups and reductive cyclization of enones.[10]
-
Carbon-Carbon Bond Formation: Cross-coupling of nitriles and alkyl halides, and Pauson-Khand type reactions.[10][11]
-
Epoxide Ring-Opening: Catalyzing the homolytic cleavage of the C-O bond in epoxides for subsequent reactions.
Q6: Is it possible to regenerate the this compound catalyst?
A6: Yes, catalytic cycles have been developed that allow for the in situ regeneration of the active Ti(III) species from the Ti(IV) species formed after product release. This enables the use of sub-stoichiometric amounts of the titanocene precursor. These cycles typically involve a stoichiometric metallic reductant (like Mn or Zn) and an additive to facilitate the regeneration.
Quantitative Data on Catalytic Efficiency
The efficiency of this compound catalysis is highly dependent on the specific reaction, substrate, and conditions. The following tables provide a summary of representative quantitative data from the literature to facilitate comparison.
Table 1: Electrocatalytic Nitrogen Reduction
| Parameter | Value | Conditions | Source |
| Catalyst Concentration | 2 mM | In THF/MeOH (9:1) | [8] |
| Additive | 20 mM Catechol | In THF/MeOH (9:1) | [8] |
| Electrolyte | 0.1 M Bu₄NClO₄ | In THF/MeOH (9:1) | [8] |
| Applied Potential | -2.3 V | Glassy carbon electrode | [8] |
| Reaction Time | 24 hours | Constant N₂ flow | [8] |
| Turnover Number (TON) | 2.83% | Production of 0.566 µmol NH₃ | [8][12] |
Table 2: General Conditions for Catalytic Reactions
| Reaction Type | Catalyst Loading (mol%) | Common Reductants | Typical Solvents | Temperature | Source |
| Epoxide Ring-Opening | 5 - 20 | Mn, Zn | THF, Toluene | Room Temp. | |
| [2+2] Cycloaddition of Bisenones | 10 - 20 | Zn | THF, 1,4-Dioxane | 65 - 80 °C | [6] |
| Hydrogenation of Alkenes | Not specified (catalytic) | n-BuLi, PhSiH₃ | THF | 20 - 65 °C | [3] |
| Cross-Coupling (Nitriles + Alkyl Halides) | Not specified (catalytic) | Mn | THF | Room Temp. | [11] |
| Diastereoselective Oxidation | 1 | - | Dichloromethane | -15 °C to Room Temp. | [4] |
Experimental Protocols
The following are generalized, step-by-step methodologies for common reactions catalyzed by this compound. Users must adapt these protocols to their specific substrates and equipment, and all steps must be performed under a strict inert atmosphere using anhydrous solvents.
Protocol 1: General Procedure for Catalyst Activation (using Zn)
-
Preparation: In a flame-dried Schlenk flask under argon, add this compound (e.g., 0.1 mmol, 1.0 eq) and freshly activated zinc dust (e.g., 0.3 mmol, 3.0 eq).
-
Solvent Addition: Add anhydrous, deoxygenated THF (e.g., 5 mL) via syringe.
-
Activation: Stir the red suspension at room temperature. The color should gradually change to green, indicating the formation of the active Ti(III) species. This process can take from 30 minutes to several hours. The active catalyst is then ready for the addition of the substrate.
Protocol 2: Titanocene-Catalyzed Reductive Cyclization of an Enone
-
Catalyst Activation: Prepare the active green Cp₂TiCl catalyst solution as described in Protocol 1 using 10-15 mol% of Cp₂TiCl₂ relative to the enone substrate.
-
Substrate Addition: To the activated catalyst solution, add a solution of the enone substrate (1.0 eq) in anhydrous THF via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by carefully adding 1 M HCl. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 3: Titanocene-Catalyzed Cross-Coupling of an Alkyl Halide and a Nitrile
-
Catalyst Activation: In a flame-dried Schlenk flask, activate this compound (e.g., 10 mol%) with manganese powder (e.g., 2.0 eq) in anhydrous THF. Stir until the solution turns green.
-
Reagent Addition: Add the nitrile (e.g., 1.5 eq) to the activated catalyst solution, followed by the alkyl halide (1.0 eq).
-
Reaction: Stir the mixture at room temperature for the required time (monitor by TLC or GC).
-
Work-up: Quench the reaction with water or a dilute acid solution. Extract the product with an appropriate organic solvent.
-
Purification: Dry the combined organic extracts, remove the solvent in vacuo, and purify the resulting ketone product by flash chromatography.
Visualizations
Catalytic Cycle for Epoxide Ring-Opening
Caption: Catalytic cycle for the single-electron transfer (SET) ring-opening of epoxides.
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
Catalytic Cycle for Alkene Hydrogenation
Caption: Proposed catalytic cycle for the hydrogenation of alkenes.
References
- 1. nouryon.com [nouryon.com]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Enantioselective Hydrogenations with Chiral Titanocenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a convenient catalyst for the diastereoselective oxidation of 2-substituted 1,3-dithianes and 1,3-dithiolanes [iris.unisa.it]
- 5. greenchemclips.wordpress.com [greenchemclips.wordpress.com]
- 6. Titanocene‐Catalyzed [2+2] Cycloaddition of Bisenones and Comparison with Photoredox Catalysis and Established Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Applications of Titanocene dichloride_Chemicalbook [chemicalbook.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
resolving issues with titanocene dichloride's solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with titanocene dichloride in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous cell culture medium?
A1: this compound has very low solubility in water and aqueous solutions like cell culture media.[1][2][3][4] It is also sensitive to moisture and can hydrolyze, leading to the formation of insoluble titanium species.[1][2][3] Direct addition of the solid compound to your media will likely result in precipitation.
Q2: What is the recommended method for preparing a this compound solution for in vitro experiments?
A2: The most common and recommended method is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock solution into your cell culture medium to the desired final concentration. This approach helps to overcome the initial solubility challenge.
Q3: Which organic solvents are suitable for creating a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a widely used co-solvent for preparing stock solutions of this compound for in vitro studies.[5] Other organic solvents in which this compound shows moderate solubility include ethanol (B145695), methanol, chloroform, and toluene.[1][3] However, for cell culture applications, DMSO and ethanol are generally preferred due to their lower cytotoxicity at the final diluted concentrations.
Q4: I've prepared a stock solution in DMSO, but I still see precipitation when I add it to my cell culture medium. What could be the issue?
A4: This can happen for a few reasons:
-
High Final Concentration: The final concentration of this compound in your medium may still exceed its solubility limit, even with the use of a co-solvent. Try using a lower final concentration.
-
Hydrolysis: this compound is unstable in aqueous environments and can hydrolyze over time, leading to the formation of insoluble species.[1][2][3] It is best to prepare fresh dilutions in your medium immediately before each experiment.
-
Media Components: Components in your cell culture medium, such as phosphates, can potentially react with the titanium compound and contribute to precipitation.
-
pH: The pH of your cell culture medium can influence the stability of this compound.
Q5: How should I store my this compound powder and stock solutions?
A5: this compound powder is sensitive to air and moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[1] Stock solutions in anhydrous DMSO or ethanol should also be stored in tightly sealed vials, protected from light, and ideally at -20°C for short-term storage. It is always recommended to prepare fresh stock solutions for optimal results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding stock solution to media. | - Final concentration is too high.- Inadequate mixing. | - Lower the final concentration of this compound.- Add the stock solution dropwise to the medium while gently vortexing or swirling. |
| Solution becomes cloudy or a precipitate forms over time. | - Hydrolysis of this compound in the aqueous medium. | - Prepare fresh dilutions immediately before use.- Minimize the time the compound is in the aqueous medium before being added to cells. |
| Inconsistent or no cytotoxic effect observed. | - Degradation of this compound due to improper storage or handling.- Precipitation of the compound, leading to a lower effective concentration. | - Use fresh, properly stored this compound powder.- Prepare fresh stock solutions.- Visually inspect for any precipitation before adding to cells. |
| High background in colorimetric assays (e.g., MTT). | - The red-orange color of this compound can interfere with absorbance readings. | - Include a "compound only" control (this compound in media without cells) to measure background absorbance and subtract it from your experimental values. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Sparingly soluble, with slow decomposition | [1][2][3] |
| Ethanol | Moderately soluble | [1][3] |
| Methanol | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | [5][6] |
| Chloroform | Soluble | [1][3] |
| Toluene | Soluble | [1][3] |
| Benzene | Slightly soluble | [1] |
| Diethyl Ether | Insoluble | [1][2] |
| Petroleum Ether | Sparingly soluble | [1][3] |
| Carbon Disulfide | Sparingly soluble | [1][3] |
| Carbon Tetrachloride | Sparingly soluble | [1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Cytotoxicity Assays (e.g., MTT Assay)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, serum-free cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Under sterile conditions and in a fume hood, weigh out a precise amount of this compound powder (Molecular Weight: 248.96 g/mol ). For example, to make 1 mL of a 10 mM stock solution, weigh 2.49 mg.
-
Add the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM stock).
-
Vortex thoroughly until the compound is completely dissolved. The solution should be a clear, reddish-orange color.
-
This stock solution can be stored at -20°C for a limited time, but fresh preparation is highly recommended.
-
-
Working Solution Preparation:
-
Immediately before treating your cells, prepare serial dilutions of the stock solution in sterile, serum-free cell culture medium to achieve your desired final concentrations.
-
Important: Add the DMSO stock solution dropwise to the medium while gently vortexing to ensure rapid and even dispersion and to minimize precipitation.
-
The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Be sure to include a vehicle control (medium with the same final concentration of DMSO) in your experiment.
-
Protocol 2: MTT Assay for Cell Viability
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Cell Treatment:
-
Remove the old medium and replace it with fresh medium containing the various concentrations of your freshly prepared this compound working solutions.
-
Include appropriate controls: untreated cells, vehicle control (DMSO), and a positive control for cytotoxicity if desired.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add MTT reagent (typically 5 mg/mL in PBS) to each well (usually 10-20 µL per 100 µL of medium).
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
-
Data Analysis:
-
Subtract the background absorbance from your readings.
-
Calculate cell viability as a percentage of the untreated or vehicle control.
-
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions and performing an in vitro cytotoxicity assay.
Caption: Transferrin-mediated cellular uptake of this compound.
Caption: Apoptosis pathways induced by this compound.
References
- 1. This compound CAS#: 1271-19-8 [chemicalbook.com]
- 2. Cas 1271-19-8,this compound | lookchem [lookchem.com]
- 3. This compound | CAS#:1271-19-8 | Chemsrc [chemsrc.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Cytotoxicity Studies of Titanocene C Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. collectionscanada.ca [collectionscanada.ca]
Validation & Comparative
Titanocene Dichloride vs. Cisplatin: A Comparative Analysis of Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer chemotherapy has long been dominated by platinum-based drugs, with cisplatin (B142131) being a cornerstone of treatment for numerous malignancies. However, the challenges of drug resistance and significant side effects have fueled the search for alternative metal-based anticancer agents. Among these, titanocene dichloride has emerged as a compound of interest, demonstrating a distinct mechanism of action and potential efficacy against cisplatin-resistant cancers. This guide provides a comparative analysis of the anticancer activity of this compound and cisplatin, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Metals
While both cisplatin and this compound are metal-based cytotoxic agents, their pathways to inducing cancer cell death diverge significantly.
Cisplatin , upon entering the cell, hydrolyzes and forms highly reactive platinum complexes that primarily target nuclear DNA.[1] It forms intra- and inter-strand crosslinks with purine (B94841) bases, distorting the DNA helix and inhibiting replication and transcription.[1] This DNA damage triggers a cascade of cellular responses, including the activation of the p53 tumor suppressor protein and the mitogen-activated protein kinase (MAPK) signaling pathway, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[2][3]
This compound , in contrast, exhibits a more complex and not yet fully elucidated mechanism of action. A key feature is its interaction with the iron-transport protein transferrin, which is often overexpressed on the surface of cancer cells.[4][5] This interaction is believed to facilitate the uptake of the titanium compound into the cell.[4] Once inside, the precise molecular targets are still under investigation, but it is known to induce apoptosis, in some cases through caspase-dependent pathways, and cause cell cycle arrest, with reports of blocks at the G1/S transition or in the late S/early G2 phase.[1][2][6] Notably, this compound has shown activity against cisplatin-resistant cell lines, suggesting that its primary target is likely not DNA in the same manner as cisplatin.[7][8]
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes a selection of published IC50 values for this compound and cisplatin in various human cancer cell lines, as determined by the MTT assay. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as exposure time and cell density.
| Cell Line | Cancer Type | This compound IC50 (µM) | Cisplatin IC50 (µM) | Reference |
| A2780 | Ovarian Carcinoma | 24.5 ± 2.1 | 1.1 ± 0.1 | [9] |
| A2780CP | Ovarian Carcinoma (Cisplatin-resistant) | 30.2 ± 3.5 | 22.4 ± 2.8 | [9] |
| CH1 | Ovarian Carcinoma | 35.7 ± 4.2 | 0.4 ± 0.05 | [9] |
| CH1cisR | Ovarian Carcinoma (Cisplatin-resistant) | 41.3 ± 5.1 | 8.9 ± 1.2 | [9] |
| LLC-PK | Pig Kidney Epithelial | ~2000 | 3.3 | [10] |
| HT29 | Colon Adenocarcinoma | 413 | - | [2] |
| MCF7 | Breast Adenocarcinoma | 570 | 20 (24h) | [2][11] |
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed methodologies for key in vitro assays are provided below.
MTT Cytotoxicity Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound and cisplatin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound and cisplatin in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells.
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.[12][13]
Apoptosis Assay by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound and cisplatin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or cisplatin at the desired concentrations for the specified time.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[14][15]
Cell Cycle Analysis by Propidium Iodide Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cell lines
-
This compound and cisplatin
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound or cisplatin as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark. The RNase A will degrade RNA to prevent its staining by PI.
-
Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]
Visualizing the Anticancer Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways for this compound and the established pathway for cisplatin.
Caption: Proposed mechanism of this compound anticancer activity.
Caption: Established mechanism of cisplatin anticancer activity.
Conclusion
This compound and cisplatin represent two distinct classes of metal-based anticancer agents with different mechanisms of action, cytotoxicity profiles, and potential clinical applications. While cisplatin remains a vital tool in oncology, its efficacy is limited by resistance and toxicity. This compound, with its unique mode of action and activity in cisplatin-resistant models, offers a promising avenue for the development of novel cancer therapies. Further research is warranted to fully elucidate its molecular targets and signaling pathways, which will be crucial for its successful translation into the clinic. This comparative guide provides a foundational resource for researchers and clinicians working to advance the field of metal-based cancer chemotherapy.
References
- 1. Anticancer activity and mode of action of titanocene C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating Ligand Modifications of the Titanocene and Auranofin Moieties for the Development of More Potent Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ti(IV) uptake and release by human serum transferrin and recognition of Ti(IV)-transferrin by cancer cells: understanding the mechanism of action of the anticancer drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of metallocene dichlorides with apo-human transferrin: A spectroscopic study and cytotoxic activity against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted titanocenes induce caspase-dependent apoptosis in human epidermoid carcinoma cells in vitro and exhibit antitumour activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Titanocendichloride activity in cisplatin and doxorubicin-resistant human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Cytotoxicity Studies of Titanocene C Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. cancer.wisc.edu [cancer.wisc.edu]
Comparative In Vivo Anti-Tumor Efficacy of Titanocene Dichloride Derivatives: A Guide for Researchers
A comprehensive analysis of the in vivo performance of titanocene dichloride and its derivatives, offering a comparative look at their anti-tumor activities, experimental protocols, and mechanisms of action.
For decades, this compound and its derivatives have been investigated as potential alternatives to platinum-based chemotherapy, demonstrating promising anti-tumor activity against a range of cancers. This guide provides a comparative overview of the in vivo efficacy of key this compound derivatives, supported by experimental data to inform researchers, scientists, and drug development professionals.
Comparative In Vivo Efficacy
The in vivo anti-tumor efficacy of this compound and its derivatives has been evaluated in numerous preclinical studies using xenograft models. The following tables summarize the quantitative data from key studies, comparing the performance of different derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Key Findings |
| This compound | Human Ovarian Cancer | Nude Mice | 3 x 30 mg/kg and 3 x 40 mg/kg | Significant reduction in tumor volume increase.[1] | More effective than cisplatin (B142131) in this model.[1] |
| Human Renal-Cell Carcinoma (N-U 2) | Athymic Mice | Q3Dx5 and Q2Dx5 (i.p.) | 50-75% growth reduction vs. controls.[2] | Showed significant and dose-dependent growth reduction.[2] | |
| Titanocene Y | Human Renal Cancer (Caki-1) | Caki-1-bearing mice | 10, 20, 30, 40, 50 mg/kg on 5 consecutive days | Concentration-dependent and statistically significant tumor growth reduction.[3] | Maximum tolerated dose was 40 mg/kg, showing significantly better tumor volume reduction than cisplatin at 2 mg/kg.[3] |
| Titanocene Y * | Human Renal Cancer (CAKI-1) | NMRI:nu/nu mice | 25, 50, 75 mg/kg/d, 5 days/week for up to 3 weeks | Moderate but statistically significant tumor growth reduction at the lowest dosage (25 mg/kg/d).[4] | Higher dosages led to high toxicity and mortality. Optimal T/C value of 76% at the end of the experiment.[4] |
| Titanocene C | Not specified in vivo | Not specified in vivo | Not specified in vivo | Not specified in vivo | In vitro studies show high activity against small cell lung cancer (SCLC) cell lines.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited in vivo studies.
Animal Models and Tumor Implantation
-
Animal Strains: Nude mice (athymic) and NMRI:nu/nu mice are commonly used to prevent rejection of human tumor xenografts.[1][2][4]
-
Tumor Cell Implantation: Human cancer cells are typically injected subcutaneously into the flanks of the mice to establish solid tumors.[6] Tumor growth is monitored regularly using calipers.[7]
Drug Preparation and Administration
The preparation of titanocene derivatives for in vivo administration is a critical step due to their often limited aqueous solubility.
-
This compound: For clinical trials, a soluble, water-stable formulation called MKT4 was prepared by combining the compound with the sugar alcohol mannitol.[8] For preclinical studies, it can be dissolved in 0.9% saline.[1]
-
Titanocene Y: Can be dissolved in DMSO (final concentration 10%) and then diluted with 0.5% Tween 80 in saline for intraperitoneal (i.p.) injection.[4]
-
Administration Route: Intraperitoneal (i.p.) injection is a common route of administration in preclinical studies.[2][4]
Efficacy and Toxicity Assessment
-
Tumor Volume Measurement: Tumor size is typically measured with calipers, and tumor volume is calculated using formulas such as the ellipsoid formula: (1/6)π × L × W × (L + W)/2.[7]
-
Toxicity Monitoring: Animal body weight is monitored as an indicator of toxicity.[1] Significant body weight loss can indicate adverse effects of the treatment.
-
Immunohistochemistry: Tumor tissues are often analyzed by immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).[4][9][10]
Mechanism of Action: DNA Damage and Apoptosis
This compound derivatives exert their anti-tumor effects primarily through the induction of apoptosis, which is triggered by DNA damage.
DNA Damage Response
These compounds have been shown to associate with DNA, leading to DNA damage.[5] This damage activates cellular DNA damage response (DDR) pathways, with key kinases such as Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) playing a central role in sensing the damage and initiating signaling cascades.[11][12][13]
Apoptotic Pathways
The activation of the ATM/ATR pathways leads to the phosphorylation of downstream effector proteins, including checkpoint kinases Chk1 and Chk2, which in turn can lead to cell cycle arrest and apoptosis.[14][15] Studies have shown that titanocene derivatives can induce apoptosis in a dose-dependent manner.
Below is a diagram illustrating the proposed signaling pathway for this compound derivatives leading to apoptosis.
References
- 1. Effects of vinorelbine and this compound on human tumour xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of this compound in xenografted human renal-cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-tumor activity of Titanocene Y in xenografted Caki-1 tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Cytotoxicity Studies of Titanocene C Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 8. Evaluating Ligand Modifications of the Titanocene and Auranofin Moieties for the Development of More Potent Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Immunohistochemistry for Evaluating the Distribution of Ki67 and Other Biomarkers in Tumor Sections and Use of the Method to Study Repopulation in Xenografts after Treatment with Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATM and ATR: Sensing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ATM- and ATR-mediated response to DNA damage induced by a novel camptothecin, ST1968 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Tale of Two Metallocenes: Titanocene Dichloride vs. Zirconocene Dichloride in Polymerization Catalysis
In the realm of olefin polymerization, the choice of catalyst is paramount to controlling the properties of the resulting polymer. Among the vast arsenal (B13267) of available catalysts, metallocenes—specifically titanocene dichloride (Cp₂TiCl₂) and zirconocene (B1252598) dichloride (Cp₂ZrCl₂)—have carved out a significant niche. Both are instrumental in Ziegler-Natta polymerization, yet they exhibit distinct performance characteristics that make them suitable for different applications. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in catalyst selection.
Performance at a Glance: A Comparative Analysis
Zirconocene-based catalysts generally exhibit significantly higher activity in ethylene (B1197577) polymerization compared to their titanium counterparts.[1][2] This heightened activity is a key differentiator and often positions zirconocene dichloride as the preferred choice for high-yield polymer production.
| Catalyst System | Cocatalyst | Polymerization Temperature (°C) | Catalytic Activity (kg PE / (mol M·h)) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Reference |
| This compound (Cp₂TiCl₂) | MAO | 25 | 8.4 x 10³ | - | - | [3] |
| This compound (Cp₂TiCl₂) | MAO | 140 | 27.6 x 10³ | High | - | [3] |
| Zirconocene Dichloride (Cp₂ZrCl₂) | MAO | 30-50 | Inactive to low activity | High (>10⁶) | - | [4] |
| Zirconocene Dichloride (Cp₂ZrCl₂) | MAO | 80 | High activity | High (>10⁶) | - | [4] |
| (menthyl-Cp)₂ZrCl₂ | MAO | - | 625 times more active than Ti analogue | - | - | [1] |
| Zirconocene Dichloride (Cp₂ZrCl₂) | MAO | 40 | 2474 | 218,000 | - | [5] |
| Zirconocene Dichloride (Cp₂ZrCl₂) | MAO | 60 | 5759 | 165,000 | - | [5] |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data presented is illustrative of general performance trends. MAO = Methylaluminoxane (B55162), PE = Polyethylene, M = Metal (Ti or Zr).
While zirconocenes often lead in activity, titanocene-based systems can be modulated by ligand substitution and reaction temperature to achieve respectable activities.[3] For instance, half-titanocene complexes have demonstrated remarkable catalytic activities for producing high molecular weight polyethylene.[3]
The Underlying Mechanism: A Step-by-Step Look
The polymerization of olefins by both titanocene and zirconocene dichlorides, in the presence of a cocatalyst like methylaluminoxane (MAO), follows the general principles of Ziegler-Natta catalysis. The process can be broken down into several key steps:
-
Activation: The metallocene dichloride precatalyst reacts with the cocatalyst (MAO) to form a cationic, coordinatively unsaturated active species. This involves the alkylation of the metal center and the abstraction of a chloride ligand.
-
Initiation: An olefin monomer coordinates to the vacant site on the active metal center.
-
Propagation: The coordinated olefin inserts into the metal-alkyl bond, extending the polymer chain. This process repeats, rapidly adding monomer units.
-
Termination: The growth of the polymer chain is terminated through various pathways, including β-hydride elimination or chain transfer to the cocatalyst or another monomer molecule.
The following diagrams illustrate the generalized polymerization mechanism for both titanocene and zirconocene catalysts.
References
Lack of Cross-Resistance Between Titanocene Dichloride and Platinum Drugs in Cancer Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cross-resistance profiles of titanocene dichloride and traditional platinum-based chemotherapeutic agents in cancer cell lines. Experimental data, detailed methodologies, and visual representations of underlying mechanisms are presented to facilitate a deeper understanding of their distinct activities and potential therapeutic applications.
A significant challenge in cancer chemotherapy is the development of resistance to platinum-based drugs like cisplatin (B142131), carboplatin, and oxaliplatin. This has spurred the investigation of alternative metal-based compounds with different mechanisms of action. Among these, this compound has emerged as a promising candidate, demonstrating efficacy in cancer cell lines that have developed resistance to platinum agents. This guide assesses the cross-resistance, or lack thereof, between these two classes of metal-based drugs.
Quantitative Assessment of Cytotoxicity
The in vitro cytotoxicity of this compound and cisplatin has been evaluated in various cancer cell lines, including platinum-sensitive and platinum-resistant models. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric for this comparison. Data from studies on the human ovarian carcinoma cell line A2780 and its cisplatin-resistant subline, A2780CP (also referred to as A2780cisR), consistently demonstrate a lack of cross-resistance.
| Cell Line | Compound | IC50 (µM) | Resistance Factor (RF) |
| A2780 (sensitive) | Cisplatin | ~1.4 - 3.4 | - |
| This compound | Varies widely | - | |
| A2780CP/A2780cisR (resistant) | Cisplatin | ~7.4 - 20 times higher than A2780 | ~5.3 - 20 |
| This compound | ~2.5 times higher than A2780 | ~2.5 |
Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay method. The resistance factor is calculated as the IC50 in the resistant cell line divided by the IC50 in the sensitive parent cell line.
These findings highlight that while the A2780CP/A2780cisR cell line exhibits significant resistance to cisplatin, its resistance to this compound is substantially lower, indicating a lack of cross-resistance between the two compounds.[1][2] This suggests that this compound may be effective in treating tumors that have acquired resistance to platinum-based therapies.
Experimental Protocols
The assessment of cytotoxicity and cross-resistance relies on robust in vitro assays. The following are detailed methodologies for two commonly employed assays:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability.[3][4]
Principle: In viable cells, mitochondrial and cytosolic enzymes reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[3] The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound and cisplatin in the appropriate cell culture medium. Remove the old medium from the wells and add the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the cells with the drugs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the viability against the drug concentration to determine the IC50 value.
ATP (Adenosine Triphosphate) Bioluminescence Assay
The ATP bioluminescence assay is another method to determine cell viability by measuring the amount of ATP present, which is an indicator of metabolically active cells.
Principle: The assay utilizes the enzyme luciferase, which catalyzes the oxidation of luciferin (B1168401) in the presence of ATP to produce light. The amount of light emitted is directly proportional to the amount of ATP and, therefore, the number of viable cells.
Protocol:
-
Cell Seeding and Drug Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
-
Cell Lysis: Add an ATP-releasing agent to each well to lyse the cells and release the intracellular ATP.[6]
-
Luminometry: Add a luciferin-luciferase substrate solution to the cell lysate.
-
Light Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Generate a standard curve using known concentrations of ATP. Use the standard curve to determine the ATP concentration in the experimental wells and calculate the percentage of cell viability to determine the IC50 value.
Mechanisms of Action and Resistance: A Visual Comparison
The lack of cross-resistance between this compound and platinum drugs stems from their different mechanisms of action and the distinct ways cancer cells develop resistance to them.
Experimental Workflow for Assessing Cross-Resistance
Caption: Workflow for assessing cross-resistance.
Contrasting Mechanisms of Action and Resistance
Caption: Mechanisms of titanocene vs. platinum drugs.
Platinum drugs primarily exert their cytotoxic effects by entering the cell and forming adducts with nuclear DNA.[5] This damage, if not repaired, inhibits DNA replication and transcription, ultimately leading to apoptosis.[7] Resistance to platinum drugs can arise through several mechanisms, including reduced drug accumulation inside the cell, increased detoxification by molecules like glutathione, enhanced DNA repair mechanisms, and defects in the apoptotic signaling pathways.[7]
In contrast, the mechanism of action for This compound is not fully elucidated but is understood to be different from that of platinum drugs. It is believed to enter cells via the transferrin receptor-mediated endocytosis.[8] While it can interact with DNA, it also appears to have other cellular targets, including enzymes like topoisomerases and core histones.[9] The development of resistance to titanocenes may involve altered drug transport and increased levels of metallothioneins, which are metal-binding proteins.[3] The distinct molecular targets and resistance mechanisms of this compound likely account for its ability to overcome platinum resistance.
Conclusion
The available experimental data strongly indicate a lack of cross-resistance between this compound and platinum-based anticancer drugs in various cancer cell lines. This is attributed to their different mechanisms of action and the distinct cellular pathways involved in the development of resistance. The ability of this compound to maintain its cytotoxic activity in platinum-resistant cells underscores its potential as a valuable therapeutic agent, particularly in second-line treatment regimens for patients who have developed resistance to conventional platinum chemotherapy. Further research into the precise molecular targets of titanocenes will be crucial for optimizing their clinical application and developing novel combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Mechanisms of resistance to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluating Ligand Modifications of the Titanocene and Auranofin Moieties for the Development of More Potent Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer activity and mode of action of titanocene C - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of the mechanism of action between titanocene dichloride and its analogues
For Researchers, Scientists, and Drug Development Professionals
Titanocene dichloride, an organometallic compound, has long been investigated for its anticancer properties. While it showed initial promise, its clinical application has been hampered by issues such as hydrolytic instability. This has spurred the development of numerous analogues with modified cyclopentadienyl (B1206354) (Cp) rings or chloride ligands, aiming for enhanced stability, solubility, and cytotoxic activity. This guide provides a comparative analysis of the mechanism of action of this compound and its key analogues, supported by experimental data and detailed protocols.
Comparative Cytotoxicity
The in vitro cytotoxic activity of this compound and its analogues has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound, are summarized in the tables below.
| Compound | Cell Line | IC50 (µM) |
| This compound | LLC-PK (pig kidney epithelial) | 2000[1] |
| MCF-7 (human breast adenocarcinoma) | 570[2] | |
| HT-29 (human colorectal adenocarcinoma) | 413[2] | |
| Titanocene Y | MCF-7 (human breast adenocarcinoma) | 4.1 (in the presence of albumin)[3] |
| HT-29 (human colorectal adenocarcinoma) | 5.9 (in the presence of albumin)[3] | |
| A431 (human epidermoid carcinoma) | Comparable to cisplatin | |
| Titanocene C | LLC-PK (pig kidney epithelial) | 5.5[1] |
| Human tumor cell lines (mean) | 48.3 ± 32.5[4] | |
| Titanocene C Analogue 5c | LLC-PK (pig kidney epithelial) | 13[1] |
| Titanocene Dicarboxylates | MCF-7 (human breast adenocarcinoma) | ≥ 100[5] |
| MCF-10A (human non-tumorigenic breast epithelial) | ≥ 100[5] |
Mechanism of Action: A Multi-pronged Attack
The anticancer activity of this compound and its analogues is not attributed to a single mode of action but rather a combination of cellular and molecular effects.
Protein Binding and Transport
A crucial initial step in the mechanism of action of titanocenes is their interaction with serum proteins. Human serum transferrin, a protein responsible for iron transport, has been identified as a key carrier for delivering the titanium (IV) ion into cancer cells, which often overexpress transferrin receptors. Human serum albumin (HSA) also plays a role in the transport and activity of certain analogues like Titanocene Y.[3] This protein-mediated transport is thought to contribute to the selective accumulation of the active titanium species in tumor tissues.
DNA Interaction and Damage
Unlike platinum-based drugs such as cisplatin, which primarily form intra-strand crosslinks with DNA, titanocenes are believed to interact differently with the genetic material. Evidence suggests that the titanocenyl moiety can bind to the phosphate (B84403) backbone of DNA.[3] This interaction can disrupt DNA replication and lead to the induction of DNA damage, which has been observed through techniques like the comet assay.[6] This DNA damage response is a critical trigger for subsequent cellular events.
Cell Cycle Arrest
Upon sensing DNA damage, cells activate checkpoint pathways that can lead to a halt in the cell cycle, preventing the propagation of damaged DNA. This compound and its analogues have been shown to induce cell cycle arrest. However, the specific phase of arrest can vary. For instance, Titanocene C has been reported to cause an arrest at the G1/S interphase[4], while other studies with this compound have indicated a block in the late S/early G2 phase.[6]
Induction of Apoptosis
The accumulation of significant DNA damage and cell cycle disruption ultimately pushes the cancer cells towards programmed cell death, or apoptosis. This is a key mechanism for the elimination of tumor cells by titanocenes. Studies have demonstrated that these compounds induce apoptosis in a dose-dependent manner.[1] The apoptotic pathway activated by some titanocenes, such as Titanocene Y, has been shown to be caspase-dependent, involving the activation of executioner caspases like caspase-3 and caspase-7.[7]
Signaling Pathways and Experimental Workflow
The interplay of these mechanisms can be visualized through the following diagrams:
References
- 1. Synthesis and Cytotoxicity Studies of Titanocene C Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Evaluating Ligand Modifications of the Titanocene and Auranofin Moieties for the Development of More Potent Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activity and mode of action of titanocene C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Titanocene (IV) Dicarboxylates with Potential Cytotoxicity: Synthesis, Structure, Stability and Electrochemistry [mdpi.com]
- 6. clyte.tech [clyte.tech]
- 7. Substituted titanocenes induce caspase-dependent apoptosis in human epidermoid carcinoma cells in vitro and exhibit antitumour activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Trojan Horse Strategy: Validating Transferrin's Role in Titanocene Dichloride's Cellular Uptake
A Comparative Guide for Researchers in Drug Development
The quest for effective and targeted cancer therapies has led scientists down many innovative paths. One such avenue involves harnessing the body's own transport systems to deliver potent anticancer agents directly to tumor cells. Titanocene dichloride, a promising organometallic compound, has been a focal point of such research, with strong evidence suggesting it employs a "Trojan horse" strategy by binding to the serum protein transferrin to gain entry into cancer cells. This guide provides an objective comparison of this compound's performance, supported by experimental data, and explores alternative compounds, offering researchers a comprehensive overview of the current landscape.
Executive Summary
This compound's journey into the cell is believed to be significantly facilitated by its interaction with transferrin, a protein responsible for iron transport. Cancer cells, with their high metabolic rate, overexpress transferrin receptors, making them prime targets for this delivery mechanism. Upon binding, the this compound molecule undergoes a transformation, with its titanium (IV) ion being sequestered by transferrin. This Ti(IV)-transferrin complex is then recognized by the transferrin receptors on cancer cells, initiating receptor-mediated endocytosis. This guide delves into the experimental evidence validating this pathway, compares the efficacy of this compound with and without transferrin, and evaluates alternative titanocene derivatives that may offer enhanced therapeutic potential.
Mechanism of Transferrin-Mediated Uptake
The proposed mechanism for the cellular uptake of this compound via transferrin is a multi-step process. Initially, this compound hydrolyzes in the bloodstream, and the resulting Ti(IV) species binds to apotransferrin (the iron-depleted form of transferrin). This binding is a crucial step, as it stabilizes the titanium ion and prepares it for cellular delivery. The Ti(IV)-transferrin complex then circulates and binds to the transferrin receptor, which is abundant on the surface of many cancer cells. This binding event triggers the internalization of the complex through endocytosis. Once inside the cell within an endosome, the acidic environment facilitates the release of the titanium ion from transferrin. The released titanium species can then exert its cytotoxic effects, leading to cancer cell death.
Caption: Proposed mechanism of transferrin-mediated cellular uptake of this compound.
Comparative Performance Data
The efficacy of this compound and its analogues is often evaluated based on their cytotoxicity against various cancer cell lines. The following tables summarize key quantitative data from comparative studies.
Table 1: Cytotoxicity of this compound (TDC) and Analogues
| Compound | Cell Line | IC50 (µM) at 72h | Reference |
| This compound | HT-29 (Colon) | > 200 | [1] |
| (Cp-COOCH2CH3)2TiCl2 | HT-29 (Colon) | Comparable to TDC | [1] |
| (Cp-COOCH2CH3)CpTiCl2 | HT-29 (Colon) | Comparable to TDC | [1] |
| [Ti4(maltolato)8(μ-O)4] | HT-29 (Colon) | More cytotoxic than TDC | [1] |
| This compound | Caco-2 (Colon) | Higher than analogues at 24h, lower at 72h | [2] |
| [Cp2Ti(D-cysteine)2]Cl2 | Caco-2 (Colon) | Lower cytotoxicity than TDC at 72h | [2] |
| [Ti4(maltolato)8(μ-O)4] | Caco-2 (Colon) | Higher cytotoxicity than TDC at 72h | [2] |
Table 2: Influence of Transferrin on Cytotoxicity
| Compound | Cell Line | Condition | Cytotoxicity | Reference |
| Titanocene-amino acid complexes | HT-29 (Colon) | With or without transferrin | Inactive | [1] |
| (Cp-CO2CH3)2TiCl2 | HT-29 (Colon) | With or without transferrin | Inactive | [1] |
| (Cp-CO2CH3)CpTiCl2 | HT-29 (Colon) | With or without transferrin | Inactive | [1] |
Table 3: Cellular Titanium Uptake
| Compound | Cell Line | Time | Ti Uptake | Correlation with Cytotoxicity | Reference |
| [Cp2Ti(D-cysteine)2]Cl2 | Caco-2 (Colon) | 72h | Higher than TDC | No clear correlation | [2] |
| This compound | Caco-2 (Colon) | 72h | Lower than [Cp2Ti(D-cysteine)2]Cl2 | No clear correlation | [2] |
| [Ti4(maltolato)8(μ-O)4] | Caco-2 (Colon) | 24h | Highest | No clear correlation | [2] |
These data highlight that while transferrin is a key player, the relationship between transferrin binding, cellular uptake, and cytotoxicity is complex and compound-dependent. Some derivatives exhibit higher cytotoxicity than the parent this compound, and interestingly, higher titanium uptake does not always translate to greater cell-killing ability.[2]
Experimental Protocols
To aid researchers in replicating and building upon these findings, detailed methodologies for key experiments are provided below.
Transferrin Binding Assay (UV-Vis Spectroscopy)
This protocol is used to monitor the binding of titanium compounds to transferrin.
Caption: Workflow for a UV-Vis spectroscopy-based transferrin binding assay.
Methodology:
-
Preparation of Solutions: Prepare a solution of human serum apotransferrin in a suitable buffer (e.g., Tris-HCl with NaCl and NaHCO3 at pH 7.4). Prepare a stock solution of the titanocene compound in an appropriate solvent.
-
Reaction: Add a specific amount of the titanocene solution to the apotransferrin solution. The final concentrations should be chosen to observe a measurable interaction.
-
Spectroscopic Measurement: Immediately after mixing, record the UV-Vis absorption spectrum from approximately 250 nm to 500 nm using a spectrophotometer. The formation of the Ti(IV)-transferrin complex can be monitored by the appearance of a characteristic charge-transfer band.
-
Kinetic Analysis: Record spectra at regular time intervals to monitor the kinetics of the binding reaction.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the titanocene compounds for a specific duration (e.g., 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Cellular Uptake Quantification (ICP-MS)
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique used to determine the intracellular concentration of titanium.
Caption: Experimental workflow for quantifying cellular uptake of titanium using ICP-MS.
Methodology:
-
Cell Treatment and Harvesting: Treat a known number of cells with the titanocene compound for a specific time. After incubation, wash the cells thoroughly with PBS to remove any unbound compound.
-
Cell Lysis and Digestion: Lyse the cells and digest the lysate, typically with concentrated nitric acid, to break down all organic matter.
-
ICP-MS Analysis: Analyze the digested samples using ICP-MS to determine the concentration of titanium.
-
Data Normalization: Normalize the titanium concentration to the number of cells or the total protein content to obtain the cellular uptake value.
Alternatives and Future Directions
While this compound has laid the groundwork, its clinical development has been hampered by issues such as poor water solubility and hydrolytic instability.[3] This has spurred the development of numerous derivatives with modified cyclopentadienyl (B1206354) ligands or alternative ancillary ligands.
Key Alternatives to this compound:
-
Functionally-Substituted Titanocenes: Introducing functional groups to the cyclopentadienyl rings can modulate the compound's solubility, stability, and biological activity. For example, carboethoxy-functionalized titanocenes have shown cytotoxicity comparable to the parent compound.[1]
-
Titanium-Maltolato Complexes: These complexes exhibit greater stability in aqueous solutions compared to this compound and have demonstrated higher cytotoxic activity in some cell lines.[1] However, their ability to donate Ti(IV) to transferrin may be limited.[4]
-
Titanocene-Amino Acid Complexes: These derivatives were designed to improve water solubility. However, studies have shown them to be biologically inactive in the presence or absence of transferrin.[1]
Future research will likely focus on designing novel titanocene derivatives with optimized properties for clinical translation. This includes enhancing their stability and solubility while retaining or improving their ability to be transported by transferrin. Furthermore, a deeper understanding of the downstream cellular targets of the titanium species after its release from transferrin is crucial for elucidating its precise mechanism of action and for the rational design of more effective anticancer agents.
References
- 1. Structure–activity studies of Ti(IV) complexes: aqueous stability and cytotoxic properties in colon cancer HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Titanium(IV) Complexes : Cytotoxicity and Cellular Uptake of Titanium(IV) Complexes on Caco-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxic Effects of Titanocene Dichloride and Titanocene Y
In the landscape of non-platinum-based anticancer agents, titanocene complexes have emerged as a promising class of compounds. Among these, titanocene dichloride and its derivative, titanocene Y, have been the subject of extensive research to evaluate their cytotoxic potential against various cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic effects of these two compounds, supported by experimental data, detailed methodologies, and visual representations of their proposed mechanisms of action.
Quantitative Cytotoxicity Data
The in vitro cytotoxicity of this compound and titanocene Y has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies. The data presented below summarizes the IC50 values for both compounds across various cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | Titanocene Y IC50 (µM) | Reference |
| HeLa | Cervical Carcinoma | 424 | 40 | [1] |
| A431 | Epidermoid Carcinoma | >500 | ~50 (estimated) | [1][2] |
| MCF-7 | Breast Cancer | 570 | 4.1 | [2][3][4] |
| HT-29 | Colon Cancer | 413 | 5.9 | [2][3][4] |
| LLC-PK | Pig Kidney Epithelial | 2000 | Not explicitly stated, but analogues show high activity | [5] |
| CAKI-1 | Renal Cancer | Not explicitly stated | 36 | [6] |
It is evident from the data that Titanocene Y consistently exhibits significantly lower IC50 values across multiple cancer cell lines compared to its parent compound, this compound. This suggests that the structural modifications in Titanocene Y, specifically the substitution on the cyclopentadienyl (B1206354) rings, lead to a substantial enhancement of its cytotoxic activity. For instance, in MCF-7 breast cancer cells, Titanocene Y is over 100 times more potent than this compound.[2][3][4]
Mechanisms of Cytotoxic Action
Both this compound and titanocene Y exert their anticancer effects through the induction of apoptosis, or programmed cell death, although their precise molecular mechanisms and efficiency differ.
This compound
The cytotoxic mechanism of this compound is believed to involve its interaction with DNA.[7] Upon entering the cell, it is thought that the titanium (IV) center can bind to the phosphate (B84403) backbone of DNA, causing structural changes that disrupt DNA replication and transcription.[2][8] This DNA damage can trigger cell cycle arrest, primarily in the late S/early G2 phase, and ultimately lead to the activation of apoptotic pathways.[2][7] The tumor suppressor protein p53 has been implicated in this process, with its levels increasing in response to this compound-induced DNA damage.[2][7]
Titanocene Y
Titanocene Y, being more lipophilic, is thought to have enhanced cellular uptake compared to this compound.[9] Its mechanism also involves DNA interaction, leading to double-strand breaks.[2] However, its effects on the cell cycle can vary depending on the cell line. In A431 cells, Titanocene Y induces a G2/M phase arrest, which is followed by the appearance of a pre-G1 peak indicative of apoptosis.[1][2] In contrast, in some prostate cancer cell lines, no significant effect on the cell cycle was observed, but apoptosis was still induced in a dose-dependent manner.[10]
A key feature of Titanocene Y's action is the activation of the caspase cascade, a family of proteases crucial for the execution of apoptosis. Specifically, it has been shown to activate caspase-3 and -7.[1][11] Furthermore, Titanocene Y can induce apoptosis through the Fas receptor pathway and has demonstrated the ability to overcome platinum resistance in some cancer cells.[9]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of this compound and titanocene Y.
Cell Viability Assay (MTT Assay)
This assay is used to determine the IC50 values of the titanocene compounds.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or titanocene Y for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Solubilization: The plates are incubated to allow viable cells to metabolize the MTT into a purple formazan product. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
References
- 1. Substituted titanocenes induce caspase-dependent apoptosis in human epidermoid carcinoma cells in vitro and exhibit antitumour activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating Ligand Modifications of the Titanocene and Auranofin Moieties for the Development of More Potent Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthesis and cytotoxicity studies of steroid-functionalized titanocenes as potential anticancer drugs: sex steroids as potential vectors for titanocenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxicity Studies of Titanocene C Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-proliferative activity and mechanism of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacy180.com [pharmacy180.com]
- 9. Titanocene Y - Wikipedia [en.wikipedia.org]
- 10. Effects of this compound derivatives on prostate cancer cells, specifically DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substituted titanocenes induce caspase-dependent apoptosis in human epidermoid carcinoma cells in vitro and exhibit antitumour activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Anticancer Efficacy: A Comparative Guide to Substituted Titanocene Dichlorides
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, effective, and less toxic anticancer agents has led to the exploration of organometallic compounds, with titanocene dichloride and its derivatives emerging as a promising class of non-platinum-based chemotherapeutics. These compounds have demonstrated a distinct mechanism of action compared to cisplatin (B142131) and its analogues, showing activity against cisplatin-resistant cancer cell lines.[1][2][3] This guide provides a comparative analysis of the enhanced anticancer activity of substituted titanocene dichlorides, supported by experimental data and detailed methodologies, to aid in the ongoing research and development of this important class of anticancer drugs.
Comparative Anticancer Activity of Substituted Titanocene Dichlorides
Substitutions on the cyclopentadienyl (B1206354) (Cp) rings of the this compound scaffold have been a key strategy to overcome challenges of poor aqueous solubility and hydrolytic instability, and to enhance cytotoxic activity.[4][5] The following tables summarize the in vitro anticancer activity (IC50 values) of various substituted titanocene dichlorides against a range of human cancer cell lines, demonstrating the impact of different functional groups on their potency.
Table 1: IC50 Values (µM) of Selected Substituted Titanocene Dichlorides against Various Cancer Cell Lines
| Compound/Derivative | Renal Cancer (CAKI-1) | Pig Kidney Epithelial (LLC-PK) | Small Cell Lung Cancer (NCI-H526) | Breast Cancer (MCF-7) | Colon Cancer (HT-29) | Ovarian Cancer (A2780) |
| This compound (Cp2TiCl2) | - | 2000[6] | - | 570[7][8] | 413[7] | - |
| Titanocene Y | - | 21[6] | - | - | - | - |
| Titanocene C | - | 5.5[6] | Mean IC50: 48.3[9] | - | - | - |
| bis-[(4-diethylaminomethyl-benzyl)cyclopentadienyl]titanium(IV) dichloride | 0.55 (±0.32)[10] | - | - | - | - | - |
| Silyl-substituted Titanocenes (5a-5f) | 10 (±2) to 450 (±10)[11] | - | - | - | - | - |
| Steroid-functionalized Titanocenes | - | - | - | < 50[8] | < 50[8] | - |
Note: IC50 values can vary depending on the specific experimental conditions, including the formulation of the compound (e.g., with DMSO or other solubilizing agents).
Mechanism of Action: A Multi-faceted Approach
The anticancer mechanism of substituted titanocene dichlorides is complex and not fully elucidated, but it is understood to be distinct from that of platinum-based drugs.[4][9] Key aspects of their proposed mechanism include:
-
Cellular Uptake: Titanocene derivatives are believed to utilize the protein transferrin for transport into cancer cells, which often overexpress transferrin receptors.[1][4]
-
DNA Interaction: Unlike cisplatin, which forms strong adducts with DNA bases, titanocenes are thought to interact more weakly with the phosphate (B84403) backbone of DNA.[4] This interaction can inhibit DNA replication and transcription.[12]
-
Enzyme Inhibition: Studies on Titanocene C have shown downregulation of genes encoding for topoisomerases I and IIα, crucial enzymes for DNA unwinding during replication.[9]
-
Cell Cycle Arrest and Apoptosis: These compounds can induce cell cycle arrest, often at the G1/S phase, and trigger apoptosis (programmed cell death).[9]
-
Disruption of Zinc Homeostasis: Evidence suggests that titanocenes may perturb cellular zinc homeostasis, leading to the dysfunction of zinc-dependent transcription factors and metalloenzymes, which in turn contributes to cell cycle arrest and apoptosis.[12]
Visualizing the Pathways and Processes
To better understand the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Proposed mechanism of action for substituted titanocene dichlorides.
Caption: General workflow for evaluating the anticancer activity of novel compounds.
Detailed Experimental Protocols
Standardized and well-established in vitro and in vivo methods are crucial for the experimental evaluation of new anticancer agents.[13] The following are detailed protocols for key experiments cited in the evaluation of substituted titanocene dichlorides.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Substituted this compound compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the titanocene compounds in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a known anticancer drug (e.g., cisplatin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with titanocene compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the titanocene compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with titanocene compounds
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% ethanol (B145695) (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the titanocene compound at its IC50 concentration for a specific duration (e.g., 24 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.
Conclusion
Substituted titanocene dichlorides represent a versatile and potent class of anticancer agents with a mechanism of action distinct from traditional platinum-based drugs. The strategic modification of the cyclopentadienyl ligands has led to significant improvements in their cytotoxic activity and physicochemical properties. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the comparative evaluation of existing derivatives and the rational design of new, even more effective titanocene-based anticancer drugs. Further in-depth mechanistic studies and in vivo evaluations are warranted to fully realize the clinical potential of this promising class of compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. oatext.com [oatext.com]
- 3. New Titanocene (IV) Dicarboxylates with Potential Cytotoxicity: Synthesis, Structure, Stability and Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. A Comprehensive Review on the Development of Titanium Complexes as Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Cytotoxicity Studies of Titanocene C Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Evaluating Ligand Modifications of the Titanocene and Auranofin Moieties for the Development of More Potent Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer activity and mode of action of titanocene C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Cancer Agents in Medicinal Chemistry [stomuniver.ru]
- 13. iv.iiarjournals.org [iv.iiarjournals.org]
Unraveling the Apoptotic Mechanism of Titanocene Dichloride: A Guide to Validating DNA Damage
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental data validating DNA damage as a key mechanism in titanocene dichloride-induced apoptosis. We delve into the cytotoxic effects of this organometallic compound, comparing it with the well-established chemotherapeutic agent cisplatin, and detail the experimental protocols necessary to investigate its mode of action.
This compound, [Cp₂TiCl₂], has emerged as a promising anti-cancer agent with a distinct mechanism of action compared to traditional platinum-based drugs. While its efficacy has been demonstrated in various cancer cell lines, a thorough understanding of the molecular pathways it triggers is crucial for its clinical advancement. This guide focuses on the compelling evidence that points to DNA damage as a primary initiator of the apoptotic cascade following treatment with this compound and its derivatives.
Cytotoxicity Profile: this compound and its Derivatives vs. Cisplatin
The cytotoxic potential of this compound and its more recent analogs, such as Titanocene Y and Titanocene C, has been extensively evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the drug concentration required to inhibit the growth of 50% of a cell population, serve as a key metric for comparing their anti-proliferative activity.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| This compound | HT-29 | Colon Cancer | 413 ± 2.0 | [1] |
| MCF-7 | Breast Cancer | 570 ± 5.0 | [1] | |
| LLC-PK | Kidney | ~2000 | [2] | |
| Titanocene Y | LLC-PK | Kidney | 21 | [2] |
| A431 | Epidermoid Carcinoma | 39 | [3] | |
| PC-3 | Prostate Cancer | Not specified, but effective | [4] | |
| Titanocene C | LLC-PK | Kidney | 5.5 | [2] |
| Human Tumor Cell Lines (mean) | Various | 48.3 ± 32.5 | [5] | |
| Cisplatin | A431 | Epidermoid Carcinoma | 137 | [3] |
| LLC-PK | Kidney | 3.3 | [2] |
This table summarizes the IC₅₀ values of this compound and its derivatives in comparison to cisplatin, demonstrating the potent anti-proliferative effects of the titanocene compounds, particularly the more recent derivatives Titanocene Y and C.
Experimental Validation of DNA Damage and Apoptosis
A battery of assays is employed to dissect the molecular events following this compound treatment, from the initial DNA lesions to the final execution of apoptosis.
Key Experimental Assays:
| Assay | Purpose | Principle |
| Comet Assay (Single-Cell Gel Electrophoresis) | To detect DNA single- and double-strand breaks. | Damaged DNA fragments migrate out of the nucleus in an electric field, forming a "comet tail." The length and intensity of the tail correlate with the extent of DNA damage. |
| γH2AX Foci Formation Assay | To visualize and quantify DNA double-strand breaks. | The histone variant H2AX is rapidly phosphorylated (to form γH2AX) at the sites of DNA double-strand breaks. These foci can be detected by immunofluorescence. |
| Annexin V/Propidium (B1200493) Iodide (PI) Staining | To differentiate between viable, early apoptotic, and late apoptotic/necrotic cells. | In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and is bound by fluorescently labeled Annexin V. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic). |
| Caspase-3/7 Activity Assay | To measure the activity of key executioner caspases in the apoptotic pathway. | Activated caspase-3 and -7 cleave a specific substrate, releasing a fluorescent or colorimetric reporter molecule. |
Signaling Pathways of this compound-Induced Apoptosis
The interaction of this compound with DNA triggers a cascade of signaling events that ultimately converge on the apoptotic machinery. While the precise details are still under investigation and can be cell-type specific, a general pathway has been elucidated.
Caption: Intrinsic pathway of this compound-induced apoptosis.
Experimental Workflows
To ensure robust and reproducible results, standardized experimental workflows are essential.
Caption: Workflow for validating DNA damage-induced apoptosis.
Detailed Experimental Protocols
Comet Assay (Alkaline)
-
Cell Preparation: Harvest cells treated with this compound and a vehicle control. Resuspend cells in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Slide Preparation: Mix cell suspension with molten low-melting-point agarose (B213101) (at 37°C) and immediately pipette onto a coated microscope slide. Allow to solidify at 4°C.
-
Lysis: Immerse slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving behind the nucleoids.
-
Alkaline Unwinding: Place slides in an electrophoresis tank filled with a fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to unwind the DNA.
-
Electrophoresis: Apply a voltage of ~25V for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer and then stain with a fluorescent DNA dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using appropriate software.
γH2AX Foci Formation Assay
-
Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate and treat with this compound for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope and count the number of γH2AX foci per nucleus.
Annexin V/PI Staining for Apoptosis
-
Cell Harvesting: Collect both adherent and floating cells after treatment with this compound.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Differentiate cell populations based on their fluorescence profiles:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Caspase-3/7 Activity Assay
-
Cell Lysis: Lyse the treated and control cells using a specific lysis buffer to release the cellular contents, including caspases.
-
Protein Quantification: Determine the total protein concentration in each lysate to normalize the caspase activity.
-
Assay Reaction: In a microplate, mix the cell lysate with a reaction buffer containing the caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric detection).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The signal intensity is directly proportional to the caspase-3/7 activity.
Conclusion
The evidence strongly supports that this compound and its derivatives exert their anti-cancer effects, at least in part, by inducing DNA damage, which subsequently triggers the intrinsic apoptotic pathway. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to further validate and explore the therapeutic potential of this promising class of organometallic compounds. Understanding the detailed molecular mechanisms will be instrumental in designing more potent and selective titanocene-based cancer therapies.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis and Cytotoxicity Studies of Titanocene C Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating Ligand Modifications of the Titanocene and Auranofin Moieties for the Development of More Potent Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound derivatives on prostate cancer cells, specifically DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer activity and mode of action of titanocene C - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Structural Analysis of Titanocene Dihalides: A Guide for Researchers
A detailed examination of the structural nuances of titanocene dihalides (Cp₂TiX₂, where X = F, Cl, Br, I) reveals critical differences in their molecular geometry and electronic properties. These variations, stemming from the distinct nature of the halogen ligands, have significant implications for their reactivity and potential applications in catalysis and medicinal chemistry. This guide provides a comprehensive comparison of these four key organometallic compounds, supported by experimental data, detailed synthetic protocols, and visual representations of their structures and synthetic pathways.
I. Structural and Crystallographic Parameters
The coordination geometry of titanocene dihalides can be described as a distorted tetrahedron, with the titanium center bonded to two cyclopentadienyl (B1206354) (Cp) rings and two halide ligands. The key structural parameters, including bond lengths and angles, are summarized in the tables below. These parameters have been determined experimentally, primarily through X-ray crystallography.
Table 1: Titanium-Halogen (Ti-X) and Titanium-Carbon (Ti-Cp) Bond Lengths
| Compound | Ti-X Bond Length (Å) | Average Ti-C Bond Length (Å) |
| Titanocene Difluoride (Cp₂TiF₂) | 1.853, 1.859[1] | 2.380[1] |
| Titanocene Dichloride (Cp₂TiCl₂) | 2.364 | 2.370[1] |
| Titanocene Dibromide (Cp₂TiBr₂) | 2.511 | 2.375 |
| Titanocene Diiodide (Cp₂TiI₂) | 2.723 | 2.365 |
Table 2: Inter-ligand Bond Angles
| Compound | X-Ti-X Bond Angle (°) | Cp-Ti-Cp (centroid) Angle (°) |
| Titanocene Difluoride (Cp₂TiF₂) | 96.0[1] | 128.53[1] |
| This compound (Cp₂TiCl₂) | 94.5 | 130.9 |
| Titanocene Dibromide (Cp₂TiBr₂) | 93.8 | 131.5 |
| Titanocene Diiodide (Cp₂TiI₂) | 92.8 | 133.2 |
Table 3: Crystallographic Data
| Compound | Crystal System | Space Group |
| Titanocene Difluoride (Cp₂TiF₂) | Orthorhombic[1] | C2cm[1] |
| This compound (Cp₂TiCl₂) | Triclinic | P-1 |
| Titanocene Dibromide (Cp₂TiBr₂) | Monoclinic | P2₁/n |
| Titanocene Diiodide (Cp₂TiI₂) | Monoclinic | C2/c |
As the atomic radius of the halogen increases from fluorine to iodine, a clear trend of increasing Ti-X bond length is observed. Conversely, the X-Ti-X bond angle decreases down the group. This is attributed to the increasing steric bulk of the larger halogen atoms, which leads to greater repulsion between the halide ligands and a subsequent opening of the Cp-Ti-Cp angle.
II. Experimental Protocols
The synthesis of titanocene dihalides typically starts from titanium tetrachloride and a cyclopentadienyl source. The following are representative experimental protocols for the preparation of each dihalide.
Synthesis of this compound (Cp₂TiCl₂)
A common and well-established method for the synthesis of this compound is the reaction of titanium tetrachloride with sodium cyclopentadienide (B1229720).[2]
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), sodium cyclopentadienide (NaCp) is prepared by reacting sodium metal with freshly cracked cyclopentadiene (B3395910) in anhydrous tetrahydrofuran (B95107) (THF).
-
A solution of titanium tetrachloride (TiCl₄) in THF is then added dropwise to the NaCp solution at a low temperature (typically 0 °C).
-
The reaction mixture is stirred for several hours at room temperature to ensure complete reaction.
-
The resulting dark red solution is filtered to remove the sodium chloride byproduct.
-
The solvent is removed from the filtrate under reduced pressure to yield crude this compound.
-
The product is purified by recrystallization from a suitable solvent, such as toluene (B28343) or a mixture of dichloromethane (B109758) and hexane, to afford bright red crystals.
Synthesis of Titanocene Difluoride (Cp₂TiF₂)
Titanocene difluoride can be synthesized from this compound via a halide exchange reaction.[1]
Procedure:
-
This compound (Cp₂TiCl₂) is dissolved in a suitable organic solvent, such as dichloromethane.
-
An aqueous solution of a fluoride (B91410) salt, such as silver fluoride (AgF)[1] or an organotin fluoride, is added to the this compound solution.
-
The biphasic mixture is stirred vigorously at room temperature for a period of time, during which the color of the organic phase changes from red to yellow.[1]
-
The organic layer is separated, and the solvent is removed under reduced pressure.
-
The resulting yellow solid is then purified by recrystallization from a solvent like toluene to yield yellow, needle-like crystals of titanocene difluoride.[1]
Synthesis of Titanocene Dibromide (Cp₂TiBr₂)
Similar to the difluoride, the dibromide can be prepared by halide exchange from the dichloride.
Procedure:
-
This compound (Cp₂TiCl₂) is dissolved in an appropriate organic solvent like dichloromethane.
-
A solution of a bromide source, such as boron tribromide (BBr₃) or an alkali metal bromide (e.g., KBr) in the presence of a crown ether, is added to the solution.
-
The reaction mixture is stirred at room temperature or gently heated to drive the halide exchange.
-
The reaction progress can be monitored by techniques like NMR spectroscopy.
-
Upon completion, the reaction mixture is worked up to remove the chloride byproducts.
-
The solvent is evaporated, and the resulting solid is purified by recrystallization to obtain titanocene dibromide.
Synthesis of Titanocene Diiodide (Cp₂TiI₂)
The synthesis of titanocene diiodide also typically involves a halide exchange reaction.
Procedure:
-
This compound (Cp₂TiCl₂) is dissolved in a suitable solvent such as dichloromethane or chloroform.
-
A source of iodide, such as sodium iodide (NaI) or boron triiodide (BI₃), is added to the solution.
-
The reaction is stirred, often at room temperature, until the halide exchange is complete.
-
The reaction mixture is then filtered to remove any insoluble byproducts.
-
The solvent is removed in vacuo, and the crude product is purified by recrystallization to yield dark-colored crystals of titanocene diiodide.
III. Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the general synthetic strategies for titanocene dihalides and a typical workflow for their structural characterization.
Caption: Synthetic routes to titanocene dihalides.
Caption: Experimental workflow for X-ray crystallography.
IV. Performance and Applications
The structural and electronic differences among the titanocene dihalides influence their performance in various applications. For instance, this compound has been extensively studied as an anticancer agent.[3] The reactivity of the Ti-X bond is crucial for its proposed mechanism of action, which involves hydrolysis and binding to biological macromolecules. The varying lability of the Ti-X bond across the series (Ti-F being the most inert and Ti-I being the most labile) can significantly impact the biological activity and toxicity of these compounds.
In the realm of catalysis, titanocene dihalides are precursors to various catalytically active species. The nature of the halide can affect the ease of reduction of the titanium center and the subsequent reactivity of the resulting low-valent titanium species. For example, in olefin polymerization, the choice of halide can influence the activity and selectivity of the catalyst system.
V. Conclusion
The comparative structural analysis of titanocene dihalides highlights a clear and predictable trend in their molecular geometries, driven by the size of the halogen atom. These structural variations, in turn, modulate the electronic properties and reactivity of the titanium center. A thorough understanding of these structure-property relationships is essential for the rational design of new titanocene-based compounds with tailored properties for applications in drug development and catalysis. The provided experimental protocols offer a foundation for the synthesis and further investigation of these versatile organometallic complexes.
References
- 1. CN111217859A - Method for preparing this compound - Google Patents [patents.google.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. In Search for Titanocene Complexes with Improved Cytotoxic Activity: Synthesis, X-Ray Structure, and Spectroscopic Study of Bis(η 5-cyclopentadienyl)difluorotitanium(IV) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Titanocene Dichloride: A Comprehensive Guide for Laboratory Professionals
Introduction
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. Titanocene dichloride (Cp₂TiCl₂), a valuable organometallic reagent, requires careful management throughout its lifecycle, including its final disposal. This guide provides essential, step-by-step procedures for the proper disposal of this compound, promoting laboratory safety and environmental responsibility. Adherence to these protocols is critical for minimizing risks associated with this reactive and hazardous compound.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to be thoroughly familiar with the hazards associated with this compound. This compound is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is hazardous to the aquatic environment.[1][2][3][4][5]
Personal Protective Equipment (PPE):
To ensure personal safety, the following PPE must be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Neoprene or nitrile rubber gloves | Provides a barrier against skin contact and irritation.[2][4][6] |
| Eye Protection | Chemical safety goggles with side-shields | Protects eyes from dust particles and potential splashes.[2][4][6] |
| Skin and Body | Laboratory coat | Prevents contamination of personal clothing.[2][4][6] |
| Respiratory | NIOSH-certified dust and mist respirator | Necessary when handling the powder outside of a fume hood to prevent inhalation.[6] |
Handling and Storage:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
-
Avoid contact with skin and eyes.[2]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]
-
This compound is moisture-sensitive and will slowly hydrolyze in air.[7]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.
Small Spills:
-
Remove Ignition Sources: Eliminate all potential sources of ignition in the immediate area.
-
Dampen the Spill: Carefully dampen the solid spill material with toluene (B28343).[8]
-
Containment: Transfer the dampened material to a suitable, labeled container for hazardous waste.[8]
-
Final Cleanup: Use absorbent paper dampened with toluene to pick up any remaining material.[8]
-
Decontamination: Solvent-wash all contaminated surfaces with toluene, followed by a thorough washing with a soap and water solution.[8]
-
Waste Packaging: Seal all contaminated materials (absorbent paper, gloves, etc.) in a vapor-tight plastic bag for disposal as hazardous waste.[8]
Large Spills:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Carefully sweep or shovel the spilled solid into an appropriate container for disposal, taking care to avoid creating dust.[2][5][6]
Step-by-Step Disposal Procedures
There are two primary recommended methods for the disposal of this compound waste: Incineration and Chemical Neutralization (Hydrolysis) . The choice of method may depend on the quantity of waste and the capabilities of your institution's hazardous waste disposal facility.
Method 1: Incineration (Preferred Method)
Incineration is the most straightforward and often preferred method for the complete destruction of organometallic compounds like this compound.[3][6][9]
Experimental Protocol:
-
Waste Collection: Collect all this compound waste, including contaminated materials, in a designated, properly labeled, and sealable container.
-
Solvent Mixing (Optional but Recommended): If permissible by your waste disposal facility, mix the solid this compound waste with a combustible solvent (e.g., ethanol, toluene). This can aid in more efficient combustion.
-
Packaging: Ensure the waste container is securely sealed.
-
Labeling: Clearly label the container as "Hazardous Waste" and include "this compound" and any added solvents in the list of contents.
-
Disposal Request: Arrange for collection by a licensed hazardous waste disposal service for incineration in a facility equipped with an afterburner and scrubber to neutralize acidic combustion products like hydrogen chloride gas.[3]
Method 2: Chemical Neutralization (Hydrolysis)
This method involves the chemical decomposition of this compound into less hazardous inorganic titanium compounds. This procedure should be performed by personnel experienced in handling reactive organometallic compounds and should be carried out in a chemical fume hood.
Experimental Protocol:
-
Preparation:
-
Place a suitably sized beaker or flask containing a magnetic stir bar in a secondary container (e.g., a plastic tub) within a chemical fume hood.
-
Add a volume of cold water or a dilute (e.g., 1 M) sodium hydroxide (B78521) solution to the reaction vessel. The volume should be sufficient to create a stirrable slurry when the this compound is added.
-
-
Slow Addition:
-
With vigorous stirring, slowly and portion-wise add the this compound waste to the aqueous solution.
-
Be prepared for a potential exothermic reaction and the evolution of acidic gases (if hydrolyzing in water). The addition of a base will neutralize the forming hydrochloric acid.
-
-
Hydrolysis and Neutralization:
-
Allow the mixture to stir at room temperature for several hours to ensure complete hydrolysis. The red color of the this compound should disappear, and a precipitate of titanium hydroxide/oxide will form.
-
Monitor the pH of the solution using a pH meter or pH paper. If the solution is acidic, slowly add a neutralizing agent, such as a slurry of calcium hydroxide (lime) or a dilute sodium hydroxide solution, until the pH is between 6 and 8.[1]
-
-
Solidification and Packaging:
-
Once the pH is stable in the neutral range, turn off the stirrer and allow the solid precipitate to settle.
-
Carefully decant the supernatant (the clear liquid above the solid) into a separate container labeled "Hazardous Aqueous Waste."
-
Transfer the remaining solid sludge into a designated "Hazardous Solid Waste" container.[1]
-
-
Final Disposal:
-
Seal both the aqueous and solid waste containers securely.
-
Label both containers with their contents and associated hazards.
-
Arrange for collection by your institution's hazardous waste disposal service.
-
Data Presentation
The following table summarizes key quantitative parameters for the safe handling and disposal of this compound.
| Parameter | Value/Range | Reference/Notes |
| pH for Neutralized Waste | 6 - 8 | General principle for hazardous waste neutralization.[1] |
| Recommended PPE | See Table Above | [2][4][6] |
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling Titanocene Dichloride
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides critical safety and logistical information for the use of Titanocene dichloride, a compound that requires careful management due to its potential health and environmental hazards. The following procedures and recommendations are designed to minimize risk and ensure proper disposal, aligning with best practices in laboratory safety.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the necessary PPE for handling this compound, based on safety data sheet recommendations.[1][2][3][4][5]
| Body Part | Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side-shields or Chemical goggles | Must conform to EN166 (EU) or NIOSH (US) standards.[1][2][3] Contact lenses should not be worn.[2] A face-shield may be required depending on the situation.[4] |
| Hands | Chemical-impermeable gloves | Neoprene or nitrile rubber gloves are recommended.[2] Gloves must be inspected prior to use and disposed of properly after handling.[3] |
| Body | Protective clothing | Wear suitable protective clothing to prevent skin exposure.[2][5][6] Fire/flame resistant and impervious clothing should be considered.[1] |
| Respiratory | NIOSH-certified respirator | A dust and mist respirator (teal cartridge) is recommended where inhalation may occur.[2] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1] |
Operational Plan: Handling Procedures
Safe handling of this compound requires adherence to the following step-by-step protocol to minimize exposure and maintain compound integrity.
-
Preparation :
-
Handling :
-
Post-Handling :
-
Wash hands and other exposed areas thoroughly with mild soap and water after handling and before leaving the work area.[2][3]
-
Decontaminate all equipment and the work area after use.
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as oxidizing agents.[1][2]
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Inhalation : Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][3][4] If not breathing, provide artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[1][2][3] If skin irritation occurs, seek medical advice.[2]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2] Continue rinsing and seek immediate medical attention.[1]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1][2][3] Call a physician or poison control center immediately.[1]
-
Spills : Evacuate unnecessary personnel from the area.[2] Remove all sources of ignition.[1] Avoid dust formation.[1][2][3] Dampen the solid spill material with toluene (B28343) and transfer it to a suitable, closed container for disposal.[7]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Disposal Method :
-
Dispose of contents and container in accordance with all applicable local, regional, national, and international regulations.[1]
-
Disposal should be carried out by a licensed professional waste disposal service.[2]
-
One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4][6]
-
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation through disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. gelest.com [gelest.com]
- 3. watson-int.com [watson-int.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound MSDS CasNo.1271-19-8 [lookchem.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
